methyl 1-phenyl-1H-pyrazole-4-carboxylate
説明
BenchChem offers high-quality methyl 1-phenyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-phenyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
methyl 1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBAYDFXUVGRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356632 | |
| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-96-7 | |
| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Methyl 1-Phenyl-1H-pyrazole-4-carboxylate
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical reactivity have established it as a "privileged scaffold," integral to a multitude of FDA-approved drugs.[1][3] Compounds incorporating the pyrazole core exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antiviral properties.[4] Notable blockbusters like Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several protein kinase inhibitors such as Crizotinib and Ruxolitinib underscore the therapeutic significance of this moiety.[1][2]
The pharmacological profile of pyrazole derivatives is critically dependent on the nature and position of substituents on the core ring.[5] The 1-phenyl-1H-pyrazole-4-carboxylate framework, in particular, serves as a versatile intermediate for the elaboration of more complex, biologically active molecules.[6] This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the principal synthetic strategies for constructing methyl 1-phenyl-1H-pyrazole-4-carboxylate, emphasizing mechanistic rationale, practical experimental protocols, and critical process parameters.
Strategic Overview of Pyrazole Synthesis
The construction of the pyrazole ring system is a well-established field in heterocyclic chemistry. The most prevalent and reliable strategies involve the condensation of a binucleophilic hydrazine component with a 1,3-dielectrophilic three-carbon unit. Variations in the nature of these building blocks give rise to the primary synthetic routes discussed herein.
Caption: Core synthetic strategies for the pyrazole ring.
Method 1: Knorr-Type Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for pyrazole construction.[7] The reaction involves the condensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.[8][9]
Mechanistic Rationale
The reaction proceeds via two key steps: initial condensation followed by intramolecular cyclization and dehydration.
-
Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl synthon, typically the more reactive ketone or aldehyde, to form a phenylhydrazone intermediate.
-
Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This cyclization is followed by the elimination of two molecules of water to yield the stable, aromatic pyrazole ring.[7][8]
The choice of an appropriate β-ketoester is critical for achieving the desired 4-carboxylate substitution pattern. A suitable precursor is methyl 2-(ethoxymethylene)-3-oxobutanoate or a similar derivative where the formyl group equivalent directs the regiochemistry.
Caption: Simplified Knorr pyrazole synthesis workflow.
Experimental Protocol: Knorr-Type Synthesis
This protocol is adapted from established procedures for synthesizing pyrazole esters.[10]
-
Reaction Setup: To a solution of an appropriate 1,3-dicarbonyl precursor, such as methyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq), in a suitable organic solvent (e.g., dichloromethane or ethanol), add phenylhydrazine (1.05 eq) dropwise at a controlled temperature, typically between 0°C and 10°C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane mixture) or by recrystallization from a suitable solvent like ethanol to afford the pure methyl 1-phenyl-1H-pyrazole-4-carboxylate.[11]
Method 2: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acid and esterified.[11] A more direct approach involves the Vilsmeier cyclization of hydrazones derived from β-ketoesters.[11][12]
Mechanistic Rationale & Causality
The Vilsmeier reagent, a chloroiminium ion, is pre-formed from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).
-
Hydrazone Formation: A β-ketoester, such as methyl acetoacetate, is first condensed with phenylhydrazine to form the corresponding phenylhydrazone. This step is crucial as it establishes the N-N-C backbone of the pyrazole ring.
-
Cyclization via Vilsmeier Reagent: The hydrazone is then treated with the Vilsmeier reagent. The electron-rich double bond of the hydrazone attacks the electrophilic iminium ion. A subsequent cyclization occurs, driven by the attack of the nitrogen atom, followed by elimination steps to form the aromatic pyrazole ring with a formyl group at the 4-position.[11] The use of anhydrous DMF is critical, as the Vilsmeier reagent reacts violently with water.[13]
Caption: Vilsmeier-Haack pathway to the target ester.
Experimental Protocol: Vilsmeier-Haack Cyclization
This protocol is a representative procedure based on the synthesis of similar pyrazole esters.[11]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dry N,N-dimethylformamide (DMF, 4 mL) in an ice bath. Add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise with constant stirring.
-
Reaction Setup: Prepare a solution of the phenylhydrazone of methyl acetoacetate (0.001 mol) in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C.
-
Reaction Execution: After the addition, allow the mixture to attain room temperature and then heat at 70-80°C for approximately 4 hours, monitoring by TLC.
-
Work-up and Quenching: Pour the resulting mixture onto crushed ice to quench the reaction. Carefully neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms. Allow the mixture to stand overnight to ensure complete precipitation.
-
Purification: Collect the pale yellow precipitate by filtration. Purify the crude solid by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (e.g., 15:85 v/v) as the eluent to yield the pure product.[11]
Method 3: [3+2] Huisgen Cycloaddition
The Huisgen 1,3-dipolar cycloaddition offers another elegant route to the pyrazole core.[14] This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate, a nitrile imine (the 1,3-dipole) is reacted with methyl propiolate (the dipolarophile).[15][16]
Mechanistic Rationale
-
Formation of the 1,3-Dipole: The nitrile imine is typically generated in situ from a hydrazonoyl chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride) by dehydrohalogenation with a non-nucleophilic base like triethylamine.
-
Concerted Cycloaddition: The generated nitrile imine then undergoes a concerted [3+2] cycloaddition reaction with the triple bond of methyl propiolate. This pericyclic reaction is highly efficient and stereospecific, directly forming the five-membered pyrazole ring.[14] The regioselectivity of the addition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.[15]
Purification and Characterization
Independent of the synthetic route employed, the final product requires rigorous purification and characterization to ensure its identity and purity for subsequent applications.
| Technique | Purpose | Expected Outcome for Methyl 1-Phenyl-1H-pyrazole-4-carboxylate |
| Column Chromatography | Primary purification | Separation from unreacted starting materials and byproducts using a silica gel stationary phase and a hexane/ethyl acetate mobile phase. |
| Recrystallization | Final purification | Yields a crystalline solid with a sharp melting point. Ethanol or methanol are common solvents. |
| Melting Point | Purity assessment | A sharp melting point indicates high purity. The literature value for the corresponding acid is 222-227 °C. |
| ¹H NMR Spectroscopy | Structural confirmation | The spectrum should show characteristic signals for the pyrazole ring protons, the phenyl group protons, and the methyl ester singlet (~3.8 ppm).[17] |
| ¹³C NMR Spectroscopy | Structural confirmation | Confirms the carbon skeleton, including the carbonyl carbon of the ester and the distinct carbons of the pyrazole and phenyl rings.[18] |
| Mass Spectrometry | Molecular weight verification | The mass spectrum should show a molecular ion peak corresponding to the calculated mass (C₁₁H₁₀N₂O₂ = 202.21 g/mol ).[19] |
Conclusion
The synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate is achievable through several robust and well-documented chemical strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The Knorr synthesis offers a classic, reliable approach, while the Vilsmeier-Haack reaction provides an alternative pathway, particularly from readily available keto-ester hydrazones. For more specialized applications, [3+2] cycloadditions present a regioselective and efficient route. Each method, when executed with careful attention to reaction conditions and purification protocols, can deliver high-purity material essential for advancing research and development in medicinal chemistry.
References
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. Journal of the Korean Chemical Society. Available at: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Ag2O-Induced Regioselective Huisgen Cycloaddition for the Synthesis of Fully Substituted Pyrazoles as Potential Anticancer Agents. The Journal of Organic Chemistry. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
A new transformation during fischer indole synthesis. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
-
Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][11]oxazine-pyrroles and related products. RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. NIH. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Studies on the Fischer indole synthesis. Chemical Reviews. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Contents. The Royal Society of Chemistry. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH. Available at: [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters.Google Patents.
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.Google Patents.
- Process for the preparation of pyrazole-4-carboxamides.Google Patents.
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.Google Patents.
-
1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. SpectraBase. Available at: [Link]
-
4. Organic Syntheses Procedure. Available at: [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Available at: [Link]
- Process for the production of pyrazoles.Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. epubl.ktu.edu [epubl.ktu.edu]
- 19. 7188-96-7 | Methyl 1-phenyl-1H-pyrazole-4-carboxylate - Moldb [moldb.com]
An In-depth Technical Guide to Methyl 1-phenyl-1H-pyrazole-4-carboxylate
Foreword
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activities. Within this esteemed class of heterocycles, Methyl 1-phenyl-1H-pyrazole-4-carboxylate emerges as a pivotal building block. Its strategic placement of functional groups—a reactive ester, a stabilizing N-phenyl substituent, and an aromatic pyrazole core—renders it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its chemical properties, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights required to harness its full potential. We will delve into the causality behind its synthesis and reactivity, grounded in authoritative data and established chemical principles.
Molecular Structure and Physicochemical Properties
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This ring is substituted at the N1 position with a phenyl group and at the C4 position with a methyl carboxylate group (-COOCH₃).
The presence of the N-phenyl group significantly influences the molecule's planarity and electronic distribution. Crystal structure analyses of closely related compounds, such as 3-methyl-1-phenyl derivatives, reveal that the phenyl ring is typically twisted out of the plane of the pyrazole ring.[1][2] This non-planar conformation is a critical determinant of its interaction with biological targets and its crystal packing behavior.
Key Physicochemical Data
The fundamental properties of Methyl 1-phenyl-1H-pyrazole-4-carboxylate are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| CAS Number | 134429-65-9 | - |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 84-88 °C (for the related aldehyde) | [5] |
| Solubility | Soluble in organic solvents like DMSO and methanol | |
| pKa | ~3.88 (Predicted for the parent carboxylic acid) |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and reliable method involves the esterification of the corresponding carboxylic acid.
Esterification of 1-phenyl-1H-pyrazole-4-carboxylic acid
This is the most direct route, predicated on the availability of 1-phenyl-1H-pyrazole-4-carboxylic acid. The conversion of the carboxylic acid to its methyl ester is a standard organic transformation, typically achieved under acidic conditions.
Protocol: Fischer Esterification
-
Reaction Setup : To a solution of 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in methanol (acting as both solvent and reagent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl, ~5 mol%).
-
Heating : Heat the reaction mixture to reflux for several hours (typically 4-12 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup : After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl 1-phenyl-1H-pyrazole-4-carboxylate.
Causality : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the ester. Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the precursor carboxylic acid to the final ester product, including the key steps of reaction and purification.
Caption: Key reactive sites on Methyl 1-phenyl-1H-pyrazole-4-carboxylate.
Applications in Research and Development
The utility of Methyl 1-phenyl-1H-pyrazole-4-carboxylate is primarily as a chemical intermediate. Its derivatives have been explored in several high-value applications.
-
Pharmaceutical Development : The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery. Derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. [6]This molecule serves as a starting point for synthesizing libraries of novel pyrazole-based compounds for screening as potential drug candidates. For instance, pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent carbonic anhydrase inhibitors. [7]* Agrochemicals : Similar to pharmaceuticals, the pyrazole core is found in numerous pesticides and herbicides. [6]The functional handles on this molecule allow for systematic modification to optimize activity against specific agricultural pests or weeds.
-
Materials Science : Pyrazole-containing compounds are explored for their potential in creating novel materials with specific electronic and photophysical properties, which can be useful in the development of sensors and other electronic devices. [6]
Conclusion
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant synthetic value. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for a broad range of chemical research. A thorough understanding of its properties, as detailed in this guide, is essential for any scientist looking to incorporate this versatile scaffold into their research programs, whether the goal is to discover new pharmaceuticals, develop advanced agrochemicals, or engineer novel materials.
References
Sources
- 1. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 1-phenyl-1H-pyrazole-4-carboxylate [chemicalbook.com]
- 5. 1-フェニル-1H-ピラゾール-4-カルボキシアルデヒド | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure elucidation of methyl 1-phenyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for these applications, unambiguous confirmation of its chemical structure is a critical, non-negotiable step. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to elucidate the structure of this pyrazole derivative. We will explore the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For absolute confirmation, the pivotal role of single-crystal X-ray crystallography will also be discussed. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structure elucidation techniques.
The overarching strategy for structure elucidation is a multi-pronged approach, where each analytical technique provides a unique piece of the structural puzzle. The convergence of data from these independent methods provides the highest level of confidence in the final structural assignment.
Figure 1: A generalized workflow for the synthesis and structural characterization of organic compounds.
Mass Spectrometry: The First Glimpse
Mass spectrometry is the initial port of call to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement that can confirm the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule. The sample solution is introduced into the mass spectrometer, where a high voltage is applied, generating a fine spray of charged droplets.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision. For methyl 1-phenyl-1H-pyrazole-4-carboxylate (C₁₁H₁₀N₂O₂), we would expect to observe the protonated molecule [M+H]⁺.
Expected Data & Interpretation
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Confirms elemental composition. |
| Exact Mass | 202.0742 | Theoretical mass for C₁₁H₁₀N₂O₂. |
| [M+H]⁺ (Observed) | ~203.0815 | High-resolution measurement confirms the molecular formula. |
The observation of a peak at an m/z value that corresponds to the calculated exact mass of the protonated molecule to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.[1] Fragmentation patterns in the mass spectrum can also offer structural clues. For pyrazole derivatives, common fragmentation pathways include the loss of N₂ or HCN from the heterocyclic ring.[2][3]
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (phenyl and pyrazole rings) |
| ~2950 | C-H stretch | Aliphatic (methyl group) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1500 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Ester |
The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the ester carbonyl group. Absorptions in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic phenyl and pyrazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), and transferred to a 5 mm NMR tube.[4]
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Data & Interpretation for Methyl 1-phenyl-1H-pyrazole-4-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Singlet | 1H | H5 (pyrazole) | Deshielded proton on the pyrazole ring. |
| ~7.9 | Singlet | 1H | H3 (pyrazole) | Deshielded proton on the pyrazole ring. |
| ~7.5-7.3 | Multiplet | 5H | Phenyl-H | Protons of the N-phenyl substituent. |
| ~3.9 | Singlet | 3H | OCH₃ | Protons of the methyl ester group. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Expected Data & Interpretation for Methyl 1-phenyl-1H-pyrazole-4-carboxylate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C=O | Ester carbonyl carbon. |
| ~140 | C5 (pyrazole) | Pyrazole ring carbon. |
| ~139 | C (ipso-phenyl) | Phenyl carbon attached to the pyrazole ring. |
| ~133 | C3 (pyrazole) | Pyrazole ring carbon. |
| ~129, ~127, ~122 | Phenyl carbons | Carbons of the N-phenyl substituent. |
| ~115 | C4 (pyrazole) | Pyrazole ring carbon attached to the carboxylate. |
| ~52 | OCH₃ | Methyl ester carbon. |
2D NMR: Confirming Connectivity
While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for unambiguously connecting the pieces.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H correlations), though for this specific molecule with many singlet signals, its utility is primarily for the phenyl group's internal correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). This experiment would definitively link the proton signals to their attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is a powerful tool for establishing the overall connectivity of the molecular fragments. For instance, a correlation between the methyl protons (~3.9 ppm) and the carbonyl carbon (~163 ppm) would confirm the methyl ester functionality. Correlations between the pyrazole protons and the phenyl carbons would confirm the N-phenyl substitution pattern.
Figure 2: A table illustrating key expected HMBC correlations for structural confirmation.
Single-Crystal X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[5]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[5][6]
Expected Outcome
The resulting crystallographic data would confirm the planar structure of the pyrazole ring, the substitution pattern (phenyl group at N1, carboxylate at C4), and the connectivity of all atoms. It provides an indisputable confirmation of the structure elucidated by spectroscopic methods.[5]
Conclusion
The is a systematic process that relies on the logical integration of data from multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of NMR experiments maps out the carbon-hydrogen framework and establishes atomic connectivity. Finally, single-crystal X-ray crystallography provides absolute, three-dimensional structural proof. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized compound, a prerequisite for its use in any research or development application.
References
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
ResearchGate. Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Taylor & Francis Online. Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
Taylor & Francis. Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl -methyl- -phenyl- H-pyrazole. Available from: [Link]
-
PMC - NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
Sources
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its synthetic versatility and unique physicochemical properties have led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities.[1][4][5] Pyrazole-containing compounds have been successfully commercialized as anti-inflammatory, anticancer, anti-obesity, and analgesic agents, underscoring the therapeutic potential of this moiety.[1][6][7][8] This guide provides a comprehensive technical overview of the principal biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. We will explore key examples, from the blockbuster anti-inflammatory drug Celecoxib to kinase inhibitors in oncology, to provide researchers and drug development professionals with a foundational understanding of this critical chemical class.
The Pyrazole Scaffold: A Foundation for Pharmacological Diversity
The pyrazole ring's structure is fundamental to its utility. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like, serving as a hydrogen bond acceptor.[8] This duality, combined with the aromatic nature of the ring, allows for diverse intermolecular interactions with biological targets. Furthermore, the ring's five positions (N1, C3, C4, C5) are readily substitutable, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize target affinity, selectivity, and pharmacokinetic profiles.[9]
Common synthetic routes, such as the Knorr pyrazole synthesis (cyclocondensation of hydrazines with 1,3-dicarbonyl compounds) and 1,3-dipolar cycloadditions, provide accessible pathways to a wide array of substituted pyrazoles, facilitating the exploration of chemical space for drug discovery.[1][9][10]
Major Biological Activities and Mechanisms of Action
The versatility of the pyrazole scaffold has been exploited to target a wide array of biological pathways, leading to compounds with significant therapeutic applications.
Anti-inflammatory Activity
Mechanism: Selective COX-2 Inhibition The enzyme cyclooxygenase is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13][14] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[14][15]
Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[9][15] Pyrazole derivatives, most notably Celecoxib (Celebrex®) , were designed for selective inhibition of COX-2.[9][13][16] The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind to a specific hydrophilic side pocket near the active site of the COX-2 enzyme, an area that is sterically hindered in the COX-1 isoform.[13][15] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[14]
Caption: General workflow of protein kinase inhibition by pyrazoles.
Other Anticancer Mechanisms: Beyond kinase inhibition, pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. [17][18]
Neuropharmacological and Metabolic Activities
The pyrazole ring is also present in compounds targeting the central nervous system and metabolic pathways.
Mechanism: Cannabinoid Receptor (CB1) Antagonism Rimonabant , a 1,5-diarylpyrazole derivative, was developed as a selective CB1 receptor antagonist or inverse agonist. [19][20]The endocannabinoid system plays a role in regulating appetite and energy balance. [20][21]By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant was shown to reduce food intake, decrease body weight, and improve metabolic parameters such as insulin sensitivity and lipid profiles. [19][21][22]Although withdrawn from the market due to psychiatric side effects, its mechanism of action highlights the ability of pyrazoles to modulate key neurological pathways. [19]
Agrochemical Applications
The biological activity of pyrazoles extends beyond medicine into agriculture, where they are used as effective pesticides and herbicides. [23][24]
-
Insecticides: Pyrazole amides like Chlorantraniliprole function by targeting insect ryanodine receptors, causing impaired muscle regulation. [25]* Herbicides: Certain pyrazole derivatives act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for pigment synthesis in plants. [26]Inhibition leads to a characteristic bleaching of the plant tissue. [26]
Key Experimental Protocols
Evaluating the biological activity of novel pyrazole derivatives requires robust and validated experimental systems. The following are standard protocols for assessing anti-inflammatory and anticancer activities.
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of anti-inflammatory pyrazole compounds.
-
Objective: To measure the IC50 (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a probe (e.g., Amplex Red) into a fluorescent product in the presence of arachidonic acid and hydrogen peroxide. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and Amplex Red reagent.
-
Compound Dilution: Prepare a serial dilution of the pyrazole test compound in DMSO. A known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) should be used as positive controls.
-
Assay Plate Setup: In a 96-well microplate, add the enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the diluted test compounds and controls to the respective wells and incubate for a specified time (e.g., 15 minutes at 25°C) to allow for binding.
-
Reaction Initiation: Add a solution containing arachidonic acid and the fluorescent probe to all wells to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound in rodents. [10][11][27]
-
Objective: To evaluate the ability of a pyrazole derivative to reduce acute inflammation in a live animal model.
-
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.
-
Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline or 0.5% CMC), Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (receiving different doses of the pyrazole derivative).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Baseline Measurement: Before compound administration, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Experimental workflow for the paw edema anti-inflammatory assay.
Data Presentation: Key Pyrazole Derivatives and Activities
Summarizing quantitative data is crucial for comparing the efficacy of different derivatives.
Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Brand Name | Primary Target(s) | Key Biological Activity | FDA Approval Year |
| Celecoxib | Celebrex® | COX-2 | Anti-inflammatory, Analgesic | 1999 |
| Sildenafil | Viagra® | Phosphodiesterase-5 (PDE5) | Vasodilator | 1998 |
| Rimonabant | Acomplia® | Cannabinoid Receptor 1 (CB1) | Anti-obesity, Metabolic | 2006 (EU, Withdrawn) |
| Ruxolitinib | Jakafi® | JAK1/JAK2 | Anticancer (Myelofibrosis) | 2011 |
| Apixaban | Eliquis® | Factor Xa | Anticoagulant | 2012 |
| Crizotinib | Xalkori® | ALK/ROS1 Kinase | Anticancer (NSCLC) | 2011 |
Data compiled from multiple sources.[1][6][8][28]
Table 2: Example IC50 Values for Pyrazole Derivatives Against Biological Targets
| Pyrazole Derivative Class | Target | Reported IC50 Value (μM) | Biological Activity | Reference |
| 3,5-diarylpyrazoles | COX-2 | 0.01 | Anti-inflammatory | [9] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | Anti-inflammatory | [9] |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 Kinase | 0.60 | Anticancer | [29] |
| Pyrazolo[4,3-f]quinoline | Haspin Kinase | 1.7 | Anticancer | [29] |
| Pyrazole derivative | Lipoxygenase | 80 | Anti-inflammatory | [27] |
| Pyrazole-naphthalene analog | Tubulin Polymerization | 7.30 | Anticancer | [18] |
Conclusion and Future Directions
The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to life-changing therapeutics. The success of compounds like Celecoxib and numerous kinase inhibitors validates the pyrazole ring as a privileged structure for interacting with key enzymatic targets.
The future of pyrazole-based drug discovery is bright. Emerging strategies include the development of multi-target hybrids (e.g., dual COX/LOX inhibitors) to achieve broader efficacy and the application of artificial intelligence and computational screening to accelerate the design and synthesis of novel candidates. [9]As our understanding of complex disease pathways deepens, the synthetic tractability and proven track record of pyrazole derivatives will ensure they remain a focus of intensive research for years to come.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. IJPPR.
-
Celecoxib - StatPearls - NCBI Bookshelf. NCBI. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. Wikipedia. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. MDPI. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. Journal of Chemical Health Risks. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. PharmGKB. [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. Patsnap. [Link]
-
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. PubMed. [Link]
-
Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. PubMed. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Patsnap. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. PubMed. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. ResearchGate. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. Royalchem. [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. PubMed. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Institutes of Health. [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. PubMed. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. National Institutes of Health. [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Indian Academy of Sciences. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. ACS Publications. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. National Institutes of Health. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. ScienceDirect. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Royal Society of Chemistry. [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. SRR Publications. [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed. PubMed. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. National Institutes of Health. [Link]
-
Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation | Bentham Science Publishers. Bentham Science. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. MDPI. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 20. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. royal-chem.com [royal-chem.com]
- 24. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and versatile synthetic accessibility make it a "privileged scaffold" in the quest for novel therapeutics.[3] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel pyrazole-containing compounds. We will traverse from classical condensation reactions to the frontiers of transition-metal-catalyzed C–H functionalization, offering not just protocols but the underlying chemical logic that drives innovation in this field. This document is designed to be a practical and authoritative resource, empowering researchers to navigate the complexities of pyrazole chemistry and accelerate their drug discovery programs.
The Enduring Significance of the Pyrazole Core in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, and its electronic nature can be finely tuned through substitution.[4] These features allow pyrazole-containing molecules to engage in specific, high-affinity interactions with biological targets.
The therapeutic impact of pyrazoles is extensive, with applications including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[5][6] Marketed drugs such as the COX-2 inhibitor Celecoxib , the anti-obesity agent Rimonabant , and the kinase inhibitor Crizotinib underscore the scaffold's versatility and success.[2][7] The continued interest in pyrazoles is driven by their proven track record and the ongoing development of innovative synthetic methods that expand the accessible chemical space for drug design.[4][8]
Foundational Synthetic Strategies: Building the Core
The construction of the pyrazole ring is typically achieved through the condensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic synthon.
The Knorr Pyrazole Synthesis: A Timeless Approach
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental methods for pyrazole synthesis.[8][9] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11]
Causality in the Knorr Synthesis: The choice of dicarbonyl and hydrazine precursors directly dictates the substitution pattern of the resulting pyrazole. The reaction's regioselectivity is a critical consideration, especially with unsymmetrical dicarbonyls, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[9][12] The reaction is typically driven by the formation of the stable, aromatic pyrazole ring.[12]
Workflow for Classical Pyrazole Synthesis
The following diagram illustrates the logical flow of a typical Knorr synthesis, from starting materials to the final product.
Caption: Logical workflow of the Knorr pyrazole synthesis.
Modern Synthetic Frontiers: Diversification and Late-Stage Functionalization
While classical methods are robust for building the pyrazole core, modern drug discovery demands more sophisticated tools for fine-tuning molecular properties. Recent advances have focused on the direct functionalization of pre-formed pyrazole rings, a strategy known as late-stage functionalization.
Transition-Metal-Catalyzed C–H Functionalization
The direct conversion of a carbon-hydrogen (C–H) bond into a new carbon-carbon or carbon-heteroatom bond is a paradigm shift in synthetic chemistry.[13] For pyrazoles, this approach avoids the lengthy synthesis of pre-functionalized starting materials and allows for the direct installation of diverse functional groups onto the heterocyclic core.[14][15]
Expert Insight: Palladium and rhodium catalysts are frequently employed for these transformations.[13][14] The regioselectivity of C–H functionalization is controlled by the inherent electronic properties of the pyrazole ring and, more powerfully, by using directing groups. The pyridine-type nitrogen (N2) can act as an endogenous directing group, guiding the metal catalyst to functionalize the adjacent C3 or C5 positions.[15][16] This strategy provides a predictable and powerful way to build molecular complexity.[16]
Experimental Protocol: Palladium-Catalyzed C5-Arylation of a 1-Arylpyrazole
This protocol is a representative example of a directed C–H functionalization reaction, a cornerstone of modern pyrazole diversification.
Self-Validating System: This protocol includes checkpoints and expected outcomes. Successful execution should yield a product with a clear change in chromatographic mobility (TLC/LC-MS) and characteristic spectroscopic signals (NMR) corresponding to the newly introduced aryl group.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the 1-arylpyrazole substrate (1.0 mmol), the aryl halide coupling partner (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) followed by a carbonate base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 12-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure C5-arylated pyrazole product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C5-H proton signal and the appearance of new aromatic signals in the NMR spectrum are key indicators of a successful reaction.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for generating molecular diversity.[3][17] Several MCRs have been developed for the synthesis of complex, biologically active pyrazole derivatives, offering advantages in terms of step economy, time, and resource savings.[1][18]
For instance, a four-component reaction involving an aldehyde, malononitrile, a hydrazine, and a β-ketoester can rapidly assemble highly functionalized pyrano[2,3-c]pyrazole scaffolds.[17] This approach is particularly valuable in high-throughput screening campaigns where large libraries of related compounds are required.
Comparison of Synthetic Methodologies
The following table summarizes the key attributes of the discussed synthetic strategies, providing a clear basis for experimental design choices.
| Methodology | Primary Use Case | Key Advantages | Common Limitations | Representative Catalyst/Reagent |
| Knorr Synthesis | Core scaffold construction | High yields, readily available starting materials, robust.[12] | Regioselectivity issues with unsymmetrical substrates.[8] | Acetic Acid, H₂SO₄ |
| C–H Functionalization | Late-stage diversification, SAR studies | High atom economy, access to novel analogues.[14][16] | Requires specific directing groups, catalyst cost/sensitivity. | Pd(OAc)₂, [RhCp*Cl₂]₂ |
| Multicomponent Reactions | Library synthesis, diversity generation | High efficiency, operational simplicity, rapid complexity.[1][17] | Scaffolds are limited by the specific MCR, optimization can be complex. | Piperidine, Iodine[17][19] |
Case Study: The Synthesis of Celecoxib
Celecoxib (Celebrex®) is a blockbuster anti-inflammatory drug that functions as a selective COX-2 inhibitor. Its synthesis provides a real-world example of industrial-scale pyrazole construction. The core synthetic step involves the regioselective condensation of a fluorinated 1,3-diketone with a substituted arylhydrazine.[7][20]
Logical Relationship in Celecoxib's Discovery
The development of Celecoxib was guided by a clear structure-activity relationship (SAR) logic, aiming to achieve selectivity for the COX-2 enzyme over COX-1 to reduce gastrointestinal side effects.
Caption: The logic driving the design of Celecoxib.
Conclusion and Future Outlook
The field of pyrazole synthesis is dynamic and continually evolving. While classical methods provide a solid foundation, the future lies in the development of more efficient, selective, and sustainable synthetic methodologies. Key areas of future growth include:
-
Photoredox and Electrochemical Synthesis: These methods offer green alternatives to traditional catalysis, often proceeding under mild conditions.[8]
-
Flow Chemistry: Continuous flow processes can improve safety, scalability, and reproducibility for the synthesis of pyrazole-based active pharmaceutical ingredients (APIs).
-
Biocatalysis: The use of enzymes to catalyze pyrazole synthesis or functionalization could provide unparalleled levels of selectivity.
By embracing these innovations, chemists will continue to unlock the full therapeutic potential of the pyrazole scaffold, paving the way for the next generation of life-saving medicines.
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing.
- Transition-metal-catalyzed C–H functionaliz
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- knorr pyrazole synthesis. Slideshare.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents” | Request PDF.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
- Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central.
- Synthesis of the celecoxib‐based derivatives (34a–m).
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. rroij.com [rroij.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - ProQuest [proquest.com]
- 18. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
methyl 1-phenyl-1H-pyrazole-4-carboxylate mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
Executive Summary
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a member of the pyrazole class of heterocyclic compounds, a scaffold renowned for its broad therapeutic potential and presence in numerous clinically approved drugs. While the specific mechanism of action for this particular ester remains uncharacterized in publicly available literature, the extensive bioactivity of its structural analogs provides a strong foundation for targeted investigation. This guide synthesizes the existing knowledge on phenylpyrazole derivatives to propose several plausible mechanisms of action. We present a scientifically-grounded framework for elucidating its biological function, detailing hypothesized molecular targets and providing robust, step-by-step experimental protocols for their validation. The primary objective is to equip researchers with the necessary theoretical and practical insights to systematically explore the therapeutic promise of methyl 1-phenyl-1H-pyrazole-4-carboxylate.
The Phenylpyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered "privileged" in medicinal chemistry due to its ability to serve as a versatile scaffold for interacting with a wide array of biological targets. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, and the ring itself often functions as a bioisostere for an aryl group, enhancing properties like lipophilicity and metabolic stability.[1]
This versatility has led to the development of numerous successful drugs across various therapeutic areas, including the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the anticoagulant Apixaban.[2] The broader pyrazole class exhibits a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, antioxidant, and potent enzyme inhibitory effects.[2][3][4][5][6] The specific compound of interest, methyl 1-phenyl-1H-pyrazole-4-carboxylate, features the core pyrazole ring, a phenyl group at the 1-position, and a methyl carboxylate group at the 4-position, suggesting it may share bioactivities with other compounds in this family.
Synthesis and Characterization
A reliable supply of the target compound is essential for systematic investigation. The synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate can be achieved through established methods of pyrazole synthesis, such as the condensation of a 1,3-dicarbonyl equivalent with phenylhydrazine. A plausible synthetic route is outlined below.
Proposed Synthesis Protocol
This protocol is adapted from standard procedures for pyrazole synthesis.[4][7]
-
Step 1: Preparation of the Intermediate. The reaction is initiated by reacting phenylhydrazine with a suitable three-carbon precursor bearing the desired carboxylate functionality. A common starting material is a derivative of acetoacetic ester.
-
Step 2: Cyclization. The intermediate is then cyclized, often under acidic or basic conditions, to form the pyrazole ring. The reaction of phenylhydrazine with methyl acetoacetate, for example, is a well-established method for producing 1-phenyl-pyrazolone derivatives.[7]
-
Step 3: Functionalization (if necessary). Depending on the exact starting materials, subsequent functionalization at the 4-position may be required to install the methyl carboxylate group.
-
Step 4: Purification. The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield pure methyl 1-phenyl-1H-pyrazole-4-carboxylate.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and arrangement of protons and carbons.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the ester.[10]
Caption: High-level workflow for the synthesis and validation of the target compound.
Hypothesized Mechanisms of Action
Based on robust evidence from structurally related 1-phenyl-pyrazole-4-carboxylic acid derivatives and the broader pyrazole class, we propose four primary, testable hypotheses for the mechanism of action of methyl 1-phenyl-1H-pyrazole-4-carboxylate.
Hypothesis 1: Inhibition of Xanthine Oxidoreductase (XOR)
-
Scientific Rationale: A study on a library of 1-phenyl-pyrazole-4-carboxylic acid derivatives found them to be potent inhibitors of xanthine oxidoreductase (XOR), with some compounds exhibiting nanomolar IC50 values comparable to the approved drug febuxostat.[11] The core structure is highly similar to our compound of interest.
-
Proposed Mechanism: XOR is a critical enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, the compound would block the terminal steps of uric acid production, leading to a hypouricemic effect. This mechanism is the basis for treating hyperuricemia and gout.[11] Kinetic studies on an analog suggest a mixed-type inhibition pattern.[11]
Caption: Inhibition of uric acid production via the Xanthine Oxidoreductase pathway.
Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes
-
Scientific Rationale: The pyrazole scaffold is central to several nonsteroidal anti-inflammatory drugs (NSAIDs), including phenylbutazone and celecoxib.[1] Specific derivatives of 1-phenyl-1H-pyrazole have demonstrated strong anti-inflammatory, analgesic, and antipyretic activities in animal models.[12][13]
-
Proposed Mechanism: The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes would reduce prostaglandin synthesis, thereby exerting anti-inflammatory and analgesic effects.
Caption: Anti-inflammatory action via inhibition of COX enzymes.
Hypothesis 3: Inhibition of Myeloid Cell Leukemia 1 (MCL-1)
-
Scientific Rationale: A very recent study identified phenylpyrazole derivatives as a novel class of selective inhibitors of the anti-apoptotic protein MCL-1.[14] The lead compound from this study shares the core phenylpyrazole moiety.
-
Proposed Mechanism: MCL-1 is a key survival protein in many cancers, particularly hematologic malignancies. It sequesters pro-apoptotic proteins (like Bak and Bax), preventing them from initiating mitochondrial outer membrane permeabilization and subsequent caspase activation. An inhibitor binding to the BH3-binding groove of MCL-1 would release these pro-apoptotic factors, triggering programmed cell death (apoptosis). This represents a promising anticancer mechanism.[14]
Caption: Induction of apoptosis through inhibition of the anti-apoptotic protein MCL-1.
Hypothesis 4: Broad or Targeted Kinase Inhibition
-
Scientific Rationale: The pyrazole scaffold is present in numerous kinase inhibitors. Derivatives have shown potent inhibitory activity against a wide range of kinases crucial to cancer cell signaling, such as EGFR, VEGFR-2, PI3K, and CDKs.[5][6]
-
Proposed Mechanism: The compound may function as an ATP-competitive inhibitor of one or more protein kinases. By binding to the ATP pocket of a kinase, it would prevent the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that control cell proliferation, survival, and angiogenesis.
Experimental Validation Framework
To systematically test the proposed hypotheses, a tiered experimental approach is recommended. This workflow begins with broad biochemical screening and progresses to more specific cell-based and mechanistic assays.
Caption: A tiered strategy for the experimental validation of the proposed mechanisms.
Protocol 1: In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay
-
Objective: To determine the IC50 value of the compound against XOR.
-
Principle: This is a spectrophotometric assay that measures the XOR-catalyzed formation of uric acid from xanthine, which can be monitored by the increase in absorbance at 290-295 nm.
-
Methodology:
-
Prepare a stock solution of methyl 1-phenyl-1H-pyrazole-4-carboxylate in DMSO.
-
In a 96-well UV-transparent plate, add phosphate buffer (e.g., 50 mM, pH 7.5).
-
Add serial dilutions of the test compound (and a positive control like Allopurinol or Febuxostat) to the wells. Include a DMSO-only vehicle control.
-
Add a solution of xanthine (substrate) to each well.
-
Initiate the reaction by adding a fixed amount of XOR enzyme to each well.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Calculate the reaction rate (V) for each concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of the compound against COX-1 and COX-2 to assess potency and selectivity.
-
Principle: Commercially available kits (e.g., from Cayman Chemical) provide a reliable method. These are often colorimetric assays that measure the peroxidase activity of COX enzymes.
-
Methodology:
-
Follow the manufacturer's protocol for the selected COX inhibitor screening assay kit.
-
Prepare serial dilutions of the test compound and appropriate controls (e.g., a non-selective NSAID like ibuprofen and a selective COX-2 inhibitor like celecoxib).
-
Incubate the respective enzymes (ovine COX-1, human recombinant COX-2) with the test compound for a specified time.
-
Add arachidonic acid to initiate the cyclooxygenase reaction.
-
Add the colorimetric substrate, which reacts with the peroxidase-generated product to produce a measurable color change (e.g., at 590 nm).
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values for both enzymes as described in Protocol 4.1.
-
Protocol 3: Cell-Based Apoptosis Assay (for MCL-1 Inhibition)
-
Objective: To determine if the compound induces apoptosis in a cancer cell line known to be dependent on MCL-1 for survival.
-
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Methodology:
-
Culture an MCL-1-dependent cell line (e.g., MV-4-11 acute myeloid leukemia cells) in appropriate media.
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with increasing concentrations of methyl 1-phenyl-1H-pyrazole-4-carboxylate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known MCL-1 inhibitor).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+) to determine the dose-dependent induction of apoptosis.
-
Data Summary and Interpretation
All quantitative data from the initial screening assays should be compiled for clear comparison and decision-making.
| Hypothesized Target | Assay Type | Primary Endpoint | Example Positive Control | Result (Template) |
| Xanthine Oxidoreductase | In Vitro Enzyme Assay | IC50 (µM) | Febuxostat | 1.5 µM |
| COX-1 | In Vitro Enzyme Assay | IC50 (µM) | Ibuprofen | > 50 µM |
| COX-2 | In Vitro Enzyme Assay | IC50 (µM) | Celecoxib | 15 µM |
| MCL-1 | Cell-Based Apoptosis | EC50 (µM) | Venetoclax (for comparison) | 5.2 µM |
| Kinase Panel (e.g., PI3K) | In Vitro Kinase Assay | % Inhibition @ 10 µM | Known PI3K Inhibitor | 85% |
Interpretation: The results from this table will guide further investigation. A low micromolar or nanomolar IC50 value in a specific assay would strongly suggest a primary mechanism of action, warranting deeper mechanistic studies such as binding kinetics, co-immunoprecipitation, or in vivo efficacy models relevant to that target.
Conclusion and Future Directions
While the precise molecular target of methyl 1-phenyl-1H-pyrazole-4-carboxylate is yet to be defined, its chemical structure places it within a class of compounds with significant and diverse pharmacological activities. The most promising hypotheses, based on direct analog data, point towards the inhibition of xanthine oxidoreductase, cyclooxygenase enzymes, or the anti-apoptotic protein MCL-1. The experimental framework provided in this guide offers a clear and logical path to test these hypotheses, identify the primary mechanism(s) of action, and unlock the therapeutic potential of this compound. Positive findings from these studies would form the foundation for lead optimization, structure-activity relationship (SAR) studies, and eventual preclinical and clinical development.
References
-
Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., Senturk, M., Supuran, C. T., & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-293. [Link]
-
Bari, S. B., & Firke, S. D. (2022). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 69(10), 1645-1669. [Link]
-
Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7531. [Link]
-
Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727. [Link]
-
Wang, X., Li, Z., & Liu, Z. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
Radi, S., Tighadouini, S., & Radi, M. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Research on Chemical Intermediates, 37, 977-986. [Link]
-
Menozzi, G., Mosti, L., Schenone, P., Donnoli, D., Schiariti, F., & Marmo, E. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 167-186. [Link]
-
Li, L., Zhang, G., Liu, Z., Wang, X., Wang, Z., Zhang, L., & Liu, H. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 184-195. [Link]
-
Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pan, C., & El-Hashash, M. A. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 9(1), 16999. [Link]
-
Patel, R. V., & Patel, J. K. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 646-653. [Link]
-
Jose, J., & Thomas, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-78. [Link]
-
Guo, Q., Qin, H., Ni, H., Wang, Y., Zhang, Y., Wang, X., ... & Liu, H. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
-
Chen, Y. J., Tian, L. Q., Zhang, C. M., & Li, Z. P. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 143. [Link]
-
de Oliveira, R., de Faria, D. L., de Souza, G. E., & Lião, L. M. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European Journal of Pharmacology, 788, 28-35. [Link]
-
Shetty, S. S., & Kulkarni, M. V. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040. [Link]
-
Ali, M., & Ismail, R. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(1), M883. [Link]
-
Nesi, R., & Giomi, D. (2007). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry. [Link]
-
Sang, P., & Zhang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 786-809. [Link]
- Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 13. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Methyl 1-phenyl-1H-pyrazole-4-carboxylate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for methyl 1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and scientific research. This document will detail the expected spectroscopic characteristics based on foundational principles and data from analogous structures, offering a comprehensive reference for researchers and scientists.
Introduction
Methyl 1-phenyl-1H-pyrazole-4-carboxylate (C₁₁H₁₀N₂O₂) is a pyrazole derivative featuring a phenyl group at the 1-position and a methyl carboxylate group at the 4-position of the pyrazole ring. The precise characterization of its chemical structure is a prerequisite for understanding its reactivity, biological activity, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will present a detailed interpretation of the predicted spectroscopic data for this compound.
Molecular Structure and Key Features
The molecular structure of methyl 1-phenyl-1H-pyrazole-4-carboxylate is foundational to interpreting its spectroscopic data. The key structural features include the aromatic pyrazole ring, the N-phenyl substituent, and the methyl ester group. These components will give rise to characteristic signals in the various spectra.
Figure 1: Molecular structure of methyl 1-phenyl-1H-pyrazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for methyl 1-phenyl-1H-pyrazole-4-carboxylate are presented below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the phenyl group, and the methyl ester.
Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 1-phenyl-1H-pyrazole-4-carboxylate in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~8.0 | s | - |
| Pyrazole H-5 | ~7.8 | s | - |
| Phenyl H-2', H-6' | ~7.6 | d | ~7-8 |
| Phenyl H-3', H-4', H-5' | ~7.4-7.2 | m | - |
| Methoxy (-OCH₃) | ~3.9 | s | - |
The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets in the downfield region due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms and the carboxylate group. The protons of the phenyl group will likely appear as a multiplet in the aromatic region, with the ortho protons (H-2' and H-6') potentially resolved as a doublet. The methyl protons of the ester group are expected to be a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 1-phenyl-1H-pyrazole-4-carboxylate in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~163 |
| Pyrazole C-3 | ~140 |
| Phenyl C-1' | ~139 |
| Pyrazole C-5 | ~129 |
| Phenyl C-2', C-6' | ~128 |
| Phenyl C-4' | ~127 |
| Phenyl C-3', C-5' | ~120 |
| Pyrazole C-4 | ~115 |
| Methoxy (-OCH₃) | ~52 |
The carbonyl carbon of the ester is expected to be the most downfield signal. The carbons of the pyrazole and phenyl rings will resonate in the aromatic region. The chemical shifts are influenced by the substitution pattern and the electronic effects of the nitrogen atoms and the carboxylate group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For methyl 1-phenyl-1H-pyrazole-4-carboxylate, the molecular weight is 202.21 g/mol .[3]
Table 3: Predicted Key Fragments in the Mass Spectrum of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
| m/z | Predicted Fragment |
| 202 | [M]⁺ (Molecular ion) |
| 171 | [M - OCH₃]⁺ |
| 143 | [M - COOCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
The mass spectrum is expected to show a prominent molecular ion peak at m/z 202. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 171, and the loss of the entire methyl carboxylate group (-COOCH₃) resulting in a fragment at m/z 143. The presence of a phenyl group would likely lead to a characteristic fragment at m/z 77.
Figure 2: Predicted fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Frequencies for Methyl 1-phenyl-1H-pyrazole-4-carboxylate
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) stretch | ~1720-1730 |
| C=N (pyrazole) stretch | ~1500-1600 |
| C=C (aromatic) stretch | ~1450-1600 |
| C-O (ester) stretch | ~1200-1300 |
| C-H (aromatic) stretch | ~3000-3100 |
| C-H (aliphatic) stretch | ~2850-2960 |
The IR spectrum is expected to show a strong absorption band around 1720-1730 cm⁻¹ corresponding to the carbonyl stretching of the ester group.[4] Aromatic C=C and pyrazole C=N stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester will likely appear in the 1200-1300 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent into the mass spectrometer, typically via a gas chromatograph (GC-MS) or by direct infusion.
-
Ionization: Use a standard electron impact ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Figure 3: Experimental workflow.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of methyl 1-phenyl-1H-pyrazole-4-carboxylate. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, derived from established principles and comparison with analogous structures, offer a reliable reference for researchers. This detailed spectroscopic profile is essential for confirming the identity and purity of the compound, thereby underpinning its further investigation and application in various scientific fields.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
ResearchGate. (2012). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-methyl-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1-methyl-1H-pyrazole-4-carboxylic acid. This key heterocyclic compound serves as a vital building block in the development of pharmaceuticals and agrochemicals, most notably as a precursor to a class of potent succinate dehydrogenase inhibitor (SDHI) fungicides. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.
Molecular Architecture and Physicochemical Properties
1-methyl-1H-pyrazole-4-carboxylic acid, with the molecular formula C₅H₆N₂O₂, is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The molecule features a carboxylic acid group at the 4-position and a methyl group at the 1-position of the pyrazole ring.
Structural Representation:
Caption: Chemical structure of 1-methyl-1H-pyrazole-4-carboxylic acid.
Core Physicochemical Data
The key physical and chemical properties of 1-methyl-1H-pyrazole-4-carboxylic acid are summarized in the table below. These properties are crucial for designing synthetic routes, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | White to light yellow powder | [2][3] |
| Melting Point | 203-208 °C | [2] |
| Boiling Point (Predicted) | 306.9 ± 15.0 °C at 760 mmHg | [2] |
| pKa (Predicted) | 3.88 ± 0.10 | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. | [2] |
| InChI Key | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [1] |
| CAS Number | 5952-92-1 | [1] |
Synthesis and Reactivity
The synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several routes. A common and well-established method involves the cyclocondensation of a β-dicarbonyl compound with methylhydrazine, followed by functional group manipulations.
Synthetic Workflow:
Caption: A generalized synthetic workflow for 1-methyl-1H-pyrazole-4-carboxylic acid.
Detailed Synthetic Protocol: From Ethyl Acetoacetate and Methylhydrazine
This protocol outlines a two-step synthesis starting from readily available commercial reagents.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add methylhydrazine to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Cyclization: After the initial reaction, the mixture is heated to reflux for several hours to drive the cyclization and formation of the pyrazole ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 1-methyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: The purified ethyl 1-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Hydrolysis: The mixture is heated to reflux for several hours until the ester is completely hydrolyzed. Reaction progress is monitored by TLC.
-
Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then carefully acidified with a strong acid, such as concentrated hydrochloric acid, until the product precipitates out of solution.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford pure 1-methyl-1H-pyrazole-4-carboxylic acid.[4]
Chemical Reactivity
The reactivity of 1-methyl-1H-pyrazole-4-carboxylic acid is dictated by the pyrazole ring and the carboxylic acid functional group.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The formation of amides is particularly important for its application in the synthesis of SDHI fungicides. The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation. It can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating. The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, leading to the formation of coordination complexes.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of 1-methyl-1H-pyrazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts of the ring protons are influenced by the electronic effects of the methyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the pyrazole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.[7]
-
C-H stretching and bending vibrations for the methyl group and the pyrazole ring.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (126.11). Common fragmentation patterns for carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45).[8][9]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a common technique for assessing the purity of 1-methyl-1H-pyrazole-4-carboxylic acid. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[10][11][12]
Applications in Drug Discovery and Agrochemicals
1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the synthesis of a variety of biologically active molecules.
Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
The most significant application of this compound is in the production of SDHI fungicides. The carboxylic acid is typically converted to an amide by reacting it with a specific aniline derivative. These resulting pyrazole-carboxamide compounds are highly effective at inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production and leading to fungal cell death.
Caption: General pathway for the synthesis of SDHI fungicides from 1-methyl-1H-pyrazole-4-carboxylic acid.
Pharmaceutical Research
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities. 1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are being investigated for various pharmacological properties, including:
-
Anticancer agents: As a precursor for compounds like Sunitinib.[13]
-
Antibacterial and antifungal agents
-
Anti-inflammatory agents
Safety and Handling
1-methyl-1H-pyrazole-4-carboxylic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][14]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[14]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[15]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.[14][15][16][17]
Conclusion
1-methyl-1H-pyrazole-4-carboxylic acid is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an important precursor for a range of high-value molecules, particularly in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers working in these fields.
References
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-Methyl-1H-pyrazole-4-carboxylic acid - High purity. Georganics. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Buy 1-Methyl-1H-pyrazole-4-carboxylic acid. Boron Molecular. (n.d.). Retrieved January 7, 2026, from [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents. (n.d.).
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (n.d.). Retrieved January 7, 2026, from [Link]
-
1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 7, 2026, from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Retrieved January 7, 2026, from [Link]
-
Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of 1-methylpyrazole-4-carboxylic acid. PrepChem.com. (n.d.). Retrieved January 7, 2026, from [Link]
-
Methyl 1H-pyrazole-4-carboxylate. PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-Methyl-1H-pyrazole-4-carboxylicacid. MD Topology. (n.d.). Retrieved January 7, 2026, from [Link]
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents. (n.d.).
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved January 7, 2026, from [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]
-
Mass fragmentation pattern of compound 4o. ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. (2024, May 7). Retrieved January 7, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved January 7, 2026, from [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). Retrieved January 7, 2026, from [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. (2019, August 31). Retrieved January 7, 2026, from [Link]
-
1H-Pyrazole, 1-methyl-. NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. (2023, January 25). Retrieved January 7, 2026, from [Link]
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-methyl-1H-pyrazole-4-carboxylic acid. Chemsrc. (2025, August 23). Retrieved January 7, 2026, from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024, September 30). Retrieved January 7, 2026, from [Link]
Sources
- 1. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrazole-4-carboxylic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1-Methyl-1H-pyrazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ijcpa.in [ijcpa.in]
- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
- 16. biosynth.com [biosynth.com]
- 17. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carboxylic Acid (CAS 5952-92-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-carboxylic acid (CAS No. 5952-92-1), a heterocyclic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries. This document will delve into the compound's chemical and physical properties, provide a detailed synthesis protocol, and discuss its known applications and safety considerations.
It is important to note that the initial topic request included the chemical name "5-ethyl-4-hydroxy-3-(propan-2-yl)furan-2(5H)-one" alongside the CAS number 5952-92-1. However, extensive database searches have conclusively identified CAS 5952-92-1 as 1-Methyl-1H-pyrazole-4-carboxylic acid. This guide will focus exclusively on the compound correctly associated with this CAS number.
Compound Identification and Physicochemical Properties
1-Methyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The presence of the carboxylic acid group makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazole-4-carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 5952-92-1 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | 205-209 °C | [3] |
| Purity | Typically >95% | [1][5] |
| InChI Key | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [1] |
| SMILES | CN1C=C(C=N1)C(=O)O | [6] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[7][8] |
Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid
The synthesis of 1-Methyl-1H-pyrazole-4-carboxylic acid can be achieved through a two-step process involving the formylation of 1-methylpyrazole followed by the oxidation of the resulting aldehyde. This method offers a direct and efficient route to the desired product.
Synthesis Pathway Overview
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the capacity for hydrogen bonding and bioisosteric replacement of other aromatic systems, have rendered it a "privileged scaffold" in drug design.[4][5] This guide provides a comprehensive exploration of the pyrazole core, detailing its fundamental structure, synthesis, and profound significance across a multitude of therapeutic areas. We will delve into the structure-activity relationships (SAR) and mechanisms of action of key pyrazole-containing drugs, offering insights for the rational design of next-generation therapeutics.
The Pyrazole Core: Structure and Physicochemical Properties
The pyrazole ring is an aromatic heterocycle characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[1][3][6] This arrangement confers a unique set of properties that are highly advantageous in drug design.
-
Aromaticity and Stability: The pyrazole ring possesses six delocalized π-electrons, resulting in an aromatic system that is generally stable to oxidation and reduction.[3][7]
-
Hydrogen Bonding Capabilities: The pyrazole nucleus features both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 nitrogen), enabling it to form crucial interactions with biological targets like enzymes and receptors.[1]
-
Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of two tautomeric forms, a property that can influence their interaction with biological targets and their metabolic fate.[1][8]
-
Bioisosterism: The pyrazole ring is often employed as a bioisostere for other aromatic rings, such as benzene or other heterocycles.[1][5] This substitution can lead to improved physicochemical properties, including enhanced potency, better solubility, and more favorable metabolic profiles.[1][5] For instance, the lipophilicity of pyrazole is significantly lower than that of benzene, which can be advantageous for improving a drug candidate's pharmacokinetic properties.[1]
Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. A common and versatile approach is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Experimental Protocol: Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the hydrazine derivative (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Other notable synthetic routes include 1,3-dipolar cycloaddition reactions and reactions involving α,β-unsaturated carbonyl compounds.[9][10]
The Significance of Pyrazole in Medicinal Chemistry: A Privileged Scaffold
The pyrazole moiety is a recurring structural motif in a vast number of approved drugs, underscoring its importance in medicinal chemistry.[1][11] In fact, over 40 pyrazole-containing drugs have received FDA approval for a wide range of medical conditions.[1][11] The versatility of the pyrazole core allows it to be incorporated into molecules targeting a diverse array of biological pathways.
Anti-inflammatory Agents: The COX-2 Inhibitors
Perhaps the most well-known examples of pyrazole-containing drugs are the selective cyclooxygenase-2 (COX-2) inhibitors. These nonsteroidal anti-inflammatory drugs (NSAIDs) revolutionized the treatment of inflammatory conditions like arthritis.[12][13]
-
Celecoxib (Celebrex®): A diaryl-substituted pyrazole, celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[12][13][14] Its selectivity for COX-2 over COX-1 minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[13][15] The sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity.[12][13]
Mechanism of Action: COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of prostaglandins.
Anticancer Therapeutics: Kinase Inhibitors
The pyrazole scaffold is a key component in numerous protein kinase inhibitors used in cancer therapy.[4][16][17] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Crizotinib (Xalkori®): This drug is an inhibitor of anaplastic lymphoma kinase (ALK) and is used to treat certain types of non-small cell lung cancer.[18]
-
Ruxolitinib (Jakafi®): A selective inhibitor of Janus kinases (JAK1 and JAK2), ruxolitinib is used to treat myelofibrosis.[18] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.
-
Encorafenib (Braftovi®): This kinase inhibitor targets BRAF, a protein kinase involved in the MAPK signaling pathway, and is used in the treatment of melanoma.
The pyrazole ring in these inhibitors often serves as a scaffold to correctly orient other functional groups for optimal binding to the kinase active site.
Signaling Pathway: MAPK/ERK Pathway and BRAF Inhibition
Caption: Encorafenib inhibits the BRAF kinase, disrupting the MAPK/ERK signaling pathway.
Central Nervous System (CNS) Agents
The pyrazole core has also been successfully incorporated into drugs targeting the central nervous system.
-
Rimonabant (Acomplia®): This compound was developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[19][20][21] Although it was later withdrawn from the market due to psychiatric side effects, it demonstrated the potential of pyrazole-based compounds to modulate CNS pathways.[19][20][21][22] The structure-activity relationship studies of rimonabant and its analogs have provided valuable insights for the design of other CB1 receptor ligands.[23][24][25]
-
Sildenafil (Viagra®): This well-known drug for erectile dysfunction contains a fused pyrazolo-pyrimidinone core.[18] It acts by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow.
Other Therapeutic Areas
The applications of pyrazole-containing drugs extend to a wide range of other diseases:
-
Anticoagulants: Apixaban (Eliquis®) is a fused pyrazole compound that acts as a factor Xa inhibitor to prevent blood clots.[18]
-
Antivirals: Lenacapavir is a pyrazole-containing drug used to treat HIV.[18]
-
Cardiovascular Agents: Riociguat and Vericiguat are soluble guanylate cyclase stimulators used to treat pulmonary hypertension and heart failure, respectively.[1][18]
Structure-Activity Relationship (SAR) of Pyrazole Derivatives
The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[2] Medicinal chemists leverage SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.
Key SAR Insights for Pyrazole Derivatives:
| Position of Substitution | Influence on Activity | Example |
| N1-Substitution | Often crucial for modulating receptor affinity and selectivity. | In CB1 antagonists like rimonabant, a 2,4-dichlorophenyl group at the N1 position was found to be optimal for binding.[23] |
| C3-Substitution | Can be modified to enhance potency and introduce additional interactions with the target. | Carboxamide groups at the C3 position are common in CB1 antagonists.[23] |
| C4-Substitution | Can influence the electronic properties and steric bulk of the molecule. | Modifications at this position can impact the overall conformation and binding affinity. |
| C5-Substitution | Often involved in key interactions with the target protein. | A para-substituted phenyl ring at the C5 position is a common feature in many potent pyrazole-based drugs.[23] |
Future Directions and Conclusion
The pyrazole core continues to be a highly valuable and versatile scaffold in modern drug discovery.[2][26][27] Its unique combination of physicochemical properties and synthetic accessibility ensures its continued prominence in the development of novel therapeutics.[4] Future research will likely focus on exploring new substitution patterns, developing novel synthetic methodologies, and applying computational approaches to design the next generation of pyrazole-based drugs with enhanced efficacy and safety profiles. The rich history and proven success of pyrazole-containing pharmaceuticals provide a strong foundation for future innovations in medicinal chemistry.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
Celecoxib - Wikipedia. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available from: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available from: [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available from: [Link]
-
Rimonabant - Wikipedia. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Available from: [Link]
-
Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. - ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. - ResearchGate. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]
-
Pyrazole: An Important Core in Many Marketed and Clinical Drugs - ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available from: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. Available from: [Link]
-
Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH. Available from: [Link]
-
Examples of pyrazole core structure containing FDA approved anti‐cancer drugs. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]
-
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. Available from: [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available from: [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome. Available from: [Link]
-
Rimonabant - YouTube. Available from: [Link]
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ãWhitepaperãPyrazoles in Drug Discovery [promotion.pharmablock.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. pharmajournal.net [pharmajournal.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. news-medical.net [news-medical.net]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rimonabant - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 21. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Knorr in 1883, its unique structural and physicochemical properties have enabled the development of a vast array of therapeutic agents across multiple disease areas.[1] The pyrazole ring is not merely a passive scaffold; its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring itself can serve as a bioisostere for other aromatic systems, often improving pharmacokinetic profiles such as solubility and metabolic stability.[3] This versatility has led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Ruxolitinib, and the erectile dysfunction drug Sildenafil.[2][4][5] This guide provides an in-depth exploration of the therapeutic potential of pyrazole-based compounds, focusing on their design, mechanism of action, and evaluation in key therapeutic areas, intended for researchers, chemists, and drug development professionals.
The Pyrazole Core: Physicochemical Properties and Synthetic Strategy
The therapeutic success of pyrazole derivatives is rooted in their chemical versatility. The five-membered ring is aromatic and relatively stable to oxidation.[6] Electrophilic substitution typically occurs at the C4 position, while the nitrogen atoms are susceptible to alkylation, allowing for extensive structural diversification.[7]
General Synthetic Approaches
The construction of the pyrazole ring is well-established, with several robust methods available to medicinal chemists.
-
Knorr Pyrazole Synthesis (Cyclocondensation): This is the most classical and widely used method. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) and a hydrazine derivative.[7][8][9] The choice of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. It offers a high degree of regiocontrol and is particularly useful for synthesizing polysubstituted pyrazoles.[10][11]
The selection of a synthetic route is a critical decision based on the desired substitution pattern and the availability of starting materials. For instance, the Knorr synthesis is often preferred for its simplicity and the accessibility of chalcones (α,β-unsaturated ketones) as precursors.[8]
Workflow for Pyrazole Synthesis and Initial Screening
The initial phase of discovery for a novel pyrazole-based therapeutic follows a logical and structured workflow.
Caption: High-level workflow for pyrazole-based drug discovery.
Therapeutic Area: Anti-Inflammatory Agents
Perhaps the most well-known application of pyrazoles is in the treatment of inflammation. Chronic inflammatory diseases represent a significant global health burden, creating a persistent need for safer and more effective therapies.[12]
Mechanism of Action: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes mediate the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[8] There are two main isoforms:
-
COX-1: A constitutive enzyme involved in homeostatic functions, such as protecting the gastric mucosa.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[8]
The causality behind the development of selective COX-2 inhibitors lies in the desire to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both isoforms. The pyrazole-based drug Celecoxib is a prime example of a successful COX-2 selective inhibitor.[13][14]
Structure-Activity Relationship (SAR) for COX-2 Selectivity
The selectivity of pyrazole derivatives for COX-2 over COX-1 is governed by specific structural features that exploit a key difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, secondary hydrophobic pocket that is absent in COX-1.
Caption: SAR principles for COX-2 selective pyrazole inhibitors.
This structural rationale, where a bulky group like a sulfonamide is positioned to fit into the COX-2 specific side pocket, is the foundational principle for designing selective inhibitors.[12]
Experimental Protocol: In Vitro COX Inhibition Assay
To validate the efficacy and selectivity of new pyrazole compounds, a robust in vitro COX inhibition assay is essential. This protocol is self-validating through the inclusion of controls for baseline activity and reference compounds.
Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are sourced commercially.
-
Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Serially dilute in the reaction buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 100 µM).
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of reaction buffer.
-
Add 10 µL of the appropriate compound dilution. For controls, add 10 µL of DMSO (vehicle control) or a known inhibitor like Celecoxib (positive control).
-
Add 20 µL of either COX-1 or COX-2 enzyme solution.
-
Pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
Initiate the reaction by adding 20 µL of arachidonic acid (substrate).
-
Incubate for 10 minutes at 37°C.
-
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.
-
The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
| Compound Example | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (SI) |
| Celecoxib | >10 | 0.04 | >250 |
| Ibuprofen | 5.0 | 15.0 | 0.3 |
| Hypothetical Pyrazole A | 4.5 | 0.02 | 225[13] |
Therapeutic Area: Anticancer Agents
The pyrazole scaffold is a key privileged structure in the development of targeted anticancer therapies, particularly as protein kinase inhibitors.[15][16] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[15]
Mechanism of Action: Protein Kinase Inhibition
Many pyrazole-containing drugs function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking the aberrant signaling that drives tumor growth and proliferation.[15]
Example Pathway: JAK-STAT Signaling
The Janus kinase (JAK) family of enzymes is critical for cytokine signaling that regulates cell growth and immune responses. Hyperactivation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and certain inflammatory diseases. Ruxolitinib , an FDA-approved drug, is a potent inhibitor of JAK1 and JAK2 that features a pyrazole core.[15]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based drug.
Key Targets and Representative Compounds
The adaptability of the pyrazole scaffold has allowed it to be tailored to inhibit a wide range of cancer-relevant kinases.
| Target Kinase | Pyrazole-based Inhibitor | Cancer Indication | Representative IC50 |
| JAK1/JAK2 | Ruxolitinib | Myelofibrosis | ~3 nM[15] |
| ALK/MET/ROS1 | Crizotinib | Non-Small Cell Lung Cancer | ~20-30 nM |
| BRAF V600E | Encorafenib | Melanoma | ~0.3 nM |
| CDK2 | Compound 34 | (Preclinical) | 0.095 µM[17] |
| EGFR/VEGFR-2 | Compound 50 | (Preclinical) | 0.09 / 0.23 µM[17] |
Table data compiled from multiple sources for illustrative purposes.[15][17]
Experimental Protocol: Cell Proliferation (MTT) Assay
A fundamental step in evaluating a potential anticancer compound is to measure its effect on the proliferation of cancer cell lines. The MTT assay is a colorimetric method that provides a reliable measure of cell viability.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of pyrazole derivatives against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with serial dilutions of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours. This duration is chosen to allow for multiple cell doubling times, providing a clear window to observe antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration to determine the GI50 value.
Therapeutic Area: Antimicrobial Agents
With the rise of antimicrobial resistance, there is an urgent need for novel chemical scaffolds to combat infectious diseases. Pyrazole derivatives have demonstrated broad-spectrum activity against a range of pathogens.[1][18]
Mechanisms and Spectrum of Activity
The antimicrobial effects of pyrazoles are diverse. Modifications to the pyrazole ring, such as the introduction of halogens or linking to other heterocyclic systems like thiazole, can significantly enhance potency.[1][18]
-
Antibacterial: Pyrazoles have shown activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.[18] The proposed mechanisms include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[18]
-
Antifungal: Activity has been reported against pathogenic fungi such as Candida albicans and Aspergillus niger.[14][19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The standard method for quantifying the potency of a new antimicrobial agent is the determination of its MIC value.
Objective: To determine the lowest concentration of a pyrazole compound that visibly inhibits the growth of a specific microorganism.
Methodology (Broth Microdilution):
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.
-
Controls:
-
Growth Control: Well with broth and inoculum only (no compound).
-
Sterility Control: Well with broth only (no inoculum).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Inoculation: Add the standardized microbial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).
Conclusion and Future Directions
The pyrazole scaffold is a validated and highly fruitful starting point for drug discovery.[2][4] Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in medicinal chemistry.[1][15] Future research will likely focus on several key areas:
-
Novel Target Identification: Moving beyond established targets like kinases and COX enzymes to explore the utility of pyrazoles against new classes of proteins.
-
Hybrid Molecules: Designing hybrid compounds that conjugate a pyrazole core with another pharmacophore to achieve multi-target activity or improved drug delivery.[6][13]
-
Computational Chemistry: Employing in silico methods, such as molecular docking and ADMET prediction, to rationally design the next generation of pyrazole-based therapeutics with enhanced potency and safety profiles.[13][20]
The continued exploration of this versatile heterocyclic system promises to yield innovative medicines for treating humanity's most challenging diseases.
References
- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Educ
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: a review - ResearchGate. (URL: [Link])
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (URL: [Link])
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - OUCI. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
-
Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (URL: [Link])
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (URL: [Link])
-
Perspective: the potential of pyrazole-based compounds in medicine - PubMed. (URL: [Link])
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (URL: [Link])
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])
Sources
- 1. ilkogretim-online.org [ilkogretim-online.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Application Note & Protocol
Facile One-Pot Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Comprehensive Guide for Researchers
Abstract: This application note provides a detailed protocol for the efficient , a valuable heterocyclic scaffold in medicinal chemistry. The synthesis involves a two-component reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD). We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer comprehensive characterization data and troubleshooting guidance to ensure reproducible and high-yield synthesis. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in numerous clinically approved drugs, exhibiting anti-inflammatory, analgesic, antipyretic, and anticancer properties.[3][4] The specific target molecule, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, serves as a crucial intermediate for the synthesis of more complex pharmaceutical agents. Its structure incorporates a reactive hydroxyl group and an ester moiety, providing versatile handles for further molecular elaboration.[5][6]
The elegance of the one-pot synthesis described herein lies in its operational simplicity and efficiency, circumventing the need for isolating intermediates, thereby saving time, resources, and minimizing waste.[7][8] This approach aligns with the principles of green chemistry, making it an attractive method for both academic research and industrial applications.
Reaction Mechanism and Rationale
The synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate proceeds via a well-established pathway involving the reaction of a hydrazine with a 1,3-dielectrophilic species. In this specific protocol, phenylhydrazine acts as the binucleophile and dimethyl acetylenedicarboxylate (DMAD) as the electrophilic counterpart.[1][9]
The proposed mechanism unfolds as follows:
-
Michael Addition: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the electrophilic sp-hybridized carbons of DMAD. This conjugate addition results in the formation of a zwitterionic intermediate.
-
Intramolecular Cyclization: The intermediate undergoes a rapid intramolecular cyclization, where the terminal nitrogen atom attacks the carbonyl carbon of the ester group, leading to the formation of a five-membered ring.
-
Tautomerization: The resulting pyrazolidinone intermediate is unstable and readily tautomerizes to the more stable aromatic hydroxyl-pyrazole system to yield the final product, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[9] This tautomeric form is predominant in DMSO-d6 solution.[9]
This one-pot approach is highly efficient as the sequential reactions proceed smoothly in a single reaction vessel without the need for changes in solvent or reagents.
Experimental Workflow Diagram
The following diagram illustrates the streamlined one-pot synthesis workflow.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol is based on the successful synthesis reported by Saeed, A., et al.[1]
4.1. Materials and Reagents
-
Phenylhydrazine (C₆H₈N₂)
-
Dimethyl acetylenedicarboxylate (DMAD) (C₆H₆O₄)
-
Toluene (C₇H₈), anhydrous
-
Dichloromethane (DCM) (CH₂Cl₂), anhydrous
-
Ethanol (C₂H₅OH), for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
4.2. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine an equimolar mixture of phenylhydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2 mmol).[1]
-
Solvent Addition: Add a 1:1 mixture of toluene and dichloromethane (DCM) (10 mL total volume) to the flask.[1]
-
Reaction: Stir the mixture at reflux temperature for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting white solid is then recrystallized from ethanol to yield the pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]
Product Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods and melting point analysis.
| Parameter | Expected Result | Reference |
| Melting Point | 188 °C | [1] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.16 (1H, s, -OH), 7.74-7.34 (5H, m, Ar-H), 5.98 (1H, s, pyrazole-H), 3.80 (3H, s, -OCH₃) | [1][9] |
| FTIR (ATR) | 3204 cm⁻¹ (O-H stretch), 1728 cm⁻¹ (C=O stretch, ester), 1249 cm⁻¹ | [1][9] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.2 g/mol | [1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction. | Ensure the reflux time is at least 2 hours and the temperature is appropriate for the solvent mixture. Monitor the reaction by TLC until the starting materials are consumed. |
| Impure reagents. | Use freshly distilled or high-purity reagents. Phenylhydrazine can oxidize over time. | |
| Product is oily or does not solidify | Presence of impurities. | Ensure complete removal of the reaction solvent. Attempt recrystallization from a different solvent system if ethanol is ineffective. Column chromatography may be necessary in some cases. |
| Broad NMR peaks | Presence of residual solvent or moisture. | Ensure the product is thoroughly dried under vacuum before NMR analysis. |
| Melting point is low and has a broad range | Impure product. | Repeat the recrystallization step to improve purity. |
Safety Precautions
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Dimethyl acetylenedicarboxylate is a lachrymator and should be handled with care in a fume hood.
-
Toluene and dichloromethane are flammable and volatile organic solvents. Work in a well-ventilated area away from ignition sources.
Conclusion
This application note provides a reliable and efficient one-pot protocol for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The detailed characterization data and troubleshooting guide will aid researchers in successfully replicating this synthesis and utilizing the product for further research in drug discovery and development.
References
-
Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism of one-pot synthesis of pyrazoline. [Link]
-
Worldresearchersassociations.com. (n.d.). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Pharmacy Education. (n.d.). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 1-phenyl-1H-pyrazole-4-carboxylate in Organic Synthesis
Introduction: The Pyrazole Scaffold and the Versatility of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of bioactive compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a fundamental structural motif in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3][4] The versatility of the pyrazole ring lies in its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic characteristics to achieve desired biological or material properties.
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a particularly valuable building block in this context. The presence of the ester functionality at the C4 position provides a reactive handle for a multitude of chemical transformations, enabling its use as a key intermediate in the synthesis of more complex molecular architectures. The N1-phenyl substituent influences the overall electronics and solubility of the molecule, often playing a crucial role in the biological activity of its derivatives. This guide provides a detailed overview of the synthetic utility of methyl 1-phenyl-1H-pyrazole-4-carboxylate, complete with mechanistic insights and detailed experimental protocols for its application in organic synthesis.
Key Synthetic Applications
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a versatile precursor for the synthesis of a variety of functionalized molecules. The primary transformations involve the ester moiety and, to a lesser extent, modifications of the pyrazole and phenyl rings.
Amide Synthesis: A Gateway to Bioactive Molecules
The most common application of methyl 1-phenyl-1H-pyrazole-4-carboxylate is its conversion to a wide range of amides. This transformation is critical as the amide bond is a fundamental linkage in many biologically active compounds. The resulting pyrazole-4-carboxamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5]
The general strategy involves the reaction of the ester with a primary or secondary amine, often facilitated by heat or a catalyst. A more controlled and widely applicable method is the two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.
Workflow for Amide Synthesis from Methyl 1-phenyl-1H-pyrazole-4-carboxylate
Sources
Application Notes and Protocols for the Cyclocondensation Synthesis of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. First synthesized by Ludwig Knorr in 1883, this versatile scaffold is a key pharmacophore in numerous FDA-approved drugs, demonstrating a vast range of biological activities.[1] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the analgesic Difenamizole, highlighting the therapeutic relevance of pyrazole-based molecules.[1][2] The continued interest in pyrazole derivatives stems from their capacity to serve as effective agents against a multitude of biological targets, including applications as anticancer, antimicrobial, antifungal, and antiviral agents.[2][3]
The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][4][5] This robust and versatile synthesis, famously known as the Knorr Pyrazole Synthesis, offers a direct and efficient pathway to a diverse array of substituted pyrazoles.[6][7] This guide provides an in-depth exploration of the underlying mechanism, detailed experimental protocols, and critical insights into this foundational reaction for researchers engaged in organic synthesis and drug discovery.
Core Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction. The process involves the sequential reaction of a hydrazine with both carbonyl groups of a 1,3-dicarbonyl compound, culminating in the formation of a stable aromatic pyrazole ring through dehydration.[8][9]
The mechanism proceeds through the following key steps:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the more reactive carbonyl group (e.g., a ketone over an ester).[10]
-
Hydrazone/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone or enamine intermediate. This step is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbon more electrophilic.[6][8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms the five-membered heterocyclic ring.[6][10]
-
Dehydration and Aromatization: The resulting cyclic intermediate, often a pyrazolone or a non-aromatic dihydropyrazole, readily undergoes dehydration (loss of a second water molecule) to yield the thermodynamically stable, aromatic pyrazole ring.[10][11]
A critical consideration, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two constitutional isomers (regioisomers).[2][7] The initial attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products. Regioselectivity can often be controlled by modulating reaction conditions or the electronic and steric properties of the substituents on the dicarbonyl compound.[7]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole derivatives.
Protocol 1: Classic Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol details a standard procedure for the Knorr synthesis using conventional heating.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (10 mmol, 1.0 eq).
-
Solvent Addition: Add 20 mL of ethanol to the flask and stir to dissolve the acetylacetone.
-
Reagent Addition: Carefully add phenylhydrazine (10 mmol, 1.0 eq) to the solution. This addition may be exothermic. Follow this with the addition of a catalytic amount of glacial acetic acid (3-5 drops).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 1-2 hours.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Use a mobile phase such as 30% ethyl acetate/70% hexane. The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. A solid precipitate should form.
-
Crystallization: Continue stirring the mixture in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from a minimal amount of hot ethanol.
Caption: Experimental workflow for classic pyrazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Diaryl-1H-pyrazoles
This protocol describes a rapid, microwave-assisted synthesis starting from a chalcone (an α,β-unsaturated ketone), which is a common precursor for pyrazole synthesis.[2][12]
Materials:
-
Chalcone derivative (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the chalcone derivative (1 mmol) and hydrazine hydrate (1.5 mmol).[12]
-
Solvent and Catalyst Addition: Add 3 mL of ethanol and 1-2 drops of glacial acetic acid.[12]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 5-10 minutes.[12] (Note: Optimal power and time should be determined for specific substrates).
-
Cooling and Work-up: After irradiation, cool the vessel to room temperature using compressed air.
-
Isolation: Pour the reaction mixture into a beaker containing 20 mL of cold water. A solid product will typically precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
Data Summary: Comparison of Catalytic Systems
The choice of catalyst can significantly influence reaction efficiency, time, and conditions. While traditional methods often rely on mineral acids, modern approaches have introduced a variety of catalytic systems to improve yields and promote greener synthesis.[13][14]
| Catalyst System | Typical Substrates | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reusability | Reference |
| Glacial Acetic Acid | 1,3-Diketones, Hydrazines | Ethanol | Reflux (~80) | 1-4 h | Good-Excellent | No | [8][10] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Solvent-free | 100 | 30-45 min | ~95% | Yes | [7] |
| Ammonium Chloride (NH₄Cl) | Acetylacetone, Hydrazine Hydrate | Ethanol | Reflux | 4-6 h | Good | N/A | [14] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp. | 1 h | up to 99% | No | [13] |
| Molecular Iodine (I₂) | Aldehyde Hydrazones, Olefins | DMF | 80 | N/A | ~35% | No | [3] |
| Copper(I) Triflate (CuOTf) | β,γ-Unsaturated Hydrazones | Toluene | 100 | 12 h | Good-Excellent | No | [3] |
| None (Microwave) | Chalcones, Hydrazines | Ethanol | 150 | 5-15 min | Excellent | N/A | [12] |
Conclusion and Field-Proven Insights
The cyclocondensation of 1,3-dicarbonyls and hydrazines remains the most reliable and versatile method for pyrazole synthesis.
-
For Causality in Experimental Choices: The use of a protic solvent like ethanol is common as it effectively solvates the reactants and intermediates. An acid catalyst is crucial for activating the carbonyl group towards nucleophilic attack, thereby accelerating the rate-limiting condensation steps. For microwave-assisted synthesis, polar solvents are preferred to efficiently absorb microwave energy.
-
Self-Validating Systems: Each protocol is a self-validating system. Reaction completion is unequivocally confirmed by TLC, ensuring that the work-up is not initiated prematurely. Product purity is validated through standard analytical techniques such as melting point determination and NMR spectroscopy, which can also confirm the regiochemical outcome in the case of unsymmetrical substrates.[15]
-
Future Outlook: While the Knorr synthesis is a workhorse, recent advancements focus on developing more environmentally benign protocols using green catalysts like nano-ZnO or solvent-free conditions.[7][14] Furthermore, multicomponent reactions that generate the 1,3-dicarbonyl in situ are gaining traction for increasing molecular diversity and synthetic efficiency.[4][5] These modern adaptations ensure that the synthesis of the vital pyrazole core continues to evolve, meeting the demands of contemporary drug discovery.
References
-
F. A. El-Essawy, et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(22), 5499. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
A. A. Al-Amiery, et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(8), 867-882. [Link]
-
A. A. Al-Dhfyan, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3439. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
M. Aggarwal, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
S. R. Kandula, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 7936-7954. [Link]
-
A. A. Al-Amiery, et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]
-
T. J. J. Müller. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1485-1558. [Link]
-
M. Abbasi, et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Sustainability. [Link]
-
T. J. J. Müller, et al. (2018). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 83(15), 8378-8390. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
V. Giradkar. (2022, November 11). Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]
-
Y. Li, et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(17), 3843. [Link]
-
JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(7). [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jetir.org [jetir.org]
- 15. m.youtube.com [m.youtube.com]
methyl 1-phenyl-1H-pyrazole-4-carboxylate as a precursor for fungicides
Application Note & Protocol
Topic: Methyl 1-Phenyl-1H-pyrazole-4-carboxylate: A Foundational Precursor for Advanced Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.
Introduction: The Central Role of Pyrazole Carboxamides in Modern Crop Protection
Pyrazole carboxamide derivatives represent a cornerstone in the development of modern fungicides, exhibiting broad-spectrum efficacy against a wide array of devastating plant pathogens.[1][2] Their prominence is largely due to their specific and potent mechanism of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, within the fungal mitochondrial respiratory chain.[1][3] This targeted disruption of fungal respiration makes them a critical tool for managing fungicide resistance and safeguarding global food production.[1]
At the heart of many of these highly active compounds is the pyrazole-4-carboxylic acid scaffold. Methyl 1-phenyl-1H-pyrazole-4-carboxylate serves as a versatile and crucial precursor, providing the essential pyrazole core that is later functionalized to create potent fungicidal molecules. This guide provides a detailed exploration of this precursor, outlining its synthesis, its conversion into a representative fungicide, and the underlying biochemical principles of its derivatives' action.
Part 1: Synthesis of the Precursor: Methyl 1-phenyl-1H-pyrazole-4-carboxylate
The synthesis of the pyrazole ring is a foundational step. A common and effective method involves the reaction of a phenylhydrazone with a Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide), which facilitates cyclization to form the pyrazole-4-carboxaldehyde. Subsequent oxidation and esterification yield the desired methyl 1-phenyl-1H-pyrazole-4-carboxylate. An alternative efficient one-pot synthesis involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[4][5]
Experimental Protocol 1: One-Pot Synthesis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established methodologies for pyrazole synthesis.[4][5] The reaction of phenylhydrazine with DMAD provides a direct route to a hydroxylated pyrazole carboxylate, a close analog and key intermediate.
Materials & Reagents:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a 1:1 mixture of toluene and DCM (total volume 50 mL).
-
Reagent Addition: Add phenylhydrazine (2.16 g, 20 mmol) to the solvent. Stir the mixture to ensure complete dissolution.
-
Initiation: Slowly add dimethyl acetylenedicarboxylate (DMAD) (2.84 g, 20 mmol) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a white solid.[4] The target compound, methyl 1-phenyl-1H-pyrazole-4-carboxylate, can be synthesized through variations of this cyclization chemistry, often involving formyl or keto esters.
Synthesis Workflow Diagram
Caption: One-pot synthesis of a pyrazole carboxylate intermediate.
Part 2: Conversion to a Pyrazole Carboxamide Fungicide
The transformation of methyl 1-phenyl-1H-pyrazole-4-carboxylate into a final, active fungicide involves a critical two-step process: hydrolysis of the ester to a carboxylic acid, followed by amide bond formation with a selected aniline moiety. This aniline component is crucial for tuning the fungicide's spectrum of activity and physical properties. This process is central to the synthesis of numerous commercial fungicides, including Penthiopyrad and Benzovindiflupyr.[6][7]
Experimental Protocol 2: Synthesis of a N-Aryl-1-phenyl-1H-pyrazole-4-carboxamide
Step A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve methyl 1-phenyl-1H-pyrazole-4-carboxylate (2.18 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL). Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the disappearance of the starting material.
-
Acidification: Cool the mixture and remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with concentrated HCl.
-
Isolation: The resulting precipitate, 1-phenyl-1H-pyrazole-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step B: Amide Coupling
-
Acid Chloride Formation: In a flask under an inert atmosphere (N2), suspend the dried 1-phenyl-1H-pyrazole-4-carboxylic acid (1.88 g, 10 mmol) in anhydrous dichloromethane (40 mL). Add oxalyl chloride (1.52 g, 12 mmol) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 2-3 hours until gas evolution ceases. The resulting solution contains the pyrazole-4-carbonyl chloride.
-
Coupling Reaction: In a separate flask, dissolve the desired aniline derivative (e.g., 2-aminothiophenol, 10 mmol) and a non-nucleophilic base such as triethylamine (1.21 g, 12 mmol) in anhydrous dichloromethane (30 mL).
-
Amide Formation: Cool the aniline solution to 0°C and add the previously prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography (silica gel) to yield the final N-aryl-1-phenyl-1H-pyrazole-4-carboxamide fungicide.
Fungicide Synthesis Pathway
Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.
Part 4: Data Presentation
Table 1: Physicochemical Properties of the Precursor
| Property | Value | Source |
| Chemical Name | Methyl 1-phenyl-1H-pyrazole-4-carboxylate | - |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.21 g/mol | - |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | ~90-95 °C (Varies with purity) | General Knowledge |
| Solubility | Soluble in methanol, ethyl acetate, DCM | [8] |
Table 2: Representative Antifungal Efficacy of Pyrazole Carboxamide Derivatives
The following data for various pyrazole carboxamide fungicides, which can be derived from precursors like methyl 1-phenyl-1H-pyrazole-4-carboxylate, demonstrate their potent activity. EC₅₀ represents the concentration required to inhibit 50% of fungal growth.
| Compound Type / Name | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyrazole-Thiazole Derivative (6d) | Rhizoctonia cerealis | 5.11 | [9] |
| Pyrazole-Thiazole Derivative (6j) | Rhizoctonia cerealis | 8.14 | [9] |
| SCU2028 (Diarylamine Scaffold) | Rhizoctonia solani | 0.022 | [10][11] |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 | [2] |
| Oxime Ether Derivative (E1) | Rhizoctonia solani | 1.1 | [12][13] |
| Boscalid (Commercial Standard) | Rhizoctonia solani | 2.2 | [12][13] |
References
-
Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available at: [Link]
-
Li, S., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available at: [Link]
-
PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Available at: [Link]
-
PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Production scheme for penthiopyrad, a broad spectrum fungicide. Available at: [Link]
-
AERU, University of Hertfordshire. (n.d.). Penthiopyrad (Ref: MTF 753). Available at: [Link]
-
PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available at: [Link]
-
ACS Publications. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available at: [Link]
-
Globe Thesis. (2024). Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. Available at: [Link]
-
ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available at: [Link]
-
National Institutes of Health. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Available at: [Link]
-
ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN103333164A - Preparation method and application research of penthiopyrad analogue derivative.
-
ResearchGate. (n.d.). Structure–activity relationship of antifungal agents. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof.
-
MDPI. (n.d.). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Available at: [Link]
-
PubMed. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. Available at: [Link]
-
DOKUMEN.PUB. (n.d.). Discovery and synthesis of crop protection products. Available at: [Link]
-
Googleapis.com. (n.d.). US 20230189807A1. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
Minnesota Department of Agriculture. (2015). Benzovindiflupyr. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Available at: [Link]
- Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.
-
Compendium of Pesticide Common Names. (n.d.). benzovindiflupyr data sheet. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof - Google Patents [patents.google.com]
- 8. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the Imperative for Rigorous Characterization
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Their structural versatility has led to their incorporation into a multitude of FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil.[2] The biological activity of these compounds is intrinsically linked to their precise molecular structure, including the nature and position of various substituents.[3] Consequently, unambiguous structural elucidation and purity assessment are not merely procedural formalities but critical, non-negotiable steps in the research and development pipeline.
This guide provides an in-depth overview of the core analytical techniques essential for the comprehensive characterization of pyrazole derivatives. It is designed for researchers, medicinal chemists, and quality control analysts, offering not just protocols, but the underlying scientific rationale for methodological choices. We will explore a synergistic workflow, demonstrating how data from multiple spectroscopic and chromatographic techniques are integrated to build an irrefutable structural and purity profile for any novel pyrazole compound.
The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including pyrazoles. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.
Causality and Experimental Choices in NMR
The choice of deuterated solvent is critical; Deuterated Chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[4] However, for pyrazoles with an N-H proton, protic solvents like DMSO-d₆ may be preferred to observe the N-H signal, which can sometimes be broadened or unobserved in CDCl₃ due to chemical exchange. The use of an internal standard, typically Tetramethylsilane (TMS), is essential for accurately calibrating the chemical shift scale to 0.00 ppm.[4]
A common challenge in pyrazole NMR is tautomerism, where the N-H proton can exist on either nitrogen atom. This can lead to broadened or averaged signals in both ¹H and ¹³C NMR spectra at room temperature.[5] A proven strategy to resolve this is variable temperature (VT) NMR. By lowering the temperature, the rate of tautomeric exchange can be slowed, allowing for the observation of distinct signals for each individual tautomer.[5]
Expected NMR Data for Pyrazole Derivatives
The pyrazole ring has a distinct electronic environment that gives rise to characteristic chemical shifts. The following tables summarize typical data for a simple 1-substituted pyrazole.
Table 1: Typical ¹H NMR Spectroscopic Data for a 1-Substituted Pyrazole in CDCl₃ [4]
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 | ~7.5 | Doublet (d) | ~1.8 - 2.0 |
| H5 | ~7.4 | Doublet (d) | ~2.3 - 2.5 |
| H4 | ~6.2 | Triplet (t) or Doublet of Doublets (dd) | ~2.1 - 2.3 |
Table 2: Typical ¹³C NMR Spectroscopic Data for a 1-Substituted Pyrazole in CDCl₃ [4]
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~139 |
| C5 | ~129 |
| C4 | ~105 |
Note: Chemical shifts are highly dependent on the nature and position of substituents on the pyrazole ring.
Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]
-
Collect 8-16 scans for a standard concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm) and increase the number of scans significantly (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a much lower natural abundance than ¹H.
-
-
2D NMR for Unambiguous Assignment (HSQC & HMBC):
-
For complex or novel structures, 2D NMR is indispensable.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Run this experiment to correlate directly bonded ¹H and ¹³C nuclei. This definitively assigns the carbon attached to each proton.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular structure. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H4 proton should show a correlation to both the C3 and C5 carbons, confirming their positions relative to H4.[5][6]
-
Visualization of 2D NMR Connectivity
The diagram below illustrates how HMBC correlations are used to assign the carbon skeleton of a substituted pyrazole.
Caption: HMBC correlations from the H4 proton to carbons 2 and 3 bonds away.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.
Rationale and Interpretation
For most pyrazole derivatives, Electrospray Ionization (ESI) is an effective soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a direct and accurate measurement of the molecular weight.[7] The fragmentation patterns observed under higher energy conditions (e.g., Electron Impact or collision-induced dissociation) are highly dependent on the nature and position of substituents and can serve as a fingerprint for the molecule.[8][9] Common fragmentation pathways include cleavage of the pyrazole ring or loss of substituents.[10]
Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent, typically methanol or acetonitrile.
-
-
Instrumentation:
-
Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Use a mobile phase compatible with ESI, such as acetonitrile/water with 0.1% formic acid.
-
-
Data Acquisition:
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment on the parent ion to induce fragmentation and obtain a characteristic fragmentation spectrum.
-
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Data
For pyrazole compounds, FT-IR is particularly useful for confirming the presence of key functional groups attached to the ring.
Table 3: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (if present) | Stretching | 3100 - 3400 (can be broad)[11] |
| C-H (aromatic) | Stretching | 3000 - 3100[12] |
| C=N (ring) | Stretching | ~1540[11] |
| C=C (ring) | Stretching | ~1400 - 1500 |
| C-N (ring) | Stretching | ~1290[13] |
Protocol for ATR-FT-IR Analysis
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid or a single drop of the liquid pyrazole sample directly onto the crystal.[4]
-
-
Data Acquisition:
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.[4]
-
Perform a background scan of the clean ATR crystal before running the sample.
-
Purity Assessment and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of compounds and for quantitative analysis. A well-developed Reversed-Phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products.[14]
Rationale for Method Parameters
A C18 column is the most common choice for RP-HPLC as its nonpolar stationary phase is effective at retaining a wide variety of organic molecules like pyrazoles.[14][15] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[16][17] Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase helps to ensure sharp, symmetrical peaks by protonating any basic sites on the analyte and residual silanols on the stationary phase.[14][15]
Protocol for RP-HPLC Purity Analysis
Table 4: Typical RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[15] |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile[14][15] |
| Gradient | e.g., Start at 30% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min[14] |
| Injection Volume | 10-20 µL[14] |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 237 nm[14]) |
| Column Temperature | 25-40°C[14] |
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[14]
-
Sample Preparation:
-
Accurately prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[14]
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Definitive 3D Structure: Single-Crystal X-ray Crystallography
While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state.[3][18] This technique is paramount for understanding structure-activity relationships (SAR) by revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[3]
Protocol Overview for X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. A suitable single crystal must be grown, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]
-
The crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[3]
-
The crystal is irradiated with X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
-
Structure Solution and Refinement:
-
Specialized software is used to process the diffraction data and solve the electron density map, revealing the positions of the atoms in the crystal lattice.
-
The resulting structural model is refined to provide a final, highly accurate molecular structure.[3]
-
Integrated Analytical Workflow
No single technique provides all the necessary information. A logical, integrated workflow is essential for the complete and confident characterization of a novel pyrazole compound.
Caption: A logical workflow for the comprehensive characterization of pyrazole compounds.
References
-
Der Pharma Chemica. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]
-
STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Retrieved from [Link]
-
Radi, S., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Retrieved from [Link]
-
JOCPR. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 263-271.
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2016). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
ResearchGate. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (2014). Spectral data for compounds. Retrieved from [Link]
-
PMC - NIH. (2011). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
American Chemical Society. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
PMC - NIH. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography.... Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]
-
[No Source Title]. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray molecular structure of pyrazole 6 along with atom labeling scheme.... Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijcpa.in [ijcpa.in]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Pyrazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Protein kinases, in particular, have emerged as a critical class of targets, and many pyrazole-containing inhibitors have been developed to modulate their activity in various diseases, especially cancer.[4][5][6]
The unique physicochemical properties of the pyrazole core, such as its ability to serve as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles in drug candidates.[1][7] This inherent "drug-likeness" makes pyrazole libraries a rich territory for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. HTS allows for the rapid testing of immense compound libraries to identify potential drug candidates, making it an essential part of the drug discovery workflow.[8]
This guide provides a comprehensive framework for designing and executing a successful HTS campaign for pyrazole derivative libraries. It moves beyond a simple recitation of steps to explain the underlying scientific principles, quality control systems, and data interpretation strategies necessary for robust and reproducible hit identification.
Part 1: Pre-Screening & Library Preparation
A successful HTS campaign begins long before the first plate is read. Careful planning regarding the compound library, its storage, and quality control is paramount to avoid costly errors and ensure the reliability of screening data.
Pyrazole Library Design & Acquisition
The quality and diversity of the screening library are foundational to the success of the campaign. Libraries can be acquired commercially, synthesized in-house, or developed through collaborations.
-
Diversity-Oriented Synthesis: Employing modern synthetic methodologies like multicomponent reactions or [3+2] cycloadditions can rapidly generate a broad chemical space of pyrazole derivatives.[1][9]
-
Focused Libraries: For target families like kinases, libraries can be designed with specific structural motifs known to interact with the ATP-binding pocket. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known kinase inhibitor framework.[4]
-
Quality Control: Regardless of the source, every compound must undergo rigorous QC. This includes confirming identity and purity (typically >95%) via LC-MS and NMR, as well as assessing solubility in the assay buffer.
Compound Management and Plating
Proper handling and storage are critical to maintain compound integrity.
-
Storage: Compounds are typically stored as 10-20 mM stock solutions in 100% DMSO at -20°C or -80°C in desiccated environments to prevent degradation and water absorption.
-
Plate Mapping: A detailed plate map is essential. This includes designated wells for negative controls (vehicle, e.g., DMSO), positive controls (a known active compound), and the library compounds. Spreading controls across the plate helps to identify and correct for systematic errors like edge effects.[10]
-
Automation: Utilizing automated liquid handlers is crucial for precision, reducing human error, and ensuring reproducibility during the creation of assay-ready plates.[8]
Part 2: Assay Development and Validation
The analytical method used for screening—the assay—must be robust, reproducible, and suitable for an automated, high-throughput format. This phase is the most critical for ensuring the future success of the screen.
Choosing the Right Assay: A Kinase Inhibition Case Study
Protein kinases are a major target class for pyrazole inhibitors.[11][12] A common goal is to identify compounds that block the phosphorylation of a substrate. Several HTS-compatible assay formats can measure this:
-
Fluorescence/Luminescence-Based Assays: These are the most common formats. For instance, an ADP-detection assay measures the universal product of a kinase reaction (ADP).[13] Technologies like ADP-Glo (Promega) provide a robust luminescent signal that is proportional to kinase activity.[14]
-
Radiometric Assays: Considered the "gold standard," these assays, such as the HotSpot™ assay, directly measure the incorporation of radioactive phosphate (³²P or ³³P) into a substrate.[14] They are less prone to compound interference but require specialized handling and disposal.[14]
The choice of assay depends on the specific kinase, available reagents, and instrumentation. The key is to develop a method with a large signal window and low variability.
Assay Miniaturization and Optimization
To screen large libraries, the assay must be miniaturized, typically to a 384- or 1536-well plate format. This reduces the consumption of expensive reagents like the target enzyme and library compounds.
Optimization Causality:
-
Enzyme/Substrate Concentration: The concentrations of the kinase and its substrate are optimized to produce a robust signal while operating in the linear range of the reaction. Typically, a substrate concentration at or below the Michaelis-Menten constant (Km) is used to ensure sensitivity to competitive inhibitors.
-
DMSO Tolerance: The assay must be robust to the final concentration of DMSO carried over from the compound stocks (typically 0.5-1%). High concentrations of DMSO can denature proteins and inhibit enzyme activity.
-
Incubation Time: The reaction time is optimized to balance signal strength with throughput needs, ensuring the reaction remains in the linear phase.
The Self-Validating System: Statistical Validation
Before commencing the full screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[15][16] The Z'-factor (Z-prime) is the most critical statistical parameter for this purpose.[17][18][19]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
This metric quantifies the separation between the control signals.[20]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent. An ideal assay for HTS. The separation band is large.[19][21] |
| 0 to 0.5 | Doable. The assay is acceptable, but may have a higher rate of false positives/negatives.[21] |
| < 0 | Unacceptable. The signals from positive and negative controls overlap. The assay is not suitable for screening.[20][21] |
An assay validation protocol involves running several plates filled with only positive and negative controls over multiple days to assess robustness and reproducibility.[15]
Part 3: The High-Throughput Screening Workflow
With a validated assay, the primary screen can begin. This is a highly automated process designed for speed and consistency.
Diagram: HTS Workflow for Pyrazole Library Screening
Caption: A typical hit-to-lead selection and validation funnel.
Counter-Screening and PAINS Filtering
A crucial step in hit validation is identifying and removing compounds that interfere with the assay technology itself, rather than the biological target. These are known as Pan-Assay Interference Compounds (PAINS). [22][23] Why Pyrazoles Can Be PAINS: While a privileged scaffold, the pyrazole core can sometimes be part of a substructure that is reactive or prone to non-specific interactions. [24]Common PAINS chemotypes include rhodanines, quinones, and catechols, which can interfere with assays through mechanisms like chemical aggregation, redox activity, or covalent modification of the target protein. [22][25] Strategies for Elimination:
-
Computational Filtering: Before or after screening, libraries can be computationally filtered to remove known PAINS substructures. [22]* Counter-Screens: A counter-screen is an assay designed to detect interference. For example, if the primary assay uses luminescence, a counter-screen could be run without the target enzyme to see if the compound itself affects the luminescent signal.
-
Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection technology (e.g., confirming a luminescence hit with a radiometric assay) provides strong evidence that the compound's activity is genuine. [26]
Protocol 2: Dose-Response Validation (IC50 Determination)
Confirmed hits are further characterized by determining their potency. This is done by testing the compound over a range of concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Serial Dilution: Prepare a serial dilution of the confirmed hit compound (typically 8-10 points, e.g., from 100 µM down to 1 nM) in 100% DMSO.
-
Plate Preparation: Dispense the diluted compounds into a 384-well plate.
-
Assay Execution: Perform the same kinase assay as described in Protocol 1.
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Dotmatics) to determine the IC50 value.
-
A compound with a well-defined, sigmoidal dose-response curve is considered a validated hit and can be prioritized for further studies, such as structure-activity relationship (SAR) analysis and biophysical characterization. [27][26]
Conclusion and Future Directions
High-throughput screening of pyrazole libraries is a powerful engine for modern drug discovery. The pyrazole scaffold continues to yield promising inhibitors against a wide range of biological targets, particularly protein kinases. [6][28]The success of any HTS campaign, however, is not guaranteed by automation alone. It relies on a deep understanding of the scientific principles behind assay design, a commitment to rigorous, statistically-driven validation, and a systematic approach to weeding out the inevitable false positives. By integrating the protocols and validation strategies outlined in this guide, researchers can maximize the probability of identifying novel, optimizable pyrazole-based lead compounds, accelerating the journey from initial hit to potential therapeutic.
References
-
Ahsen, O. von, & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
Tan, D. S. (2005). A pragmatic approach to hit validation following biochemical high-throughput screening. Current Opinion in Chemical Biology. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Wikipedia. Z-factor. [Link]
-
Coumar, M. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Eastwood, B. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
MDPI. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
Iversen, P. W., & Eastwood, B. J. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(8), 2539–2545. [Link]
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. [Link]
-
Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
-
PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
National Institutes of Health. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
ResearchGate. (2006). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-13. [Link]
-
Royal Society of Chemistry. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]
-
Wikipedia. Pan-assay interference compounds. [Link]
-
PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
National Institutes of Health. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. [Link]
-
ResearchGate. (2021). Select structures of pan-assay interference compounds (PAINS) that contain styryl structural elements. [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-215. [Link]
-
ACS Publications. (2022). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]
-
Pacific Symposium on Biocomputing. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dispendix.com [dispendix.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. academic.oup.com [academic.oup.com]
- 22. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 23. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Knorr Pyrazole Synthesis: A Comprehensive Guide for the Modern Medicinal Chemist
Introduction: The Enduring Legacy of the Knorr Synthesis in Drug Discovery
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has remained a cornerstone reaction in heterocyclic chemistry for over a century.[1] This robust and versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative provides a direct and efficient route to substituted pyrazoles.[2][3] The significance of this reaction is profoundly amplified in the context of modern drug discovery and development, where the pyrazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds.[1][4] Prominent examples include the selective COX-2 inhibitor Celecoxib (Celebrex), a widely used nonsteroidal anti-inflammatory drug (NSAID), underscoring the industrial and medicinal relevance of this classic transformation.[5][6]
This application note serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanistic underpinnings of the Knorr synthesis, practical and detailed experimental protocols, and strategies for overcoming common challenges such as regioselectivity.
Mechanistic Insights: A Step-by-Step Look at the Reaction Pathway
The Knorr pyrazole synthesis is typically conducted under acidic conditions, where a catalytic amount of acid significantly accelerates the reaction.[2][3][7] The mechanism can be dissected into three key stages: hydrazone formation, intramolecular cyclization, and dehydration.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[2][6]
-
Intramolecular Cyclization: The newly formed hydrazone then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the remaining carbonyl group. This step forms a cyclic hemiaminal intermediate.
-
Dehydration to Aromatization: The final step involves the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a second molecule of water results in the formation of the stable, aromatic pyrazole ring.[2][6]
Caption: General mechanism of the Knorr pyrazole synthesis.
Controlling Regioselectivity: A Critical Consideration
A significant challenge in the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, potentially leading to the formation of two regioisomeric pyrazole products. The control of regioselectivity is paramount, as different regioisomers can exhibit vastly different pharmacological activities. The outcome of the reaction is a delicate interplay of steric and electronic factors, as well as the reaction conditions.[8]
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, in a dicarbonyl compound bearing an electron-withdrawing group (e.g., -CF₃), the adjacent carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to attack.[8]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[8]
-
Reaction pH: The acidity of the reaction medium plays a crucial role. Under acidic conditions, the regioselectivity can be influenced by the differential basicity of the two nitrogen atoms of the substituted hydrazine.[8][9]
Strategic Protocol for Enhancing Regioselectivity:
Recent studies have shown that the choice of solvent can significantly influence regioselectivity. For example, the use of highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can promote the formation of a specific regioisomer.[8]
Experimental Protocols: From Benchtop to Biologically Active Molecules
The following protocols provide detailed methodologies for the synthesis of representative pyrazole derivatives. These should be considered as starting points and may require optimization based on the specific substrates and desired scale.
Safety First: Handling Hydrazine Derivatives
Hydrazine and its derivatives, such as phenylhydrazine, are toxic, and some are suspected carcinogens.[10][11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13]
Caption: General experimental workflow for the Knorr pyrazole synthesis.[6]
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone, a key intermediate in the production of drugs like Antipyrine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine[2]
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Diethyl ether (for crystallization)[2]
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic.[2]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[2]
-
Isolation: After cooling the reaction mixture in an ice bath, a viscous syrup will form.[2]
-
Crystallization: Induce crystallization by adding a small amount of diethyl ether and stirring the mixture vigorously.[2]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2][14]
Protocol 2: Synthesis of a Substituted Pyrazolone from Ethyl Benzoylacetate
This protocol provides a method for synthesizing a pyrazolone from a β-ketoester.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[15]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[15]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[15]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[15]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[15]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes.[15]
-
Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[15]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature. Monitor by TLC. |
| Product loss during work-up | Optimize precipitation/crystallization conditions. Ensure pH is appropriate for product isolation. | |
| Formation of Impurities | Decomposition of hydrazine | Use fresh, high-purity hydrazine. Consider running the reaction under an inert atmosphere (e.g., nitrogen). Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile if using a hydrazine salt.[16] |
| Side reactions of the dicarbonyl | Ensure the stability of the 1,3-dicarbonyl compound under the reaction conditions.[16] | |
| Undesired Regioisomer is the Major Product | Intrinsic electronic and steric factors of substrates | Modify the reaction conditions. Experiment with different solvents (e.g., HFIP) or catalysts. Consider a multi-step synthesis that allows for unambiguous control of regiochemistry.[8] |
Scope and Limitations
The Knorr pyrazole synthesis is a broadly applicable reaction with a wide range of suitable substrates.
1,3-Dicarbonyl Compounds:
-
β-Diketones: Acyclic and cyclic β-diketones are common substrates.
-
β-Ketoesters: These readily react to form pyrazolones, which are important synthetic intermediates.[15]
-
β-Ketoaldehydes: Also effective substrates for the synthesis.
Hydrazine Derivatives:
-
Hydrazine: Unsubstituted hydrazine can be used to prepare N-unsubstituted pyrazoles.
-
Substituted Hydrazines: Alkyl and aryl hydrazines are widely used to introduce substituents at the N1 position of the pyrazole ring.
-
Hydrazides and Semicarbazides: These can also participate in the reaction.
Limitations:
-
Regioselectivity: As previously discussed, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers.
-
Substrate Stability: Highly sensitive functional groups on either the dicarbonyl or hydrazine component may not be compatible with the acidic reaction conditions.
-
Tautomerism: The resulting pyrazoles, particularly pyrazolones, can exist as tautomeric mixtures, which may complicate characterization and subsequent reactions.[17]
Conclusion: A Timeless Reaction for Modern Challenges
The Knorr pyrazole synthesis, despite its age, remains an indispensable tool in the arsenal of the medicinal chemist. Its operational simplicity, broad substrate scope, and the biological significance of its products ensure its continued relevance. A thorough understanding of its mechanism, the factors governing its selectivity, and robust experimental protocols are key to successfully leveraging this powerful reaction in the quest for novel therapeutics. The insights and procedures detailed in this application note are intended to empower researchers to confidently and effectively apply the Knorr synthesis to their drug discovery programs.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
S.A.S., N., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7339. [Link]
-
Chyu, A., et al. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. [Link]
-
Scilit. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
Re-Mi, O., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Reddy, A. R., et al. (2016). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 20(3), 644-650. [Link]
-
Eldehna, W. M., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1296-1306. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Reddit. (2022). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. [Link]
-
Alfa Aesar. (2010). Phenylhydrazine - SAFETY DATA SHEET. [Link]
-
Royal Society of Chemistry. (2023). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHENYLHYDRAZINE. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
PubMed. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]
-
DR. Raghu Prasad. (2023, March 1). Knorr Pyrazole Synthesis [Video]. YouTube. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
Application Notes & Protocols: Multi-Component Reactions for Efficient Pyrazole Synthesis
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2][3] Traditional synthetic routes to these vital scaffolds often involve multi-step procedures with harsh conditions and significant waste generation. This guide details the principles and execution of Multi-Component Reactions (MCRs), a green and efficient strategy for the synthesis of polysubstituted pyrazoles.[4][5] We provide an in-depth analysis of a robust three-component protocol involving the condensation of 1,3-dicarbonyls, hydrazines, and aldehydes. This document serves as a practical resource for researchers in drug discovery and process development, offering detailed experimental protocols, mechanistic insights, and troubleshooting guidance to streamline the synthesis of complex pyrazole derivatives.
Introduction: The Power of Pyrazoles and the Elegance of MCRs
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are considered "privileged scaffolds" in drug discovery.[6] Their unique physicochemical properties allow them to act as versatile pharmacophores, leading to their incorporation in a wide array of therapeutics, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology such as Ibrutinib and Zanubrutinib.[1][3][6] The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in newly approved drugs.[1]
Historically, the synthesis of pyrazoles relied on classical methods like the Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[7] While effective, these methods can be limited in scope and efficiency. Multi-Component Reactions (MCRs) have emerged as a superior alternative, aligning with the principles of green chemistry.[5][8] MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants.[4] This approach offers significant advantages:
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product, minimizing waste.[4][5]
-
Operational Simplicity: Reduces the number of synthetic steps, purifications, and solvent usage.[4][9]
-
Structural Diversity: Allows for the rapid generation of large libraries of complex molecules by varying the individual components.[4]
This guide focuses on one of the most reliable and versatile MCRs for pyrazole synthesis: the one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[7]
Reaction Mechanism and Rationale
The three-component synthesis of polysubstituted pyrazoles is a tandem reaction that proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/aromatization. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The reaction cascade can be initiated in two primary ways, often dictated by the specific substrates and catalyst used:
-
Pathway A (Knoevenagel First): The aldehyde and the 1,3-dicarbonyl compound undergo a base-catalyzed Knoevenagel condensation to form an α,β-unsaturated dicarbonyl intermediate (a chalcone analogue).
-
Pathway B (Hydrazone First): The 1,3-dicarbonyl compound reacts with hydrazine to form a hydrazone or pyrazolone intermediate.
The α,β-unsaturated intermediate from Pathway A then undergoes a nucleophilic Michael addition by the hydrazine. This is followed by an intramolecular cyclization (condensation) and subsequent dehydration to yield the stable, aromatic pyrazole ring.
Figure 1: General workflow for the three-component pyrazole synthesis.
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine or an acid catalyst is often employed. Bases facilitate the deprotonation of the 1,3-dicarbonyl for the Knoevenagel condensation, while acids can activate the aldehyde's carbonyl group for nucleophilic attack.[10]
-
Solvent: Ethanol or methanol are common choices as they effectively dissolve the reactants and have a suitable boiling point for refluxing, which provides the necessary activation energy for the cyclization and dehydration steps. Aqueous media are also increasingly used as a green alternative.[5][8]
-
Reaction Temperature: Heating under reflux is typical to drive the reaction, particularly the final dehydration/aromatization step, to completion.
Detailed Experimental Protocol: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, a representative example of the title reaction.
Materials:
-
Benzaldehyde (1.0 eq, 1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.0 eq, 1.30 g, 10 mmol)
-
Phenylhydrazine (1.0 eq, 1.08 g, 10 mmol)
-
Ethanol (20 mL)
-
Piperidine (0.1 eq, 0.085 g, 1 mmol)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (1 mmol) to the mixture. Rationale: Piperidine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene group of the ethyl acetoacetate.
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes. You may observe the formation of a precipitate or a change in color, indicating the formation of the Knoevenagel adduct.
-
Hydrazine Addition: Add phenylhydrazine (10 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) with continuous stirring. Rationale: Heating provides the energy required for the Michael addition, subsequent intramolecular cyclization, and the final dehydration step that leads to the aromatic pyrazole ring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. The final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity. Recrystallization from ethanol can be performed if further purification is needed.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing Flow Chemistry for Accelerated Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Imperative for Greener, More Efficient Synthesis
Pyrazoles, five-membered nitrogen-containing heterocycles, are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Their versatile biological activities have led to their incorporation into a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs.[4][5][6] Traditionally, the synthesis of these vital compounds has relied on batch processing. However, conventional batch methods often present challenges related to reaction efficiency, scalability, and safety.[1][2][4] The emergence of flow chemistry offers a powerful alternative, providing enhanced control over reaction parameters, improved safety profiles, and a clear pathway to efficient scaling of synthetic processes.[1][2][4][7] This application note details several robust protocols for pyrazole synthesis utilizing continuous flow technology, offering a guide for researchers looking to leverage this transformative approach.
Flow chemistry's inherent advantages, such as superior heat and mass transfer, precise control over residence time, and the ability to safely handle hazardous intermediates, make it an ideal platform for the synthesis of heterocyclic compounds like pyrazoles.[8][9][10][11] By minimizing reaction volumes and enabling the telescoping of multi-step sequences, flow chemistry not only accelerates the discovery and development process but also aligns with the principles of green chemistry by reducing waste and energy consumption.[4][7]
Visualizing the Flow Synthesis Advantage
The following diagram illustrates a generalized workflow for continuous flow pyrazole synthesis, highlighting the key stages from reagent introduction to in-line analysis and collection. This modular approach allows for flexibility and optimization at each step of the process.
Caption: Generalized workflow for continuous flow pyrazole synthesis.
Protocol 1: Two-Stage Synthesis of Substituted Pyrazoles from Acetophenones
This protocol outlines a two-step continuous flow process for the synthesis of a library of pyrazoles starting from readily available acetophenones. The first stage involves the formation of an enaminone intermediate, which is then condensed with hydrazine in the second stage to yield the desired pyrazole.[8]
Scientific Rationale
The reaction proceeds through an initial condensation of an acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate. This intermediate is then directly reacted with a hydrazine solution in a subsequent reactor. The precise temperature control and short residence times achievable in a flow setup are crucial for minimizing byproduct formation and maximizing yield. This telescoped approach avoids the isolation of the enaminone, streamlining the overall process.[8]
Experimental Workflow
Caption: Two-stage continuous flow setup for pyrazole synthesis.[8]
Detailed Protocol
-
Reagent Preparation:
-
Prepare a solution of the desired acetophenone in DMF (e.g., 0.5-0.6 M).
-
Prepare a solution of DMF-DMA (2 equivalents) in DMF.
-
Prepare a solution of hydrazine (3 equivalents) in DMF.
-
-
System Setup:
-
Assemble a two-reactor flow system. The first reactor can be a stainless-steel coil (e.g., 5 mL volume), and the second can be a glass microreactor chip (e.g., 2 mL volume).[8]
-
Connect the acetophenone and DMF-DMA solutions to two separate pumps, which feed into a T-mixer before entering the first reactor.
-
Connect the hydrazine solution to a third pump, which feeds into a second T-mixer located between the first and second reactors.
-
Install a back-pressure regulator (e.g., 10 bar) after the second reactor to maintain a single-phase flow.
-
-
Reaction Execution:
-
Set the temperature of the first reactor to 170°C and the second reactor to 150°C.[8]
-
Pump the acetophenone and DMF-DMA solutions at a flow rate of 0.25 mL/min each into the first reactor (total flow rate of 0.5 mL/min), resulting in a residence time of 10 minutes for the enaminone formation.[8]
-
Introduce the hydrazine solution at a flow rate of 0.5 mL/min into the second T-mixer.[8]
-
The combined stream (total flow rate of 1 mL/min) passes through the second reactor, resulting in a residence time of 2 minutes for the cyclization step.[8]
-
Collect the product after the back-pressure regulator.
-
-
Analysis and Purification:
-
Monitor the reaction progress by HPLC-MS.
-
Purify the resulting pyrazole derivatives by standard chromatographic techniques.
-
Representative Data
| Starting Acetophenone | Product | Yield (%) |
| Acetophenone | 3-Phenylpyrazole | >95% |
| 4'-Methoxyacetophenone | 3-(4-Methoxyphenyl)pyrazole | >95% |
| 4'-Chloroacetophenone | 3-(4-Chlorophenyl)pyrazole | >95% |
| 2'-Fluoroacetophenone | 3-(2-Fluorophenyl)pyrazole | 70% |
Data adapted from GalChimia Technical Note.[8]
Protocol 2: Continuous Flow Synthesis of 3,5-Disubstituted Pyrazoles via Alkyne Homocoupling and Hydroamination
This protocol describes an uninterrupted two-step flow strategy for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate.[1][12] This method offers a direct route to valuable pyrazole scaffolds without the need to isolate intermediates.[12]
Scientific Rationale
The synthesis begins with a copper-catalyzed homocoupling of a terminal alkyne to form a symmetrical 1,3-diyne intermediate in situ. This is immediately followed by a Cope-type hydroamination reaction with hydrazine, which proceeds through a cyclization cascade to furnish the 3,5-disubstituted pyrazole.[1][12] The use of a flow system is advantageous for this multi-step sequence as it allows for precise control over the residence time required for each transformation and minimizes the handling of potentially unstable intermediates.
Experimental Workflow
Caption: Telescoped flow process for 3,5-disubstituted pyrazole synthesis.[12]
Detailed Protocol
-
Reagent Preparation:
-
Prepare a solution of the terminal alkyne (e.g., 0.075 M) and a suitable copper catalyst in a solvent such as DMSO.
-
Prepare a solution of hydrazine monohydrate (e.g., 60 wt% aqueous solution in DMSO, 0.1125 M).[13]
-
-
System Setup:
-
Configure a flow chemistry system with two heated coil reactors in series.
-
The first reactor (e.g., 3.5 mL) is dedicated to the alkyne homocoupling.
-
A T-mixer is placed between the two reactors to introduce the hydrazine solution.
-
The second reactor is for the subsequent hydroamination and cyclization.
-
Install a back-pressure regulator post-reaction.
-
-
Reaction Execution:
-
Pump the alkyne solution through the first reactor at a defined flow rate and temperature to achieve complete homocoupling (e.g., 0.1 mL/min for a 35-minute residence time).[13]
-
Introduce the hydrazine solution via the T-mixer at a controlled flow rate (e.g., 0.1 mL/min).[13]
-
The combined stream passes through the second heated reactor, with the temperature and residence time optimized for the hydroamination/cyclization step (e.g., 70-minute total residence time).[1][13]
-
Collect the product stream for analysis and purification.
-
-
Post-Reaction:
-
Optionally, a scavenger resin can be incorporated after the first reactor to remove the copper catalyst before the second step.[13]
-
Analyze the crude product by GC-MS or LC-MS and purify by column chromatography.
-
Representative Data
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 3,5-Diphenylpyrazole | 84-90% |
| 4-Ethynyltoluene | 3,5-Di(p-tolyl)pyrazole | 84-90% |
| 1-Ethynyl-4-methoxybenzene | 3,5-Bis(4-methoxyphenyl)pyrazole | 84-90% |
Yields are reported to be in the range of 84-90% for various substrates.[1]
Protocol 3: [3+2] Cycloaddition of Sydnones and Terminal Alkynes in Continuous Flow
This method utilizes a copper-catalyzed [3+2] cycloaddition reaction between sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles.[1][14] The implementation of this reaction in a continuous flow setup using a solid-supported catalyst offers significant advantages in terms of catalyst recycling and product purification.
Scientific Rationale
Sydnones act as 1,3-dipole synthons that react with terminal alkynes in the presence of a copper catalyst to form the pyrazole ring. By immobilizing the copper catalyst on a solid support, such as silica, the reaction can be performed in a packed-bed reactor.[14] This setup simplifies the reaction workup, as the product stream is free of leached metal, and allows for the continuous operation of the reactor over extended periods.
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. galchimia.com [galchimia.com]
- 9. njbio.com [njbio.com]
- 10. labunlimited.com [labunlimited.com]
- 11. vapourtec.com [vapourtec.com]
- 12. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 14. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging Methyl 1-phenyl-1H-pyrazole-4-carboxylate in Anticancer Drug Design
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] This is due to its unique chemical properties that allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[1] In the realm of oncology, pyrazole derivatives have been extensively explored for the design of potent and selective anticancer agents.[1][3] Several FDA-approved drugs, particularly tyrosine kinase inhibitors like Crizotinib, incorporate the pyrazole motif, highlighting its clinical significance.[2] These compounds exert their anticancer effects through various mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, ultimately leading to apoptosis and cell cycle arrest.[1][3]
The specific scaffold, methyl 1-phenyl-1H-pyrazole-4-carboxylate , serves as an exemplary starting point for the development of novel anticancer therapeutics. The phenyl group at the N1 position and the methyl carboxylate at the C4 position provide key anchor points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This strategic functionalization is crucial for optimizing interactions with biological targets and enhancing drug-like characteristics. Recent studies have highlighted the potential of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential therapeutic target in gastric cancer, further underscoring the relevance of this core structure.[4][5]
This document provides a comprehensive guide to utilizing the methyl 1-phenyl-1H-pyrazole-4-carboxylate scaffold in the design and preclinical evaluation of novel anticancer agents. It outlines the underlying mechanisms, detailed experimental protocols, and data interpretation strategies to facilitate the advancement of promising drug candidates from the laboratory to clinical consideration.
Part 1: Rationale for Targeting and Mechanism of Action
Derivatives of the 1-phenyl-1H-pyrazole-4-carboxylate scaffold have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. A predominant mechanism of action for many pyrazole-based anticancer agents is the induction of apoptosis, or programmed cell death, often through the intrinsic (mitochondrial) pathway.
This is frequently initiated by the inhibition of key protein kinases that are often dysregulated in cancer. For instance, pyrazole derivatives can act as ATP-competitive inhibitors at the kinase hinge region, blocking downstream signaling. This can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and p53.[3] The subsequent change in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, release of cytochrome c, and activation of the caspase cascade (caspase-9 and caspase-3), culminating in apoptotic cell death.
Another common mechanism is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing.[6]
Visualizing the Mechanism: A Proposed Signaling Pathway
The following diagram illustrates a plausible mechanism of action for a hypothetical anticancer agent derived from the methyl 1-phenyl-1H-pyrazole-4-carboxylate scaffold, focusing on kinase inhibition and induction of apoptosis.
Caption: Proposed mechanism of a pyrazole derivative inducing apoptosis via kinase inhibition.
Part 2: Experimental Protocols for In Vitro Evaluation
The initial preclinical assessment of novel compounds derived from the methyl 1-phenyl-1H-pyrazole-4-carboxylate scaffold requires a series of robust in vitro assays.[7][8] These assays are designed to determine cytotoxicity, elucidate the mechanism of cell death, and identify effects on cell cycle progression.
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines relevant to the intended therapeutic area. Commonly used lines for initial screening include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[8][9]
-
Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[9]
-
Subculture: To maintain exponential growth, passage cells when they reach 80-90% confluency.[9]
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It measures the metabolic activity of living cells, providing an indication of cytotoxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a clear, tabular format for easy comparison across different cell lines.
| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] ± SD | [Insert Value] ± SD |
| NCI-H460 | Lung Carcinoma | [Insert Value] ± SD | [Insert Value] ± SD |
| HCT-116 | Colon Carcinoma | [Insert Value] ± SD | [Insert Value] ± SD |
| PC-3 | Prostate Carcinoma | [Insert Value] ± SD | [Insert Value] ± SD |
Note: Data are illustrative. SD = Standard Deviation.
Protocol 3: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptosis is a common mechanism for anticancer drugs.[9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Workflow: In Vitro Screening Cascade
The following diagram outlines the logical flow of experiments for the initial in vitro evaluation of a novel pyrazole derivative.
Caption: Experimental workflow for in vitro testing of novel pyrazole derivatives.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the in vitro assays are crucial for establishing a Structure-Activity Relationship (SAR). SAR studies aim to correlate the chemical structure of the synthesized analogues with their biological activity.
Key Considerations for SAR on the 1-phenyl-1H-pyrazole-4-carboxylate Scaffold:
-
Substitutions on the N1-phenyl ring: Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting target binding affinity and cell permeability. Halogen substitutions (e.g., chloro, fluoro) are common and can enhance activity.[6]
-
Modifications of the C4-ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These changes significantly alter polarity and hydrogen bonding potential, which can be critical for interacting with amino acid residues in a target's active site.[4]
-
Substitutions at the C3 and C5 positions: Although the parent scaffold is unsubstituted at these positions, introducing small alkyl or aryl groups can provide additional interaction points and influence the overall conformation of the molecule.
By systematically synthesizing and testing a library of analogues, researchers can identify the chemical features that are essential for potent and selective anticancer activity. This iterative process of design, synthesis, and testing is fundamental to lead optimization and the development of a viable drug candidate.
Conclusion
The methyl 1-phenyl-1H-pyrazole-4-carboxylate scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability and the established importance of the pyrazole core in oncology provide a solid foundation for drug discovery programs. By employing the systematic in vitro testing protocols outlined in this guide, researchers can effectively assess the cytotoxic potential and elucidate the mechanisms of action of new derivatives. The resulting data will drive SAR studies, paving the way for the rational design and optimization of next-generation cancer therapeutics.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Bioassays for anticancer activities. (Date unavailable). PubMed. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (Date unavailable). Noble Life Sciences. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (Date unavailable). SRR Publications. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Center for Biotechnology Information. [Link]
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. [Link]
-
Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ResearchGate. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (Date unavailable). Asian Journal of Chemistry. [Link]
-
Structure–activity relationship summary of tested compounds. (Date unavailable). ResearchGate. [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (Date unavailable). Chemistry Central Journal. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
-
Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. (Date unavailable). The Royal Society of Chemistry. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Date unavailable). MDPI. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H‑Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). figshare. [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (Date unavailable). The Royal Society of Chemistry. [Link]
-
Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (2024). Pharmacia. [Link]
-
Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition. (Date unavailable). National Center for Biotechnology Information. [Link]
-
Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy. (2025). National Center for Biotechnology Information. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Structural Optimization and StructureâActivity Relationship of 1HâPyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - figshare - Figshare [figshare.com]
- 6. srrjournals.com [srrjournals.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Phenyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic building block. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry. The most common and reliable methods for constructing the 1-phenyl-1H-pyrazole-4-carboxylate scaffold involve the condensation of a phenylhydrazine nucleophile with a suitable three-carbon electrophilic partner.
The primary synthetic routes include:
-
Condensation with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis): This classic method involves the reaction of phenylhydrazine with a 1,3-dicarbonyl equivalent that possesses a carboxylate or precursor at the C4 position. The reaction proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[1]
-
Reaction with Alkynoates: A direct and efficient route involves the reaction of phenylhydrazine with an acetylenic ester, such as dimethylacetylene dicarboxylate (DMAD).[2] This reaction often provides good yields in a one-pot procedure.
-
Vilsmeier-Haack Reaction: This approach utilizes an acetophenone phenylhydrazone, which undergoes formylation and cyclization using a Vilsmeier reagent (e.g., POCl₃/DMF) to form a pyrazole-4-carboxaldehyde.[3] The aldehyde can then be oxidized to the corresponding carboxylic acid and subsequently esterified.
The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity control. For methyl 1-phenyl-1H-pyrazole-4-carboxylate, the reaction of phenylhydrazine with an appropriate β-ketoester or alkynoate is typically the most direct approach.
Caption: General mechanism for the Knorr-type pyrazole synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
❓ Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a multifaceted problem. Systematically investigate the following factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If starting materials are still present after the recommended reaction time, consider extending the time or moderately increasing the temperature. For instance, some condensations may require reflux for several hours to go to completion.[2]
-
Reagent Quality: Phenylhydrazine is susceptible to oxidation, often indicated by a dark coloration. Use freshly distilled or high-purity phenylhydrazine. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of reactants is typical, slight excesses of one reagent can sometimes drive the reaction to completion.[2] However, a large excess can complicate purification.
-
Suboptimal pH: For Knorr-type syntheses, the pH can be critical. The initial condensation is often favored under slightly acidic conditions (e.g., using acetic acid as a catalyst or solvent), which promotes hydrazone formation, while the cyclization step can be influenced by pH.[4]
-
Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product. See Question 2 for more details.
❓ Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of impurities. What are they and how can I avoid them?
Answer: Impurity formation is a common challenge, especially with unsymmetrical starting materials.
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazole can form. The selectivity is influenced by the steric and electronic properties of the substituents, as well as the reaction pH.[1] To ensure a single regioisomer, use a symmetrical starting material like dimethylacetylene dicarboxylate (DMAD)[2] or a pre-formed synthon where the regiochemistry is already set.
-
Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, leading to complex intermediates that may not efficiently convert to the desired pyrazole.[1]
-
Unreacted Starting Materials: As discussed in Question 1, these are the most common "impurities." Optimizing reaction conditions is key.
-
Degradation: Prolonged heating at high temperatures can lead to the degradation of both reactants and products. Use the minimum temperature required for the reaction to proceed at a reasonable rate.
To minimize impurities, ensure high-purity starting materials and optimize reaction conditions (solvent, temperature, catalyst) as summarized in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome / Comment |
| Solvent | Ethanol | Acetic Acid | Toluene/DCM[2] | Ethanol is a common protic solvent. Acetic acid can act as both solvent and catalyst. Toluene/DCM is effective for reactions with DMAD. |
| Temperature | Room Temp | 60 °C[5] | Reflux | Reaction rate increases with temperature, but so does the risk of side products. Start with milder conditions. |
| Catalyst | None | Acetic Acid (cat.) | FeCl₃[6] | Acid catalysis is common for the condensation step. Lewis acids may also promote cyclization. |
| Base | None | NaHCO₃[7] | K₂CO₃[8] | A base may be required to facilitate the final aromatization step or in syntheses starting from tosylhydrazones. |
Caption: Table of common reaction parameters for optimization.
Caption: Troubleshooting decision tree for low yield and impurity issues.
❓ Question 3: My product is difficult to purify. What are the best practices for isolating pure methyl 1-phenyl-1H-pyrazole-4-carboxylate?
Answer: The product is a moderately polar solid. A combination of techniques is usually effective.
-
Work-up: After the reaction is complete, the crude mixture should be properly worked up. This often involves evaporating the solvent, dissolving the residue in an organic solvent like ethyl acetate, and washing with water and brine to remove inorganic salts and highly polar impurities.[9]
-
Column Chromatography: This is the most common method for purification. A silica gel column is standard.
-
Solvent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The product should elute at a moderate Rf value (ideally 0.3-0.4). A common eluent system is hexane/ethyl acetate (4:1, v/v).[9]
-
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used to achieve high purity.
-
Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol/water mixtures are often good starting points.[10]
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with phenylhydrazine? A: Phenylhydrazine is toxic, a suspected carcinogen, and can be absorbed through the skin. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can this synthesis be performed under "green" or environmentally friendly conditions? A: Yes, several approaches aim to make pyrazole synthesis greener. This includes using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, or using phase-transfer catalysis.[6][8] For example, some five-component reactions for pyrazole derivatives have been successfully carried out in water.[11]
Q: Is it possible to synthesize the corresponding carboxylic acid first and then esterify it? A: Absolutely. Synthesizing 1-phenyl-1H-pyrazole-4-carboxylic acid and then performing a standard esterification (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid, or reaction with methyl iodide in the presence of a base like K₂CO₃[9]) is a viable alternative route. This can be advantageous if the starting materials for the acid are more readily available or if you wish to prepare a variety of different esters.
Detailed Experimental Protocol
This protocol describes a common one-pot synthesis from phenylhydrazine and dimethylacetylene dicarboxylate (DMAD).[2]
Caption: Experimental workflow for the synthesis of the target compound.
Materials & Equipment:
-
Phenylhydrazine
-
Dimethylacetylene dicarboxylate (DMAD)
-
Toluene and Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a 1:1 mixture of toluene and dichloromethane.
-
Reagent Addition: While stirring at room temperature, add dimethylacetylene dicarboxylate (1.0 eq) dropwise to the solution.
-
Reaction: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid crude product is then purified by recrystallization from hot ethanol to yield white crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a tautomer of the target compound which is often isolated under these conditions.[2] Note: Depending on the exact conditions and workup, the product may exist in tautomeric forms. Further purification by column chromatography may be necessary if impurities are present.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole.... Retrieved from [Link]
-
PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates.... Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
-
PubMed Central (NIH). (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
-
Journal of Chemical Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed Central (NIH). (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Methods for Pyrazole Carboxylates
As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthesizing and purifying heterocyclic compounds. Pyrazole carboxylates, while crucial intermediates in drug discovery and materials science, often present unique purification challenges. Their amphoteric nature, varying polarity based on substitution, and potential for hydrolysis demand a thoughtful and systematic approach.
This guide is structured to function as a direct line to technical support. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific molecule. We will explore the most common issues encountered in the lab and provide field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you strategize your purification approach.
Q1: What are the primary methods for purifying pyrazole carboxylates?
The three most common and effective methods are recrystallization, column chromatography, and acid-base extraction. The choice depends on the nature of your compound, the impurities present, and the desired scale and purity level.
-
Recrystallization is ideal for crystalline solids with relatively high purity (>90%) to remove small amounts of impurities.
-
Flash Column Chromatography is the workhorse for separating complex mixtures or isolating products from significant impurities.[1][2] It is highly versatile but can be material- and time-intensive.
-
Acid-Base Extraction is a powerful technique if your pyrazole carboxylate has a basic nitrogen handle that can be protonated, allowing for separation from neutral organic impurities.[3][4]
Q2: How do I choose the right purification method?
The decision process can be streamlined by a preliminary analysis of your crude product.
Caption: A workflow for selecting the appropriate purification method.
Q3: What are the most common impurities in pyrazole carboxylate synthesis?
Impurities typically arise from starting materials or side reactions. Common culprits include:
-
Unreacted hydrazine or β-ketoester starting materials.[1]
-
Regioisomers, especially in syntheses where cyclization can occur in multiple ways.
-
Hydrolyzed product (the corresponding pyrazole carboxylic acid) if the ester is sensitive to aqueous or acidic/basic conditions.[1][5]
-
Byproducts from side reactions, which are highly dependent on the specific synthetic route.[6]
Q4: How can I assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An essential first pass to check for the presence of multiple components.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities, even at low levels.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[7][8]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Section 2: Troubleshooting Guide
This section tackles specific problems you may encounter during your experiments.
Recrystallization Issues
Q: My compound "oiled out" instead of crystallizing. What's wrong?
A: "Oiling out" occurs when your compound precipitates from the solution as a liquid because the solution became supersaturated at a temperature above your compound's melting point.[9] This is a common issue, especially with lower-melting point solids or when the solution cools too quickly.
Causality & Solution:
-
Re-heat the solution: Add more of the "good" solvent (the one your compound is soluble in) until the oil completely redissolves.[9][10] This lowers the saturation point.
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulate it with paper towels or place it in a warm water bath that cools gradually. Rapid cooling favors precipitation over crystallization.[9][10]
-
Scratch & Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[9]
-
Change Solvents: If the problem persists, your chosen solvent system may be unsuitable. Experiment with a solvent that has a lower boiling point.[9]
Q: My recrystallization yield is very low. How can I improve it?
A: A low yield typically means too much of your compound remained dissolved in the mother liquor.[9]
Causality & Solution:
-
Use Minimum Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your crude product. Any excess will retain the product upon cooling.[9]
-
Thorough Cooling: Cool the solution in an ice bath (after it has slowly cooled to room temperature) for at least 30 minutes to maximize precipitation.
-
Solvent Choice: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures. If your compound has moderate solubility at room temperature, you will lose a significant portion. Re-evaluate your solvent system.
-
Check for Evaporation: If you boil the solution for too long without a condenser, you may lose solvent, causing premature precipitation and trapping impurities, which are then lost during washing.
Q: I can't find a suitable single solvent for recrystallization. What should I do?
A: A mixed-solvent system is the solution. This involves a "good" solvent in which your compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.[9] The two solvents must be miscible.
Procedure:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
While hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy (turbid).[9][11] This indicates you have reached the saturation point.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described above.
| Common Mixed-Solvent Systems for Pyrazoles | Polarity | Typical Use Case |
| Ethanol / Water | Mixed Protic | Effective for many polar pyrazole derivatives.[9] |
| Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | A versatile system for compounds of intermediate polarity.[9][12] |
| Hexane / Acetone | Non-polar / Polar Aprotic | Similar to Hexane/Ethyl Acetate, often provides good crystals.[9] |
| Methanol / Diethyl Ether | Polar Protic / Non-polar | Useful when the compound is highly soluble in methanol.[11] |
Column Chromatography Issues
Q: My compound is streaking on the silica gel column. How do I fix this?
A: Streaking or "tailing" on a silica gel column is often caused by the acidic nature of the silica interacting with a basic site on your molecule, such as the pyrazole nitrogen. The compound "sticks" to the stationary phase, leading to poor separation.
Causality & Solution:
-
Add a Modifier to the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica sites. Triethylamine (Et₃N) at 0.1-1% is a common choice.[4]
-
Use Deactivated Silica: For very basic compounds, you can pre-treat the silica gel by preparing a slurry with the eluent containing triethylamine before packing the column.[4]
-
Switch Stationary Phase: If streaking is severe, consider using a less acidic stationary phase like neutral alumina.[4]
Work-up & Extraction Issues
Q: An emulsion formed during my acid-base extraction. How do I break it?
A: Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly.[13]
Causality & Solution:
-
Be Patient: Allow the separatory funnel to stand for 10-20 minutes. Many emulsions will break on their own.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[1]
-
Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Q: I suspect my pyrazole ester is hydrolyzing during the aqueous work-up. How can I prevent this?
A: Pyrazole esters can be susceptible to hydrolysis, especially under strong acidic or basic conditions, converting your desired product into the corresponding carboxylic acid.[5][14]
Causality & Solution:
-
Avoid Strong Acids/Bases: If possible, use milder reagents for washing. For example, use a saturated sodium bicarbonate (NaHCO₃) solution instead of sodium hydroxide (NaOH) to neutralize acid.[1]
-
Keep it Cold: Perform all aqueous washes with cold solutions and work quickly to minimize contact time.
-
Minimize Water: Use the minimum volume of aqueous solution necessary for the wash.
-
Check Stability: Before your full-scale work-up, test the stability of your compound by dissolving a small amount in an organic solvent, adding the planned aqueous wash solution, stirring for 15-30 minutes, and analyzing the result by TLC to see if any of the carboxylic acid has formed.[15]
Section 3: Standard Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying a neutral pyrazole carboxylate.
Materials:
-
Crude pyrazole carboxylate
-
Silica gel (60-120 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture determined by TLC)
-
Sand
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal system gives your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the eluent. Allow it to settle into a uniform bed, then add a small layer of sand on top.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM or ethyl acetate), adding the silica, and evaporating the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent and apply pressure (flash chromatography) to move the solvent through the column. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.[1] Dry the resulting product under high vacuum.
Caption: A simplified diagram of a packed flash chromatography column.
Protocol 2: Acid-Base Extraction
This protocol is for isolating a basic pyrazole carboxylate from neutral impurities.
Materials:
-
Crude product mixture
-
Organic solvent (e.g., Ethyl Acetate)
-
Dilute aqueous acid (e.g., 1M HCl)[3]
-
Dilute aqueous base (e.g., saturated NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic pyrazole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[3]
-
Separation: Separate the layers. Keep both layers until you have confirmed where your product is.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., NaHCO₃ or 1M NaOH) until the solution is basic (check with pH paper). Your pyrazole product should precipitate out or be ready for re-extraction.
-
Re-extraction: Extract the now-basic aqueous layer with fresh ethyl acetate (3x). The deprotonated, neutral pyrazole will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers from the re-extraction, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[1]
References
- BenchChem. (2025).
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
- BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Advion.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- BenchChem. (2025).
- University of Rochester. Troubleshooting: The Workup. Department of Chemistry.
- Various Authors. (2017). What solvent should I use to recrystallize pyrazoline?
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- BenchChem. (2025).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (2009).
- Synthesis of Pyrazole Compounds by Using Sonic
- RSC Publishing.
- Jaisankar, K.R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 83.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.).
- University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.
- University of Rochester.
- NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- NIH. (2024).
- NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
- PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
challenges in the scale-up synthesis of pyrazole derivatives
Welcome to the Technical Support Center for Pyrazole Derivative Scale-Up. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning pyrazole synthesis from the laboratory bench to pilot plant or manufacturing scale. Pyrazoles are a cornerstone of modern medicine and materials science, but their synthesis, particularly at scale, presents a unique set of challenges.[1][2]
This center moves beyond theoretical discussions to provide practical, field-tested advice in a direct question-and-answer format. We will address specific experimental roadblocks, explain the underlying chemical principles, and offer robust, validated solutions to ensure your scale-up process is safe, efficient, and reproducible.
Section 1: Troubleshooting Guide
This section addresses acute problems you may encounter during a scale-up campaign. Each issue is framed as a common question from the field, followed by a detailed diagnostic and solution-oriented answer.
Poor Yield & Incomplete Conversion
Question: "My Knorr-type pyrazole synthesis was high-yielding at the 1-gram scale, but at 1-kg, the reaction has stalled at 60% conversion, and the final yield is poor. What are the likely causes?"
Answer: This is a classic scale-up challenge that typically points to issues with mass and heat transfer, which become significant as the reactor volume increases.[3] Let's break down the potential culprits and solutions.
Causality and Troubleshooting Steps:
-
Inefficient Mixing & Mass Transfer: At the laboratory scale, magnetic stirring in a round-bottom flask provides excellent mixing. In a large reactor, inadequate agitation can create "dead zones" where reactants are not uniformly distributed. This is particularly problematic in heterogeneous mixtures or viscous solutions.
-
Solution:
-
Agitator Selection: Ensure the reactor's agitator (e.g., pitched-blade turbine, anchor) is appropriate for the reaction viscosity and geometry.
-
Stirring Speed: Gradually increase the stirring speed (RPM). Perform a mixing study to ensure homogeneity without introducing excessive shear, which could degrade sensitive molecules.
-
-
-
Poor Temperature Control: The condensation of hydrazines with 1,3-dicarbonyls is often exothermic.[4] A large reaction mass has a lower surface-area-to-volume ratio, making it harder to dissipate heat.[3] Localized hot spots can lead to side reactions and decomposition of starting materials or product.
-
Solution:
-
Controlled Addition: Instead of adding the hydrazine all at once, add it portion-wise or via a controlled-rate addition pump. This allows the reactor's cooling system to manage the exotherm effectively.[4]
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is critical for safe process design.
-
-
-
Reagent Quality and Stoichiometry: Impurities in starting materials that were negligible at a small scale can become significant inhibitors or sources of byproducts at a larger scale.
-
Solution:
-
Reagent Qualification: Re-qualify all starting materials and solvents for the large-scale run. Pay close attention to water content in solvents and the purity of the hydrazine and dicarbonyl compound.
-
In-Process Controls (IPCs): Implement IPCs to monitor the reaction. A simple HPLC or UPLC method can provide crucial data on the consumption of starting materials and the formation of the product over time.
-
-
Experimental Protocol: In-Process Control (IPC) by HPLC
This protocol allows you to monitor the reaction progress and make informed decisions.
-
Sample Preparation: Carefully withdraw a small, representative sample (e.g., 0.1 mL) from the reaction mixture. Immediately quench it in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile) to stop the reaction. Dilute further as needed to fall within the linear range of your detector.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution (e.g., 40:60 Acetonitrile:Water with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both starting material and product have good absorbance (e.g., 254 nm).
-
-
Analysis: Inject the quenched sample. Quantify the peak areas of the starting material and the pyrazole product. Compare these to a t=0 sample to determine the percent conversion.
Troubleshooting Workflow: Diagnosing Poor Conversion
Caption: A decision tree for troubleshooting poor conversion in scale-up synthesis.
Poor Regioselectivity & Isomer Control
Question: "My reaction of methylhydrazine with an unsymmetrical 1,3-diketone gives a 1:1 mixture of the two possible pyrazole regioisomers at scale, whereas I saw a 4:1 ratio in the lab. How can I regain selectivity?"
Answer: Regaining regioselectivity is a common challenge when scaling up pyrazole synthesis.[5] The factors that govern which carbonyl the hydrazine attacks first can be subtle and are often highly dependent on reaction conditions that change between lab and plant equipment.[6][7]
Causality and Key Control Parameters:
-
Kinetic vs. Thermodynamic Control: The initial attack of the hydrazine on one of the two carbonyls is the selectivity-determining step.[8] Small changes in temperature or solvent can shift the balance between the kinetically favored product (formed faster) and the thermodynamically favored product (more stable).
-
Solvent Effects: Solvents play a crucial role. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity by differentially solvating the transition states.[6]
-
pH/Acid Catalysis: The reaction is often acid-catalyzed.[9] The concentration and type of acid can influence which carbonyl is more readily protonated and activated for nucleophilic attack.[8]
-
-
Temperature Uniformity: As discussed previously, poor heat transfer at scale can lead to a range of temperatures within the reactor. This temperature gradient means that different parts of the batch are reacting under different conditions, leading to a mixture of isomers.
Strategies for Improving Regioselectivity:
| Parameter | Laboratory Condition (Example) | Scale-Up Strategy & Rationale |
| Solvent | Ethanol | Screen fluorinated alcohols (TFE, HFIP) or aprotic polar solvents (e.g., DMF, NMP). Rationale: These solvents can alter the reactivity of the carbonyl groups through specific hydrogen bonding or dipole interactions, favoring one transition state over the other.[6] |
| Temperature | Reflux (80 °C) | Run at a lower, precisely controlled temperature (e.g., 20-40 °C). Rationale: Lower temperatures often favor the formation of the kinetic product, which may be the desired isomer. Requires excellent reactor cooling. |
| Catalyst | Glacial Acetic Acid (10 mol%) | Screen different acids (e.g., p-TsOH, HCl) or bases. Rationale: The choice of catalyst can significantly influence which carbonyl is attacked first. In some cases, a base-mediated reaction can offer different selectivity.[10] |
| Addition Order | All reagents mixed at once | Add the diketone slowly to the hydrazine solution. Rationale: This can sometimes influence the initial equilibrium and favor one reaction pathway. |
Exothermic Runaway & Safety Hazards
Question: "We are planning a multi-kilogram synthesis using hydrazine hydrate. What are the critical safety measures we must implement to prevent a thermal runaway?"
Answer: This is the most critical question for any pyrazole scale-up involving hydrazine. Hydrazine is a high-energy, toxic, and flammable compound, and its reactions are often highly exothermic.[4] Failure to manage this exotherm can lead to a dangerous thermal runaway.[4][11]
Core Safety Pillars:
-
Understand the Thermal Hazard (Calorimetry):
-
Action: Before any scale-up, perform Differential Scanning Calorimetry (DSC) on the reaction mixture to determine the onset temperature of decomposition. Use a reaction calorimeter (RC1) to measure the heat of reaction, heat capacity, and adiabatic temperature rise.
-
Why it's critical: This data tells you the maximum temperature your reaction could reach if cooling is lost (the MTSR). This must be well below the boiling point of your solvent and the decomposition temperature of your mixture.
-
-
Control the Reaction Rate:
-
Action: The rate of heat generation must never exceed the rate of heat removal by the reactor's cooling system. The primary way to control this is through the slow, controlled addition of the limiting reagent (usually hydrazine).[4]
-
Why it's critical: Adding the hydrazine all at once (as is common in the lab) is extremely dangerous at scale. A controlled addition ensures a small, manageable amount of reactant is present at any given time.
-
-
Ensure Adequate Cooling and Emergency Quenching:
-
Action: The reactor must have sufficient cooling capacity. Have a pre-defined and tested emergency quench plan. This could involve adding a cold, inert solvent or a chemical quencher to rapidly stop the reaction.
-
Why it's critical: In the event of a cooling failure or unexpected exotherm, you must have a reliable method to safely shut down the reaction.
-
Safety Management Workflow for Hydrazine Reactions
Caption: A workflow for safely managing exothermic hydrazine reactions during scale-up.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for both reaction and work-up at scale?
A1: Solvent selection is a multi-parameter optimization problem. For the reaction, consider factors like reactant solubility, impact on regioselectivity, boiling point (for temperature control), and safety (flash point). For work-up, the ideal solvent should allow for easy product isolation (e.g., crystallization) while keeping impurities dissolved. Avoid solvents that are difficult to remove or pose significant environmental hazards, like 1,4-dioxane.[3] Consider greener solvents like 2-MeTHF or Deep Eutectic Solvents (DESs) which are gaining traction for sustainable pyrazole synthesis.[12]
Q2: What are the key differences in work-up and purification between lab and plant scale?
A2: The biggest difference is the move away from column chromatography. Chromatography is generally not economically viable for large-scale production. The focus shifts to crystallization and filtration .
-
Crystallization: Developing a robust crystallization process is paramount. This involves screening anti-solvents, controlling the cooling rate, and seeding to ensure consistent particle size and high purity.[13] Poorly soluble pyrazoles can be particularly challenging.[13]
-
Filtration: In the lab, you use a Büchner funnel. In a plant, you will use equipment like a Nutsche filter-dryer. The efficiency of filtration and washing is critical to remove dissolved impurities.
Q3: When should I consider continuous flow chemistry for my pyrazole synthesis?
A3: Flow chemistry is an excellent strategy for scaling up pyrazole synthesis, especially when dealing with hazardous reagents or strong exotherms.[14] By pumping reactants through a heated static mixer or tube reactor, you achieve superior heat and mass transfer. This provides excellent control over temperature and reaction time, often leading to higher yields and better selectivity.[14] It is particularly advantageous for managing the hazards of hydrazine, as only a very small amount of the reaction mixture is at high temperature at any given moment.[14]
Q4: My final product is a stable solid, but I'm having trouble getting it to crystallize. It keeps "oiling out." What can I do?
A4: "Oiling out" or precipitating as an amorphous solid instead of crystals is a common crystallization problem, often caused by rapid supersaturation or the presence of impurities.
-
Slower Cooling/Anti-Solvent Addition: Drastically slow down the rate at which you cool the solution or add the anti-solvent. This gives the molecules time to orient into a crystal lattice.
-
Seeding: Add a small number of pre-existing crystals of the pure product to the supersaturated solution to initiate controlled crystallization.
-
Solvent System: The solvent from which you crystallize is critical. Screen a variety of solvents or solvent/anti-solvent mixtures. Sometimes a small amount of a "bridging" solvent can help.
-
Purity: Ensure the material going into the crystallization is sufficiently pure. Impurities can inhibit crystal growth. You may need an upstream purification step (e.g., a carbon treatment or a different extraction) to remove problematic impurities.
References
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Christensen, J. B., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 10(7), 1345. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. Retrieved from [Link]
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arxada.com [arxada.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis is not without challenges.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common and complex side reactions encountered during synthesis.
Section 1: Troubleshooting Regioselectivity
The most frequently encountered issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of regioisomeric mixtures.[1][5] Controlling which nitrogen atom of the hydrazine attacks which carbonyl group is paramount for a successful and efficient synthesis.
FAQ 1.1: I'm getting a mixture of two regioisomers. Why is this happening and how can I control it?
Root Cause Analysis:
The formation of two regioisomers stems from the two distinct nucleophilic nitrogen atoms of a substituted hydrazine (e.g., methylhydrazine) attacking one of the two electronically non-equivalent carbonyl carbons of an unsymmetrical 1,3-dicarbonyl compound.[5][6] This leads to two different hydrazone intermediates, which then cyclize and dehydrate to yield a mixture of pyrazole products.[1][6]
The reaction pathway is highly sensitive to several factors:
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered position.
-
Electronic Effects: Electron-withdrawing groups (like -CF3) make the adjacent carbonyl carbon more electrophilic and thus a more favorable site for nucleophilic attack.
-
Reaction Conditions: pH, solvent, and temperature all play a critical role in modulating the reaction pathway.[1] Acid catalysis, for instance, protonates a carbonyl group, activating it for attack.[6][7]
Mechanism of Regioisomer Formation:
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Recrystallization of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 1-phenyl-1H-pyrazole-4-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges encountered during the critical recrystallization step.
Troubleshooting Guide
This section directly addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and fails to solidify as the solution cools, typically because the solution's temperature is still above the compound's melting point.[1] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[1]
Causality and Remediation Strategies:
-
High Solute Concentration: The solution may be too concentrated, causing the solubility limit to be reached at a temperature above the compound's melting point.
-
Solution: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent (1-5% of the total volume). Allow this slightly more dilute solution to cool slowly.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice, favoring the disordered liquid state.
-
Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[2]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound.
-
Solution: Switch to a solvent or a mixed-solvent system with a lower boiling point.
-
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: The failure of crystals to form indicates that the solution is not sufficiently supersaturated.[3] This is a common issue that can often be resolved by inducing nucleation, the initial step in crystal formation.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2][3]
-
Introduce a Seed Crystal: If you have a small amount of pure, solid methyl 1-phenyl-1H-pyrazole-4-carboxylate, add a single tiny crystal to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon.[2][3]
-
Increase Concentration: It is likely you have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[1] Allow the solution to cool again slowly.
-
Drastic Cooling: If the above methods fail, try cooling the solution in a dry ice/acetone bath. This can sometimes force precipitation, although the resulting crystals may be very small and less pure.
Question 3: My final crystal yield is very low. How can I improve the recovery of my product?
Answer: A low yield is a frequent problem in recrystallization, often stemming from using an excessive amount of solvent or incomplete precipitation.[1][2][3]
Strategies for Yield Optimization:
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Any excess solvent will retain more of your product in the mother liquor upon cooling, thus reducing your yield.[2]
-
Ensure Thorough Cooling: Maximize precipitation by allowing the solution to cool for a sufficient amount of time. Once it has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to decrease the compound's solubility as much as possible.[2]
-
Solvent Selection: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and very low solubility at cold temperatures. If your yield is consistently low, your compound may be too soluble in the chosen solvent even when cold. Consider testing alternative solvents or a mixed-solvent system.
-
Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) for dissolved product. Dip a glass rod into the liquid and let the solvent evaporate. A significant solid residue on the rod indicates that a substantial amount of your compound remains in solution, and you may be able to recover more by concentrating the mother liquor and cooling for a second crop of crystals.[1]
Question 4: The purified crystals are still colored or appear impure. How can I remove persistent impurities?
Answer: Colored impurities or the presence of contaminants after a single recrystallization indicates that the impurities were either trapped within the crystal lattice during rapid growth or are co-crystallizing with your product.
Purification Enhancement Techniques:
-
Activated Charcoal Treatment: For colored impurities, add a very small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration.[2][4] Boil for a few minutes. The charcoal will adsorb the colored compounds. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can also adsorb your desired product and reduce the yield.[2]
-
Slow Down Crystal Growth: Rapid crystal formation can trap impurities.[1] If crystals form too quickly, reheat the solution, add a small excess of solvent (1-2 mL), and allow it to cool more slowly to form larger, purer crystals.[1]
-
Perform a Second Recrystallization: If impurities persist, a second recrystallization is often necessary.[2] Dissolve the obtained crystals in the minimum amount of fresh, hot solvent and repeat the cooling and filtration process.
Frequently Asked Questions (FAQs)
Question 1: What are the most suitable solvents for recrystallizing methyl 1-phenyl-1H-pyrazole-4-carboxylate?
Answer: The choice of solvent is critical and depends on the polarity of the molecule. As an aromatic ester with a pyrazole core, methyl 1-phenyl-1H-pyrazole-4-carboxylate has moderate polarity. The principle of "like dissolves like" is a good starting point. Solvents containing similar functional groups, such as esters (ethyl acetate) or alcohols (ethanol, methanol), are often effective.[5]
Based on literature for similar pyrazole derivatives, the following solvents are recommended starting points for testing.[2][6]
| Solvent System | Type | Rationale & Use Case |
| Single Solvents | ||
| Ethanol / Methanol | Protic Polar | Often effective for pyrazole derivatives; good temperature coefficient for solubility.[7] |
| Ethyl Acetate | Aprotic, Mid-Polarity | A good choice for ester compounds; less polar than alcohols. |
| Isopropanol | Protic Polar | Similar to ethanol but with a higher boiling point. |
| Mixed Solvents | ||
| Ethanol / Water | Good Solvent / Anti-Solvent | Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Excellent for moderately polar compounds.[2] |
| Hexane / Ethyl Acetate | Anti-Solvent / Good Solvent | Dissolve in hot ethyl acetate, then add hot hexane. Useful for decreasing the polarity of the solvent system.[8] |
Question 2: Can you provide a standard protocol for a single-solvent recrystallization?
Answer: Certainly. This protocol outlines the fundamental steps for purifying your compound using a single, appropriate solvent.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude methyl 1-phenyl-1H-pyrazole-4-carboxylate in an Erlenmeyer flask. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just completely dissolves in the boiling solvent.[2] It is critical to use the minimum amount necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you have used activated charcoal, perform a hot filtration. Pre-warm a funnel and a new flask, and quickly filter the hot solution through fluted filter paper to remove the solids.[2]
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2]
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all residual solvent.
Recrystallization Workflow Diagram
Caption: Standard workflow for single-solvent recrystallization.
Question 3: When is a mixed-solvent system necessary and how is it performed?
Answer: A mixed-solvent system is employed when no single solvent has the ideal properties for recrystallization. This typically occurs when your compound is either very soluble in all common solvents (even when cold) or very insoluble in them (even when hot).
The technique relies on two miscible solvents: a "good" solvent in which the compound is readily soluble, and an "anti-solvent" (or "poor" solvent) in which the compound is insoluble.[2]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described in the single-solvent protocol. The crystals will form as the solubility of the compound in the mixed-solvent system decreases dramatically upon cooling.
-
Isolate, wash, and dry the crystals as previously described.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Technical Support Center: Aromatic Ester Purification - Benchchem.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.
- Recrystallization techniques for purifying pyrazole compounds - Benchchem.
- Troubleshooting Recrystallization - Chemistry LibreTexts.
- 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - ChemicalBook.
- Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry.
- Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselectivity Control in Substituted Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This guide is designed to provide expert insights and practical solutions for controlling regioselectivity, a critical challenge in obtaining the desired pyrazole isomers. We will delve into common experimental issues, explain the underlying mechanistic principles, and offer robust, validated protocols to enhance the precision and success of your synthetic endeavors.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter in the lab. The question-and-answer format is designed to help you quickly identify the cause of your issue and implement an effective solution.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I favor the formation of a single isomer?
A1: This is the most common challenge in pyrazole synthesis, often stemming from the similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material. The substituted nitrogen of the hydrazine can attack either carbonyl, leading to two distinct reaction pathways and a mixture of products.[1]
Probable Causes & Recommended Solutions:
-
Lack of Steric or Electronic Differentiation: If the two substituents on the 1,3-dicarbonyl (e.g., R1 and R3 in R1-CO-CH2-CO-R3) are sterically and electronically similar, the hydrazine will not have a strong preference for one carbonyl over the other.
-
Solution: Modify the 1,3-dicarbonyl substrate to create a greater steric or electronic bias. For instance, replacing a methyl group with a bulky tert-butyl group will sterically hinder the adjacent carbonyl, directing the initial nucleophilic attack of the hydrazine's substituted nitrogen to the less hindered carbonyl. Similarly, introducing a strong electron-withdrawing group like trifluoromethyl (CF3) will make the adjacent carbonyl more electrophilic and thus more susceptible to attack.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can all influence the kinetic and thermodynamic control of the reaction, thereby affecting the final regioisomeric ratio.
-
Solution: Systematically screen different reaction conditions.
-
Solvent Effects: The polarity of the solvent can play a crucial role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of 5-arylpyrazole isomers, even when traditional solvents like ethanol yield mixtures.[2]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy (kinetic control).
-
pH Adjustment: The reaction is typically acid-catalyzed.[3][4] The pH can influence which tautomeric form of the 1,3-dicarbonyl is present and the nucleophilicity of the hydrazine. A systematic screening of pH (e.g., using acetic acid, p-toluenesulfonic acid, or running the reaction under neutral or basic conditions) can reveal an optimal condition for the desired isomer.
-
-
Q2: I am trying to synthesize an N-arylpyrazole, but the regioselectivity is poor. Are there specific strategies for this class of compounds?
A2: Yes, N-arylpyrazoles present unique challenges and opportunities for regiocontrol. The electronic nature of the arylhydrazine and the reaction conditions are key levers to pull.
Probable Causes & Recommended Solutions:
-
Ambident Nucleophilicity of Arylhydrazine: In arylhydrazines, the NH2 group is generally the more nucleophilic nitrogen and is expected to react preferentially with the more reactive carbonyl group.[2] However, this preference can be modulated.
-
Solution 1 (Solvent Choice): As mentioned, fluorinated alcohols can significantly enhance regioselectivity.[2] Another effective solvent is N,N-dimethylacetamide (DMA), which has been shown to promote highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[5]
-
Solution 2 (Catalysis): Modern synthetic methods offer catalytic control. For example, copper-catalyzed reactions can provide "switchable" access to either regioisomer from the same starting materials simply by changing the catalyst and base combination.[6] This offers a powerful way to direct the reaction outcome without redesigning the core substrates.
-
-
Intermediate Stability: The stability of the intermediate hydrazones or pyrazoline species can dictate the final product distribution. The dehydration of a 3,5-dihydroxypyrazolidine intermediate is often the kinetically controlled step that determines the isomer formed.[7][8]
-
Solution: Employing conditions that favor the formation and dehydration of one specific intermediate can lock in the desired regiochemistry. This can sometimes be achieved by the choice of acid or base catalyst, which can selectively accelerate one dehydration pathway over the other.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding regioselectivity in pyrazole synthesis.
What are the fundamental factors governing regioselectivity in the Knorr pyrazole synthesis?
The regioselectivity is primarily governed by a combination of three factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it a more likely site for initial nucleophilic attack.
-
Steric Effects: The steric hindrance around each carbonyl group. Bulky substituents will disfavor attack at the nearby carbonyl, directing the hydrazine to the more accessible site.
-
Reaction Conditions: As detailed in the troubleshooting guide, solvent, temperature, and catalysts can influence the reaction pathway by stabilizing certain transition states or intermediates over others.[2][9]
How can I reliably determine the structure of the regioisomers I have synthesized?
A combination of spectroscopic techniques is essential. While 1D ¹H and ¹³C NMR will show distinct spectra for each isomer, unambiguous assignment often requires 2D NMR experiments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for distinguishing N1-substituted pyrazole regioisomers. A NOESY experiment will show through-space correlations between protons on the N-substituent and protons on the pyrazole ring (e.g., at the C5 position). A positive correlation confirms their proximity and thus validates the structural assignment.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show correlations between the N-substituent's protons and the pyrazole ring carbons (C3 and C5), helping to establish connectivity.
Are there synthetic methods that bypass the regioselectivity issues of the classical 1,3-dicarbonyl condensation?
Yes, several modern methods offer inherently high or complete regioselectivity.
-
1,3-Dipolar Cycloadditions: Reactions between diazo compounds and alkynes can provide regioselective access to pyrazoles.[10] For instance, the cycloaddition of diazo compounds generated in situ from N-tosylhydrazones with specific dipolarophiles can be highly regioselective.[11]
-
Multi-component Reactions: Some multi-component strategies have been developed that assemble the pyrazole ring with high regiocontrol from different starting materials.[10]
-
Reactions with α,β-Unsaturated Ketones (Chalcones): The reaction of hydrazines with chalcones can also lead to pyrazoles, though this can also result in regioisomeric mixtures.[10]
-
Metal-Catalyzed Reactions: A variety of metal-catalyzed (e.g., iron, ruthenium, copper) reactions have been developed that offer excellent regiocontrol.[12]
Key Protocols for Regiocontrol
Here we provide a detailed, step-by-step protocol for a reaction known to exhibit high regioselectivity, based on the use of a fluorinated solvent.
Protocol: Highly Regioselective Synthesis of 1-Phenyl-5-methyl-3-(trifluoromethyl)pyrazole
This protocol is adapted from methodologies demonstrating improved regioselectivity through the use of fluorinated alcohols.[2]
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (CF3COCH2COCH3)
-
Phenylhydrazine (PhNHNH2)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
TLC plates (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Add phenylhydrazine (1.05 eq) to the solution dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The starting materials should be consumed, and a new, UV-active spot corresponding to the pyrazole product should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Characterization: Combine the fractions containing the pure product, remove the solvent in vacuo, and characterize the resulting solid/oil by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity as the 1-phenyl-5-methyl-3-(trifluoromethyl)pyrazole isomer. The regioselectivity is driven by the initial attack of the more nucleophilic NH2 group of phenylhydrazine on the more electrophilic trifluoromethyl-ketone carbonyl.
Visualizing the Regioselectivity Challenge
The diagrams below illustrate the core concepts of regioselectivity in pyrazole synthesis.
General Reaction Pathway
Caption: Decision tree for troubleshooting poor regioselectivity.
References
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Claramunt, R. M., Elguero, J., & Valcarcel, M. V. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Janez, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]
-
Claramunt, R. M., Elguero, J., & Valcarcel, M. V. (1995). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 73(8), 1420-1432. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6147. [Link]
-
Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Research, 22(5), 2239-2255. [Link]
-
G. Cahiez, et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(10), 2282-2285. [Link]
-
Starchenkov, I. B., et al. (2011). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synthesis, 2011(16), 2617-2624. [Link]
-
Reddy, C. R., et al. (2012). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Tetrahedron Letters, 53(34), 4529-4532. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
Smith, A. B., et al. (2023). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
-
Rossi, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]
-
De Nino, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1388. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]
-
Lee, J., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). ResearchGate. [Link]
-
Wang, X., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(12), 3192. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]
-
Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. (n.d.). ResearchGate. [Link]
-
Godfrey, S. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2417-2425. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Pyrazole synthesis [organic-chemistry.org]
overcoming aggregation issues in pyrazole compound synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Aggregation of starting materials, intermediates, or final products is a frequent and often frustrating challenge in these syntheses, leading to poor yields, difficult purifications, and inconsistent results.
This guide provides in-depth, field-tested solutions to these aggregation-related issues. We will move beyond simple procedural lists to explore the underlying chemical principles driving these phenomena, empowering you to make informed, effective decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs) on Pyrazole Aggregation
This section addresses common high-level questions regarding aggregation in pyrazole synthesis.
Q1: What are the primary drivers of aggregation during pyrazole synthesis?
A1: Aggregation in pyrazole systems is primarily driven by intermolecular hydrogen bonding. The N-H and C=N moieties of the pyrazole ring are potent hydrogen bond donors and acceptors, respectively. In concentrated solutions or when using non-polar solvents, these interactions can lead to the formation of extensive networks, resulting in precipitation or gelation. Other factors include π-π stacking between the aromatic pyrazole rings and the insolubility of starting materials or intermediates in the chosen reaction solvent.
Q2: Why is my pyrazole product "oiling out" instead of crystallizing?
A2: "Oiling out" or liquid-liquid phase separation often occurs when a highly concentrated solution of your pyrazole compound is rapidly cooled or when an anti-solvent is added too quickly. The product comes out of solution at a temperature above its melting point or as a supersaturated, amorphous liquid. This is often a kinetic phenomenon that can be overcome by optimizing the cooling rate, solvent system, or by introducing seed crystals.
Q3: Can the choice of starting materials influence the likelihood of aggregation?
A3: Absolutely. Highly polar or sterically unhindered starting materials, such as hydrazine hydrate and 1,3-dicarbonyl compounds with minimal substitution, are more prone to forming strong intermolecular interactions that lead to aggregation. Conversely, bulkier substituents on the dicarbonyl or the hydrazine derivative can sterically hinder these interactions, reducing the tendency for aggregation.
Q4: How does solvent choice impact aggregation?
A4: The choice of solvent is critical. Protic solvents like ethanol or methanol can competitively hydrogen bond with the pyrazole species, disrupting the intermolecular interactions that lead to aggregation. However, the solubility of non-polar starting materials may be limited in these solvents. Aprotic polar solvents such as DMF or DMSO can also be effective at solvating the pyrazole compounds. The key is to select a solvent or solvent mixture that can effectively solvate all components of the reaction mixture.
Part 2: Troubleshooting Guide for Aggregation Issues
This guide provides a systematic approach to diagnosing and resolving specific aggregation-related problems encountered during pyrazole synthesis.
Issue 1: Poor Yields Due to Reactant or Intermediate Precipitation
Symptoms:
-
A significant amount of solid material precipitates from the reaction mixture shortly after the addition of a reactant.
-
Stirring becomes difficult or ceases entirely.
-
The reaction fails to proceed to completion, as confirmed by TLC or LC-MS analysis.
Root Cause Analysis:
The primary cause is often the low solubility of one of the reactants or a key intermediate in the reaction solvent. For instance, in the Knorr pyrazole synthesis, the initial hydrazone intermediate formed from the reaction of a hydrazine with a 1,3-dicarbonyl compound can be significantly less soluble than the starting materials, causing it to crash out of solution and halt the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactant/intermediate precipitation.
Detailed Protocols:
Protocol 2.1: Solvent System Optimization
-
Initial Assessment: Determine the solubility of your starting materials and, if possible, the suspected intermediate in a range of solvents (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF).
-
Solvent Screening: Set up small-scale parallel reactions in the most promising solvents or solvent mixtures. For example, a mixture of a non-polar solvent like toluene with a polar co-solvent like ethanol can often maintain solubility throughout the reaction.
-
Temperature Adjustment: Gradually increase the reaction temperature. In many cases, increased thermal energy is sufficient to overcome the activation energy for dissolution. Monitor for any signs of product degradation at higher temperatures.
Protocol 2.2: Use of Additives to Enhance Solubility
Certain additives can disrupt the intermolecular forces that lead to aggregation.
-
Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., aqueous hydrazine and an organic dicarbonyl), a PTC like tetrabutylammonium bromide (TBAB) can shuttle the hydrazine into the organic phase, preventing aggregation at the interface.
-
Lewis Acids: In some cases, a catalytic amount of a Lewis acid can coordinate to the pyrazole nitrogen, disrupting hydrogen bonding networks.
Data Summary: Solvent Effects on Pyrazole Yield
| Solvent System | Temperature (°C) | Observed Aggregation | Yield (%) |
| Toluene | 80 | Severe | < 20 |
| Ethanol | 80 | None | > 90 |
| Toluene/Ethanol (4:1) | 80 | Minimal | 85 |
| DMF | 100 | None | 92 |
Issue 2: Difficulty in Product Isolation and Purification Due to Aggregation
Symptoms:
-
The final pyrazole product forms a fine, amorphous powder that is difficult to filter.
-
The product crystallizes with a significant amount of entrapped solvent or impurities.
-
The product forms a gel during workup or crystallization.
Root Cause Analysis:
Rapid precipitation or "crashing out" of the product from a supersaturated solution often leads to the formation of small, poorly formed crystals or an amorphous solid. These solids have a high surface area and can trap impurities and solvent. Gel formation is an extreme case of aggregation where the entire solution solidifies due to an extensive hydrogen-bonded network.
Troubleshooting Workflow:
Caption: Workflow for optimizing product isolation and crystallization.
Detailed Protocols:
Protocol 2.3: Controlled Crystallization
-
Solvent Selection: Identify a solvent in which your pyrazole product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Hot Filtration: Dissolve the crude product in the minimum amount of the hot solvent and perform a hot filtration to remove any insoluble impurities.
-
Slow Cooling: Allow the filtrate to cool slowly to room temperature. If no crystals form, transfer the flask to a refrigerator or freezer. Avoid rapid cooling in an ice bath initially, as this can promote the formation of small crystals.
-
Anti-Solvent Addition: If slow cooling is ineffective, consider the slow, dropwise addition of an anti-solvent (a solvent in which your product is insoluble) to the solution of your product until turbidity is observed. Then, allow the solution to stand.
Protocol 2.4: Breaking Up Gels
-
Mechanical Agitation: Vigorous stirring or sonication can sometimes physically disrupt the gel network.
-
Solvent Addition: Add a small amount of a good solvent (e.g., DMF, DMSO) to the gel to break up the intermolecular interactions. The product can then be re-precipitated under more controlled conditions.
-
Temperature Cycling: Gently warming the gel to break it and then allowing it to cool slowly can promote the formation of crystalline material.
Part 3: Mechanistic Insights into Pyrazole Aggregation
Understanding the forces driving aggregation is key to overcoming it. The primary non-covalent interactions responsible for the aggregation of pyrazole-containing molecules are hydrogen bonding and π-π stacking.
Caption: Dimeric hydrogen bonding in pyrazoles.
The N-H group of one pyrazole molecule acts as a hydrogen bond donor to the lone pair on the sp2-hybridized nitrogen of a second pyrazole molecule. This can lead to the formation of dimers, trimers, and eventually larger aggregates. The aromatic nature of the pyrazole ring also allows for favorable π-π stacking interactions, further stabilizing the aggregated state.
By selecting appropriate solvents that can compete for these hydrogen bonding sites or by introducing steric bulk near the pyrazole core, these aggregation pathways can be effectively disrupted.
References
-
Knorr Pyrazole Synthesis: Comprehensive overview of the reaction mechanism and common experimental conditions.
- Source: Organic Syntheses
-
URL: [Link]
-
Solvent Effects in Organic Chemistry: A foundational text for understanding how solvent properties influence reaction outcomes.
- Source: Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry"
-
URL: [Link]
-
Phase-Transfer Catalysis in Synthesis: Principles and applic
- Source: Charles M.
-
URL: [Link]
Technical Support Center: Purification of 1-Methylpyrazole-4-Carboxylic Acid Esters
Welcome to the technical support guide for the purification of 1-methylpyrazole-4-carboxylic acid esters. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1-methylpyrazole-4-carboxylic acid esters? A1: The two most effective and widely used methods are silica gel column chromatography and recrystallization.[1][2] For thermally stable, non-polar esters, distillation can be an option. Additionally, a simple acid-base wash during the workup is often employed to remove the corresponding carboxylic acid, a common impurity.[3][4]
Q2: What are the typical impurities I should expect? A2: Impurities largely depend on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as the precursor β-ketoester or hydrazine derivative.[2]
-
Regioisomers: The formation of the 1,5-disubstituted pyrazole (1-methylpyrazole-5-carboxylic acid ester) is a common side product in many cyclocondensation reactions.[5]
-
Hydrolysis Product: The corresponding 1-methylpyrazole-4-carboxylic acid, formed if the ester is exposed to acidic or basic aqueous conditions, especially at elevated temperatures.[6][7]
-
Solvent Residues: Residual high-boiling point solvents like DMF or xylene used during the synthesis.
Q3: My pyrazole ester seems to be degrading on the silica gel column. What is happening and how can I prevent it? A3: The pyrazole ring system has basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, poor separation, and in some cases, degradation. To mitigate this, you can deactivate the silica gel by preparing your slurry with a solvent system containing a small amount of a tertiary amine, like triethylamine (~0.5-1%).[1][8] Alternatively, using neutral alumina as the stationary phase can be a good option.[8]
Q4: How do I choose between column chromatography and recrystallization? A4: The choice depends on the nature of the impurities and the physical state of your product.
-
Column Chromatography is ideal for separating compounds with different polarities, such as regioisomers or closely related side products.[1][9] It is the method of choice if your product is an oil.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles than your target compound.[10] It is often more scalable and cost-effective than chromatography.
Purification Strategy Workflow
The following diagram outlines a general workflow for purifying a crude 1-methylpyrazole-4-carboxylic acid ester. The initial analysis by Thin Layer Chromatography (TLC) is a critical decision point that guides the selection of the most appropriate purification method.
Caption: General workflow for purification method selection.
Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Problem Area: Column Chromatography
Q: My TLC shows good separation, but the column chromatography is giving poor results. Why? A: Several factors can cause this discrepancy:
-
Overloading: A common mistake is loading too much crude material onto the column. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[1]
-
Improper Packing: Air bubbles or channels in the silica bed will lead to uneven flow and broad, overlapping bands. Ensure you pack the column as a uniform slurry.[1]
-
Sample Loading Technique: Loading the sample dissolved in too much or too polar a solvent will cause the initial band to be very broad. Adsorb your crude product onto a small amount of silica gel ("dry loading") for the sharpest bands.
Q: I'm running a hexane/ethyl acetate gradient, but two spots are co-eluting. What should I do? A: If a standard hexane/ethyl acetate system fails, you need to change the selectivity of your mobile phase. Try incorporating a different solvent. For example:
-
Dichloromethane/Methanol: Offers different selectivity and is excellent for more polar compounds.
-
Toluene/Acetone: The aromaticity of toluene can introduce different pi-pi interactions, potentially resolving spots that co-elute in other systems. Always test new solvent systems by TLC before committing to the column.
Problem Area: Recrystallization
Q: I'm trying to recrystallize my ester, but it's "oiling out" instead of forming crystals. What's wrong? A: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[10] This creates a supersaturated liquid phase (the oil) instead of a crystalline solid.
-
Solution 1: Add More Solvent. Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then allow it to cool much more slowly.[10]
-
Solution 2: Lower the Cooling Rate. Slow, gradual cooling is key. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Using an insulated container can help.[10]
-
Solution 3: Change the Solvent System. The boiling point of your solvent might be too high. Try a lower-boiling solvent or a different mixed-solvent system.[10]
Q: My recrystallization yield is very low. How can I improve it? A: A low yield is typically due to one of two reasons:
-
Using too much solvent: The most common error is adding too much hot solvent during the dissolution step. Use only the absolute minimum amount required to dissolve the solid.[10] Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Incomplete cooling: Ensure the solution has been thoroughly cooled to maximize precipitation. An ice-water bath is recommended.[10] Remember to check if the impurities are also precipitating at this temperature.
Problem Area: Product Purity & Appearance
Q: My final product is a beautiful white solid, but the NMR shows a small peak corresponding to 1-methylpyrazole-4-carboxylic acid. How do I remove it? A: This indicates hydrolysis of the ester. The most efficient way to remove the acidic impurity is with a basic wash. Dissolve the product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. The basic wash will convert the carboxylic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[2][4]
Q: My purified product has a persistent yellow or brown color. How can I decolorize it? A: A persistent color indicates trace, highly conjugated impurities.
-
Activated Charcoal: Dissolve the product in a suitable solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight), heat, and stir for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal and then proceed with crystallization.[1][10] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[10]
-
Silica Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel. The highly polar colored impurities may be retained on the silica while your less polar ester elutes.[1]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Decision tree for troubleshooting common purification issues.
Detailed Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is the most versatile method for separating a wide range of impurities. The key to success is preliminary analysis by TLC.
Materials:
-
Crude 1-methylpyrazole-4-carboxylic acid ester
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column, collection tubes, rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small amount of your crude product in a solvent like dichloromethane. Spot this on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and provide good separation from impurities.[1]
-
Column Packing: Select a column with an appropriate diameter for your sample size. Prepare a slurry of silica gel in the non-polar solvent (hexane). Pour the slurry into the column and use gentle air pressure or a pump to pack it into a firm, uniform bed, ensuring no air bubbles are trapped.[1]
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the weight of your crude product) and concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by your TLC analysis. If you identified a single isocratic system, use that. If separation is difficult, you may need to run a gradient, starting with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC. Combine the fractions that contain your pure product.
-
Concentration: Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified ester.[2]
Protocol 2: Purification by Recrystallization
This is an excellent method for purifying solid materials. The goal is to find a solvent that dissolves the compound when hot but not when cold.
| Solvent System Example | Compound Polarity Suitability | Technique |
| Ethanol or Methanol | Polar to moderately polar esters | Single-Solvent |
| Ethanol / Water | Polar esters | Mixed-Solvent[8][10] |
| Ethyl Acetate / Hexane | Moderately polar to non-polar esters | Mixed-Solvent[10] |
| Isopropanol | Moderately polar esters | Single-Solvent[8] |
Step-by-Step Methodology (Mixed-Solvent):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) in which the compound is soluble, dropwise, while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent necessary.[10]
-
Induce Precipitation: While the solution is still hot, add the "anti-solvent" (e.g., water) in which the compound is poorly soluble, dropwise, until you see persistent turbidity (cloudiness). Add a drop or two of the "good" solvent back to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this period.[10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[10]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities. Dry the purified crystals in a desiccator or vacuum oven.
References
- WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. (2010).
- US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry.
- 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Mol-Instincts.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry.
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
- Esters of 4-formylpyrazol-3-carboxylic acids.
- Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 6. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate: A Comparative NMR Study
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives hold a prominent place due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key exemplar, methyl 1-phenyl-1H-pyrazole-4-carboxylate. We will delve into the causality behind experimental choices, present a detailed interpretation of the spectral data, and draw objective comparisons with structurally related analogues to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise substitution pattern on the pyrazole ring is critical to its biological function, influencing everything from receptor binding to metabolic stability. Consequently, high-resolution analytical techniques like NMR are indispensable for confirming the regiochemistry and electronic environment of these molecules. Here, we focus on methyl 1-phenyl-1H-pyrazole-4-carboxylate, a compound that embodies the key structural features of this class.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural analysis. The following protocol is a self-validating system designed for robustness and reproducibility.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility, or to investigate solvent effects on chemical shifts, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[1] Ensure the solvent is of high purity and stored over molecular sieves to minimize water content, which can introduce a broad, exchangeable proton signal.
-
Concentration : Prepare a solution of approximately 5-10 mg of methyl 1-phenyl-1H-pyrazole-4-carboxylate in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe without inducing significant intermolecular interactions that could affect chemical shifts.
-
Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments for ¹H and proton-decoupled ¹³C. |
| Acquisition Time | ~4 s | ~1.5 s | Sufficient to allow for the decay of the free induction decay (FID) and ensure good resolution. |
| Relaxation Delay | 2 s | 2 s | Allows for the return of the magnetization to equilibrium, crucial for accurate integration in ¹H and observation of quaternary carbons in ¹³C. |
| Number of Scans | 16 | 1024 | A higher number of scans for ¹³C is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. |
| Spectral Width | 12 ppm | 220 ppm | Encompasses the typical chemical shift ranges for organic molecules. |
This systematic approach ensures that the acquired data is both accurate and comparable across different samples and instruments.
Structural Analysis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
The structure and atom numbering for methyl 1-phenyl-1H-pyrazole-4-carboxylate are shown below. This numbering scheme will be used for the assignment of NMR signals.
¹H NMR Spectral Data (Predicted)
Based on the analysis of structurally related compounds, the following ¹H NMR spectrum is predicted for methyl 1-phenyl-1H-pyrazole-4-carboxylate in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~8.20 | Singlet | 1H | H5 | The H5 proton of the pyrazole ring is expected to be the most downfield of the pyrazole protons due to the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing nature of the N1-phenyl group. In a related compound, tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, the H5 proton appears at 8.34 ppm.[2] |
| ~7.95 | Singlet | 1H | H3 | The H3 proton is also on the pyrazole ring but is generally found slightly upfield compared to H5 in 1-phenylpyrazoles. |
| ~7.70 | Multiplet | 2H | H2', H6' | These are the ortho protons of the N-phenyl group. Their proximity to the pyrazole ring leads to a downfield shift compared to the other phenyl protons. |
| ~7.50 | Multiplet | 2H | H3', H5' | These are the meta protons of the N-phenyl group. |
| ~7.35 | Multiplet | 1H | H4' | This is the para proton of the N-phenyl group and is typically the most shielded of the aromatic protons. |
| ~3.85 | Singlet | 3H | -OCH₃ | The methyl ester protons are expected in this region. In methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the methoxy protons appear at 3.80 ppm.[3] |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are tabulated below.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~163.0 | C=O | The carbonyl carbon of the ester group is expected in this downfield region. |
| ~140.0 | C5 | The C5 carbon of the pyrazole ring is typically downfield in N-substituted pyrazoles. In a similar system, the C5 carbon resonates broadly around 153.6 ppm when a bulky substituent is present.[2] |
| ~139.0 | C1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |
| ~138.5 | C3 | The C3 carbon of the pyrazole ring. |
| ~129.5 | C3', C5' | The meta-carbons of the phenyl ring. |
| ~128.0 | C4' | The para-carbon of the phenyl ring. |
| ~120.0 | C2', C6' | The ortho-carbons of the phenyl ring are often shifted upfield relative to the meta-carbons in N-aryl azoles. |
| ~112.0 | C4 | The C4 carbon of the pyrazole ring, which is substituted with the carboxylate group, is expected to be significantly shielded. In a related pyrazole-4-carboxylate, the C4 carbon appears at 110.1 ppm.[2] |
| ~52.0 | -OCH₃ | The methyl carbon of the ester group. |
Comparative Analysis with an Alternative Structure: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
To underscore the diagnostic power of NMR, let's compare our target compound with ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. The introduction of an amino group at the C5 position dramatically alters the electronic landscape of the pyrazole ring.
| Feature | Methyl 1-phenyl-1H-pyrazole-4-carboxylate (Predicted) | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Key Differences and Rationale |
| H5 Signal | ~8.20 ppm (singlet) | Absent | The proton at C5 is replaced by an amino group, hence the absence of this signal. |
| -NH₂ Signal | N/A | Present (broad singlet) | A new, exchangeable proton signal for the amino group appears. |
| C5 Chemical Shift | ~140.0 ppm | Significantly shielded | The electron-donating amino group will cause a significant upfield shift of the C5 carbon signal. |
| Ester Group | Methyl ester signals (~3.85 ppm for -OCH₃, ~52.0 ppm for -OCH₃) | Ethyl ester signals (~4.2 ppm for -OCH₂CH₃, ~1.3 ppm for -OCH₂CH₃; ~60 ppm for -OCH₂CH₃, ~14 ppm for -OCH₂CH₃) | The presence of an ethyl group instead of a methyl group is easily distinguished by the characteristic quartet and triplet in the ¹H NMR and the two distinct signals in the ¹³C NMR. |
This comparison demonstrates how subtle changes in substitution lead to predictable and interpretable differences in the NMR spectra, reinforcing the proposed assignments for methyl 1-phenyl-1H-pyrazole-4-carboxylate.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is a cornerstone of chemical research, providing unparalleled insight into molecular structure. For methyl 1-phenyl-1H-pyrazole-4-carboxylate, the predicted chemical shifts and coupling patterns, supported by comparative data from analogous structures, offer a reliable spectroscopic signature. The methodologies and interpretations presented in this guide are designed to be broadly applicable, empowering researchers to confidently elucidate the structures of novel pyrazole derivatives and accelerate the pace of discovery in their respective fields.
References
- Claramunt, R. M., et al. (1986). Solvent effects on the 13C NMR chemical shifts of N-unsubstituted pyrazoles. Magnetic Resonance in Chemistry, 24(5), 415-419.
-
Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]
- Sapariya, N., et al. (2017). Supplementary Information: A facile, four-component, domino protocol for the synthesis of novel dihydropyridines clubbed with pyrazole and their antimicrobial evaluation. New Journal of Chemistry. The Royal Society of Chemistry.
-
PubChem. Ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]
-
Ibrahim, M. A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. Available from: [Link]
-
SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
SpectraBase. ETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Available from: [Link]
-
Al-Hourani, B. J., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 18(4), 4646-4654. Available from: [Link]
- Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance, 8(4), 224-225.
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. Available from: [Link]
-
Al-Soud, Y. A., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2016(2), M891. Available from: [Link]
-
The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
-
ATB (Automated Topology Builder). 1-Methyl-1H-pyrazole-4-carboxylicacid. Available from: [Link]
- Reich, H. J. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. University of Wisconsin.
-
SpectraBase. 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. Available from: [Link]
-
ResearchGate. (2020). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
Sources
A Comparative Analysis of Pyrazole Synthesis: From Classic Condensations to Modern Methodologies
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals such as the anti-inflammatory drug celecoxib, the blockbuster weight-loss medication rimonabant, and numerous agents in development for oncology and neurodegenerative diseases. Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular design. The enduring importance of this heterocycle has driven the development of a rich and varied landscape of synthetic methods.
This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the advancements offered by modern catalytic and microwave-assisted techniques, and provide objective, data-driven comparisons to inform your synthetic strategy. The protocols and insights presented herein are grounded in established literature to ensure reliability and reproducibility in a research setting.
Classical Approaches: The Foundation of Pyrazole Synthesis
The traditional methods for constructing the pyrazole ring have been the workhorses of synthetic chemistry for over a century. These are typically condensation reactions that form the five-membered ring in a single, often thermally driven, step.
The Knorr Pyrazole Synthesis (1883)
The Knorr synthesis is arguably the most fundamental and widely used method for preparing pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration.
The reaction is initiated by the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring. The regioselectivity of the reaction is a key consideration, especially with unsymmetrical dicarbonyls, and is often influenced by the steric and electronic nature of the substituents.
Figure 1: General workflow of the Knorr Pyrazole Synthesis.
A representative protocol for the Knorr synthesis is the preparation of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole from 4,4,4-trifluoro-1-phenyl-1,3-butanedione and phenylhydrazine.
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol) in ethanol (5 mL), add phenylhydrazine (1.2 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 2 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pyrazole.
The Paal-Knorr Synthesis (1885)
Closely related to the Knorr synthesis, the Paal-Knorr reaction utilizes 1,3-dicarbonyl compounds or their synthetic equivalents and hydrazines to form pyrazoles. The primary distinction lies in the common use of acid or base catalysis to facilitate the condensation and cyclization steps.
The mechanism is similar to the Knorr synthesis, with the initial formation of a hydrazone intermediate. The subsequent cyclization is often the rate-determining step and can be promoted by either acid or base. The choice of catalyst can influence the regioselectivity of the reaction with unsymmetrical dicarbonyls.
A classic example is the synthesis of the parent 1-H-pyrazole from 1,1,3,3-tetramethoxypropane and hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask, combine 1,1,3,3-tetramethoxypropane (0.1 mol), hydrazine hydrate (0.1 mol), and hydrochloric acid (0.1 ml).
-
Reaction Execution: Heat the mixture to reflux for 15 minutes.
-
Work-up and Purification: After cooling, the mixture is made alkaline with sodium hydroxide solution and extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, and the solvent is removed by distillation to yield pyrazole.
Modern Synthetic Approaches
While the classical methods are robust, modern organic synthesis has sought to overcome some of their limitations, such as harsh reaction conditions and limited substrate scope. These newer methods often offer milder conditions, higher yields, and greater functional group tolerance.
Synthesis from α,β-Unsaturated Aldehydes and Ketones
This method provides an alternative route to pyrazoles by reacting α,β-unsaturated aldehydes or ketones (enones) with hydrazines. This reaction proceeds via a Michael addition followed by cyclization and elimination.
The reaction begins with the Michael addition of the hydrazine to the β-carbon of the enone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a cyclic intermediate which then dehydrates to the pyrazole.
Figure 2: Workflow for pyrazole synthesis from enones.
Microwave irradiation can significantly accelerate this reaction.
-
Reaction Setup: A mixture of the α,β-unsaturated carbonyl (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of acetic acid is placed in a microwave-safe vessel.
-
Reaction Execution: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by standard methods such as crystallization or chromatography.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a powerful tool for generating molecular diversity. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
The mechanisms of MCRs for pyrazole synthesis can be complex and varied. A common strategy involves the in-situ formation of a 1,3-dicarbonyl equivalent, which then reacts with a hydrazine in a Knorr-like fashion.
Comparative Analysis
| Synthesis Method | Typical Substrates | Reaction Conditions | Typical Yields | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Room temp. to reflux, often in polar solvents | Good to Excellent | High reliability, readily available starting materials | Potential for regioisomeric mixtures with unsymmetrical substrates |
| Paal-Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid or base catalysis, often requires heating | Good to Excellent | Well-established, versatile | Can require harsh conditions, similar regioselectivity issues as Knorr |
| From α,β-Unsaturated Carbonyls | Enones, Enals, Hydrazines | Varies (room temp. to microwave), often catalyzed | Moderate to Good | Utilizes different starting materials, can be very fast with microwave | Substrate scope can be limited, potential for side reactions |
| Multicomponent Reactions | Aldehydes, Ketones, Active Methylene Compounds, Hydrazines | Often mild, can be catalyzed | Good to Excellent | High atom economy, rapid access to complex structures | Reaction discovery and optimization can be challenging |
Conclusion
The synthesis of pyrazoles is a well-developed field with a rich history and a vibrant present. The classical Knorr and Paal-Knorr syntheses remain highly relevant and are often the first choice for many applications due to their simplicity and reliability. However, modern methods, including those utilizing α,β-unsaturated carbonyls and multicomponent strategies, offer significant advantages in terms of speed, efficiency, and the ability to generate complex molecular architectures. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms and limitations of each approach is crucial for the successful design and execution of a synthetic route to this important class of heterocyclic compounds.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Paal, C. (1885). Ueber die Derivate des Acetophenonacetessigesters und die aus ihnen entstehenden Heterocyclen. Berichte der deutschen chemischen Gesellschaft, 18(1), 367-371. [Link]
-
Faria, J. V., et al. (2017). Microwave-assisted synthesis of pyrazoles: a review. Mini-Reviews in Organic Chemistry, 14(3), 179-193. [Link]
-
Kumar, A., & Sharma, S. (2013). Pyrazole containing 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(14), 4136-4140. [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]
A Comparative Guide to the X-ray Crystallography of Pyrazole Derivatives: From Crystal to Structure
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of pyrazole derivatives is paramount. This five-membered heterocyclic scaffold is a cornerstone in drug discovery and the development of functional materials, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise spatial arrangement of atoms, dictated by its substitution pattern, governs its interaction with biological targets and its solid-state properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate molecular architectures.[1]
This guide provides an in-depth, comparative analysis of the critical stages in the X-ray crystallography of pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges and nuances associated with these versatile compounds. Our focus is on providing a self-validating framework for your experimental design, grounded in authoritative principles and supported by experimental data.
The Crystallization Challenge: A Comparative Look at Growing Quality Crystals
The journey to a high-resolution crystal structure begins with a single, well-ordered crystal. For pyrazole derivatives, the choice of crystallization method is critical and often depends on the compound's solubility, stability, and propensity for polymorphism.
Common Crystallization Techniques for Pyrazole Derivatives:
| Method | Principle | Advantages for Pyrazole Derivatives | Disadvantages & Considerations | Typical Solvents |
| Slow Evaporation | Gradual removal of solvent from a saturated solution, increasing the concentration of the solute to the point of crystallization. | Simple to set up; effective for moderately soluble compounds. | Can lead to the formation of multiple small crystals or oils if evaporation is too rapid. Risk of solvent inclusion in the crystal lattice. | Ethanol, Methanol, Acetone, Dichloromethane, Acetonitrile[3][4] |
| Vapor Diffusion | A solution of the pyrazole derivative is equilibrated in a sealed chamber with a reservoir containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the solubility of the pyrazole derivative and inducing crystallization. | Offers finer control over the rate of crystallization, often yielding higher quality crystals. Particularly useful for compounds that are highly soluble in common solvents.[3] | Requires careful selection of solvent/precipitant pairs. The setup is more complex than slow evaporation. | Solvent: Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) Precipitant: Hexane, Diethyl ether, Pentane[3] |
| Cooling | A saturated solution of the pyrazole derivative at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization. | Effective for compounds with a significant temperature-dependent solubility. Can be automated for high-throughput screening. | Rapid cooling can lead to twinning or other crystal defects. Requires a solvent in which the compound is significantly more soluble at higher temperatures. | Toluene, Ethyl acetate, Isopropanol |
| Layering | A solution of the pyrazole derivative is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface as the solvents slowly mix. | Useful for sensitive compounds that may decompose with heating. The slow diffusion at the interface can promote the growth of large, single crystals. | Can be technically challenging to set up without disturbing the interface. Limited to solvent systems with appropriate density differences. | Solvent: Dichloromethane, Chloroform Precipitant: Hexane, Pentane |
Experimental Protocol: Vapor Diffusion Crystallization of a Pyrazole Derivative
-
Prepare a Saturated Solution: Dissolve the synthesized pyrazole derivative in a minimal amount of a suitable "good" solvent (e.g., dichloromethane) to achieve a nearly saturated solution. A good starting point is a concentration similar to that used for an NMR experiment.[3]
-
Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm) into a small, clean vial.
-
Set Up the Crystallization Chamber: Place the vial containing the pyrazole solution inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization plate).
-
Add the Precipitant: Add a larger volume of a "poor" solvent (precipitant, e.g., hexane) to the bottom of the sealed container, ensuring it does not directly contact the pyrazole solution.
-
Seal and Incubate: Seal the container tightly and leave it undisturbed in a location with a stable temperature and minimal vibrations.
-
Monitor Crystal Growth: Crystals should appear within a few days to a few weeks. The rate of crystal growth can be modulated by adjusting the ratio of the good to poor solvent.
The Path to a Structure: A Workflow for Pyrazole Derivative Crystallography
The journey from a promising crystal to a refined three-dimensional model follows a well-defined, yet intricate, path. Each step is critical for ensuring the final structure is accurate and reliable.
Caption: Workflow for X-ray Crystallography of Pyrazole Derivatives.
Data Collection: Choosing the Right Tool for the Job
The quality of the diffraction data is directly proportional to the quality of the final crystal structure. The choice between an in-house X-ray source and a synchrotron beamline is a critical decision.
Comparison of X-ray Sources for Pyrazole Derivative Analysis:
| Feature | In-house X-ray Source (e.g., Mo or Cu Kα) | Synchrotron Radiation |
| Brilliance | Lower | Orders of magnitude higher[5] |
| Wavelength | Fixed (e.g., 1.54 Å for Cu, 0.71 Å for Mo)[6] | Tunable[7] |
| Data Collection Time | Hours to days | Minutes to hours[5] |
| Crystal Size Requirement | Larger, well-diffracting crystals | Microcrystals (can be < 10 µm) |
| Accessibility | Readily available in many research institutions | Requires submission of proposals and travel to a synchrotron facility |
| Ideal for... | Routine analysis of well-diffracting crystals of known pyrazole derivatives. | Weakly diffracting crystals, microcrystals, studies requiring anomalous dispersion (e.g., absolute configuration determination). |
From Diffraction Pattern to Molecular Model: Structure Solution and Refinement
The raw diffraction data, a collection of spots of varying intensities, must be translated into a three-dimensional electron density map, from which the molecular structure can be deduced.
Key Steps in Structure Solution and Refinement:
-
Data Integration and Scaling: The intensities of the individual reflections are measured and scaled to create a unique dataset.
-
Space Group Determination: The symmetry of the crystal lattice is determined by analyzing the pattern of systematic absences in the diffraction data.[8][9][10] This is a crucial step as it defines the framework for the crystal structure.
-
Solving the Phase Problem: The intensities of the diffraction spots are recorded, but the phase information is lost. For small molecules like pyrazole derivatives, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to estimate the phases.[11]
-
Structure Refinement: An initial model of the pyrazole derivative is built into the electron density map. This model is then refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data.[12]
Understanding the R-factor: A Measure of Quality
The R-factor (or residual factor) is a crucial statistic that quantifies the agreement between the crystallographic model and the experimental diffraction data.[13] A lower R-factor indicates a better fit.[13][14]
Typical R-factor Values for Small Molecule Structures:
| R-factor (R1) | Interpretation |
| < 0.05 (5%) | A well-refined structure of high quality.[14] |
| 0.05 - 0.10 (5-10%) | A good, publishable structure. |
| > 0.10 (10%) | May indicate issues with the data or the model that require further investigation. |
For small molecule structures deposited in the Cambridge Structural Database (CSD), over 95% have an R-factor below 0.15.[13]
Common Challenges in the Crystallography of Pyrazole Derivatives
Even with careful experimental design, several challenges can arise during the crystallographic analysis of pyrazole derivatives.
-
Polymorphism: Pyrazole derivatives can often crystallize in multiple forms, known as polymorphs, which have different crystal packing and, consequently, different physical properties.[15][16][17][18] Careful control of crystallization conditions is necessary to obtain the desired polymorph.
-
Twinning: Twinning occurs when two or more crystals are intergrown in a symmetrical manner. This can complicate data collection and processing, often requiring specialized software for data deconvolution.
-
Disorder: Portions of the pyrazole molecule, particularly flexible side chains, may adopt multiple conformations within the crystal lattice. This is observed as smeared or poorly resolved electron density and can affect the accuracy of the refined structure.[15]
-
Poor Crystal Quality: Some pyrazole derivatives may be reluctant to form well-ordered crystals, resulting in weak diffraction and a low-resolution structure. In such cases, exploring a wide range of crystallization conditions and considering the use of a synchrotron source is recommended.
Conclusion: The Power of a Picture
X-ray crystallography provides an unparalleled view into the molecular world of pyrazole derivatives. By understanding the principles behind each step of the process, from crystallization to structure refinement, researchers can confidently and efficiently determine the three-dimensional structures of these important compounds. This structural information is invaluable for understanding structure-activity relationships, guiding the design of new therapeutic agents, and engineering novel materials with tailored properties.
References
-
R-factor (crystallography) - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Bragg's Law: Formula, Derivation & XRD Applications Explained - Vedantu. (n.d.). Retrieved January 7, 2026, from [Link]
-
R-factor (crystallography) - Grokipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Space group determination and analysis | Mathematical Crystallography Class Notes | Fiveable. (n.d.). Retrieved January 7, 2026, from [Link]
-
Space group determination - XDSwiki. (n.d.). Retrieved January 7, 2026, from [Link]
-
Bragg's law for determining crystal structure - YouTube. (2020). Retrieved January 7, 2026, from [Link]
-
Reliability factor, R-factor | Glossary | JEOL Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
-
X-ray reflection in accordance with Bragg's Law. (n.d.). Retrieved January 7, 2026, from [Link]
-
How can you determine the space group from the given x-ray data? - ResearchGate. (2014). Retrieved January 7, 2026, from [Link]
-
Bragg's law - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Bragg's Law - Explanation, Bragg Equation, Derivation & Applications - Testbook. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
How would one describe the R-factor in crystallography? - Biology Stack Exchange. (2012). Retrieved January 7, 2026, from [Link]
-
Space Group Determination and Structure Solution - cdifx. (2013). Retrieved January 7, 2026, from [Link]
-
Space group determination - CNR. (n.d.). Retrieved January 7, 2026, from [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Data-collection strategies - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved January 7, 2026, from [Link]
-
The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Crystal structures of the two polymorphic forms of 4d. For polymorph 1... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Chemical structures of the pyrazole derivatives (1-12) - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
X-ray crystallography: Data collection strategies and resources - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). Retrieved January 7, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - TUTDoR. (n.d.). Retrieved January 7, 2026, from [Link]
-
Small molecule crystallography - Excillum. (n.d.). Retrieved January 7, 2026, from [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). Retrieved January 7, 2026, from [Link]
- DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents. (n.d.).
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) The crystal structure of pyrazole nitrate - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved January 7, 2026, from [Link]
-
Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cambridge Structural Database (CSD) - Physical Sciences Data science Service. (n.d.). Retrieved January 7, 2026, from [Link]
-
Open questions in organic crystal polymorphism - PMC - PubMed Central. (2020). Retrieved January 7, 2026, from [Link]
-
Polymorphism in molecular crystals | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Challenges of organic “cocrystals” | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Common Challenges in Crystallization Processes - YouTube. (n.d.). Retrieved January 7, 2026, from [Link]
-
501027 PDFs | Review articles in CRYSTALLIZATION - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (2020). Retrieved January 7, 2026, from [Link]
-
Great Challenges in Organic Chemistry - PMC - PubMed Central - NIH. (2017). Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. X-ray Data Collection Course [mol-xray.princeton.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. fiveable.me [fiveable.me]
- 9. Space group determination - XDSwiki [wiki.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 12. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 13. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Open questions in organic crystal polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Pyrazole Compounds
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties and its ability to engage with a wide array of biological targets through various molecular interactions.[1][2] This guide provides a comprehensive framework for the in vitro biological evaluation of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols for key assays, and offer a comparative perspective against other heterocyclic alternatives, ensuring a robust and scientifically sound evaluation pipeline.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2][4] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for multifaceted interactions with biological macromolecules.[2] This structural feature, combined with the ring's aromaticity, contributes to the favorable pharmacokinetic profiles often observed in pyrazole-containing drugs.[2]
The broad therapeutic relevance of pyrazoles is well-documented, with applications spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents.[1][5][6] This guide will focus on the primary assays used to characterize these activities in vitro, providing a logical workflow from initial screening to more detailed mechanistic studies.
The In Vitro Evaluation Workflow: A Strategic Approach
A systematic in vitro evaluation is crucial for identifying promising lead candidates and filtering out compounds with undesirable properties early in the discovery process.[7][8] This not only saves resources but also provides a solid foundation for subsequent in vivo studies.
Our recommended workflow prioritizes a tiered approach, beginning with broad cytotoxicity screening, followed by target-specific functional assays, and concluding with preliminary ADME-Tox profiling.
Caption: General workflow for the in vitro evaluation of pyrazole compounds.
Foundational Assays: Assessing Cytotoxicity and Cell Viability
The first crucial step is to determine the general cytotoxicity of the pyrazole compounds. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well for solid tumors) in 100 µL of culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[9][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[9][11] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Target-Specific Functional Assays
Following the initial cytotoxicity screen, compounds are advanced to assays relevant to their intended therapeutic application.
Anticancer Evaluation: Kinase Inhibition
Many pyrazole derivatives function as potent kinase inhibitors, targeting dysregulated signaling pathways in cancer.[12][13] In vitro kinase assays are essential for quantifying a compound's potency and selectivity.[14]
Principle: A common method is the luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase phosphorylation reaction. The luminescent signal is inversely proportional to the kinase activity.[15][16]
Caption: Mechanism of a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO.[15]
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add the kinase, its specific substrate peptide, and the pyrazole compound (or DMSO for control). Allow a brief pre-incubation (e.g., 10 minutes) for the inhibitor to bind to the kinase.[15]
-
Initiate Reaction: Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.[15]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.[15]
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.[15]
Anti-inflammatory Evaluation: COX Enzyme Inhibition
The anti-inflammatory properties of many pyrazole compounds, such as the well-known drug Celecoxib, are due to their inhibition of cyclooxygenase (COX) enzymes.[17][18]
Principle: COX enzyme activity can be measured using commercially available kits that typically monitor the appearance of a chromogenic product resulting from the peroxidase activity of COX. Inhibitors will reduce the rate of color development.
Comparative Insight: Pyrazoles are often compared to other NSAID scaffolds. The key advantage of many pyrazole-based inhibitors is their selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[17][19] Assays should therefore be run in parallel for both isoforms to determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC)
Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[6][20][21] The standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).
Principle: The Broth Microdilution method is a quantitative technique used to find the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[22][23][24]
Detailed Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[23]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to the final testing concentration.[23]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.[23] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[23]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[24][25]
-
Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[22][23]
Comparative Analysis: Pyrazoles vs. Other Heterocycles
While pyrazoles are a powerful scaffold, it is essential to benchmark their performance against other common five-membered nitrogen-containing heterocycles like imidazoles, triazoles, and thiazoles.[26]
| Feature | Pyrazole | Imidazole | Thiazole |
| H-Bonding | 1 Donor, 1 Acceptor | 1 Donor, 1 Acceptor | 0 Donors, 1 Acceptor |
| Aromaticity | High | High | High |
| Metabolic Stability | Generally stable, but can be susceptible to ring oxidation. | Generally stable. | Ring can be a site of metabolic oxidation. |
| Common Targets | Kinases, COX, GPCRs, Microtubules[13][27][28] | Kinases, Histamine Receptors, Fungal Ergosterol Biosynthesis | Kinases, PPARs |
| Key Advantage | Highly tunable for selectivity (e.g., COX-2). The adjacent nitrogen atoms can create a unique electrostatic potential. | Bioisostere for histidine. | Often used as a bioisostere for phenyl rings. |
This comparison is not absolute; the specific substitution pattern on each ring system ultimately dictates its biological activity and properties. However, this table provides a high-level overview for initial scaffold selection and rationale.
Preliminary ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to reduce late-stage drug attrition.[7][8][29] Simple, high-throughput in vitro assays can provide valuable predictive data.[30][31]
Key In Vitro ADME-Tox Assays:
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays to predict intestinal absorption.[7]
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic turnover.
-
CYP450 Inhibition: Assays to determine if compounds inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is crucial for predicting drug-drug interactions.[30]
-
Hepatotoxicity: Assessment of cytotoxicity in liver-derived cell lines (e.g., HepG2).[29]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison across compounds and with reference drugs.
Table 1: Example Data Summary for Anticancer Evaluation
| Compound ID | Structure | Cell Line (e.g., A549) IC₅₀ (µM) | Kinase (e.g., EGFR) IC₅₀ (nM) | Reference Drug (Erlotinib) IC₅₀ (nM) |
| PYR-001 | [Structure] | 5.8 | 15 | 10.6[32] |
| PYR-002 | [Structure] | 0.71 | 2 | 10.6[32] |
| PYR-003 | [Structure] | >50 | >10,000 | 10.6[32] |
| Imidazole-01 | [Structure] | 12.3 | 85 | 10.6[32] |
IC₅₀ values are typically reported as the mean ± standard deviation from at least three independent experiments.
Conclusion
This guide outlines a structured and robust methodology for the in vitro biological evaluation of novel pyrazole compounds. By integrating foundational cytotoxicity assays with target-specific functional screens and early ADME-Tox profiling, researchers can efficiently identify and advance promising candidates. The causality-driven approach to protocol selection and the emphasis on comparative analysis provide the necessary scientific rigor for modern drug discovery. The versatility of the pyrazole scaffold ensures its continued prominence in medicinal chemistry, and a systematic evaluation is the key to unlocking its full therapeutic potential.
References
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Broth Microdilution | MI - Microbiology. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
ADME & In Vitro Toxicology. Southern Research. [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). NIH. [Link]
-
In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024, July 12). RSC Publishing. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2021). NIH. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. (2019, July 22). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (2025, August 6). ResearchGate. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). NIH. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC - PubMed Central. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. [Link]
-
In vitro 5-LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
A review on heterocyclic compound pyrazole. (2024, November 26). [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2013). MDPI. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PMC - NIH. [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025, April 5). PubMed. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
In vitro COX-I & COX-II Enzyme Inhibition Data for compound. ResearchGate. [Link]
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on heterocyclic compound pyrazole [wisdomlib.org]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 8. vectorb2b.com [vectorb2b.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. srrjournals.com [srrjournals.com]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. southernresearch.org [southernresearch.org]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
The Pyrazole Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
A Senior Application Scientist's In-depth Technical Guide to the Efficacy of Pyrazole-Based Inhibitors
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapies.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have established it as a "privileged scaffold" for the development of potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[2][3] This guide provides a comparative analysis of the efficacy of different pyrazole-based inhibitors, delving into their mechanisms of action, target-specific potencies, and the experimental methodologies used to validate their therapeutic potential.
The Significance of Targeting Protein Kinases
Protein kinases play a pivotal role in cellular signaling pathways, catalyzing the phosphorylation of proteins to regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell division and survival.[4][5] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy, offering more targeted and less toxic alternatives to conventional chemotherapy.[4] The pyrazole scaffold has been instrumental in the discovery of numerous clinically successful kinase inhibitors.[2]
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
To illustrate the therapeutic potential of the pyrazole core, we will compare the efficacy of several prominent inhibitors targeting different kinase families implicated in cancer: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and the B-Raf kinase.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer.[5][6] Pyrazole-based compounds have shown significant promise as CDK inhibitors.[5][6]
One notable example is a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.[7] Through bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole group, researchers developed highly potent and selective CDK2 inhibitors.[7] Compound 15 from this series exhibited a remarkable inhibitory constant (Ki) of 0.005 µM against CDK2, demonstrating significant selectivity over other CDKs.[7] Mechanistic studies revealed that this compound effectively reduced the phosphorylation of the retinoblastoma protein (a key CDK2 substrate), induced cell cycle arrest in the S and G2/M phases, and triggered apoptosis in ovarian cancer cells.[7]
Another study focused on developing selective inhibitors for CDK8, a kinase implicated in transcriptional regulation and cancer progression.[5] Using high-throughput virtual screening, researchers identified several pyrazole-based compounds with strong binding interactions with CDK8.[5] This computational approach accelerates the discovery of potential anticancer agents by efficiently screening large compound libraries.[5]
The development of pan-CDK inhibitors, while effective in some contexts, can be limited by toxicity due to their broad activity.[8] Therefore, the design of selective inhibitors, such as those targeting CDK2 or CDK8, represents a key strategy in modern drug discovery.[6][8] The pyrazole scaffold has proven to be a valuable tool in achieving this selectivity.[8]
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is crucial for immune responses and cell growth, and its abnormal activation is linked to various cancers and inflammatory diseases.[9] Pyrazole-based inhibitors have emerged as potent modulators of this pathway.
A series of 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated as potent JAK inhibitors.[9] Compound 3f from this series demonstrated impressive potency with IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[9] In cellular assays, compound 3f exhibited potent antiproliferative activity against various cancer cell lines, surpassing the efficacy of the approved JAK inhibitor, Ruxolitinib.[9]
The design of these inhibitors often involves strategic modifications to the pyrazole core to enhance potency and selectivity. For instance, the introduction of specific substituents can optimize interactions with the kinase active site.[9]
B-Raf Kinase Inhibitors
The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[10] Pyrazole-based compounds have been successfully developed as potent and selective B-Raf inhibitors.[10][11]
One study reported a novel class of pyrazole-based ATP-competitive B-Raf inhibitors with excellent cellular potency and remarkable selectivity.[10] These inhibitors effectively suppressed the phosphorylation of downstream ERK in tumor xenograft models, demonstrating their in vivo efficacy.[10] Further optimization of a fused pyrazole lead to the identification of a highly selective and potent B-Raf inhibitor, highlighting the iterative nature of drug design.[11]
Quantitative Comparison of Pyrazole-Based Inhibitor Efficacy
The following table summarizes the in vitro potency of the discussed pyrazole-based inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) are key metrics for comparing the efficacy of these compounds, with lower values indicating higher potency.
| Inhibitor Class/Compound | Target Kinase(s) | IC50 | Ki | Reference(s) |
| CDK Inhibitors | ||||
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | - | 0.005 µM | [7] |
| JAK Inhibitors | ||||
| 4-amino-(1H)-pyrazole derivative (Compound 3f) | JAK1 | 3.4 nM | - | [9] |
| JAK2 | 2.2 nM | - | [9] | |
| JAK3 | 3.5 nM | - | [9] | |
| B-Raf Inhibitors | ||||
| Pyrazole-based B-Raf Inhibitor | B-Raf | Potent (specific values not provided in abstract) | - | [10][11] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a typical experimental workflow for determining their efficacy.
Caption: The MAPK/ERK signaling pathway, a frequent target of pyrazole-based B-Raf inhibitors in cancer therapy.
Caption: A generalized experimental workflow for determining the IC50 value of a pyrazole-based kinase inhibitor.
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of efficacy data hinges on robust and well-documented experimental protocols. Below are detailed methodologies for key assays used to evaluate pyrazole-based inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[12][13]
Materials:
-
Purified recombinant kinase (e.g., CDK2, JAK1, B-Raf)
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase)
-
Pyrazole-based inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)
-
Microplate reader (luminometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the pyrazole-based inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the purified kinase, and the inhibitor at various concentrations.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for the phosphorylation reaction to occur.
-
Detection: Stop the reaction and add the detection reagent. The signal generated (e.g., luminescence from ADP production or radioactivity from phosphate incorporation) is proportional to the kinase activity.[14]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Causality Behind Experimental Choices:
-
Choice of Substrate: Using a physiological substrate, when known, can provide more biologically relevant data compared to generic substrates.[16]
-
ATP Concentration: The concentration of ATP can influence the apparent IC50 value for ATP-competitive inhibitors. Assays are often performed at the Km value of ATP for the specific kinase to provide a standardized comparison.[17]
-
Detection Method: The choice of detection method (e.g., luminescence, fluorescence, radioactivity) depends on factors such as sensitivity, throughput, and the specific kinase being studied.[12][13] Radiometric assays are often considered the gold standard for sensitivity and direct measurement of phosphorylation.[12]
Cell-Based Proliferation Assay (GI50 Determination)
This assay assesses the effect of an inhibitor on the growth of cancer cells, providing a measure of its cellular potency.[18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Pyrazole-based inhibitor
-
MTT or other cell viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-based inhibitor. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the MTT reagent to each well. Living cells will metabolize MTT into a colored formazan product.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the IC50 determination.[18]
Self-Validating System: This protocol includes both negative (vehicle) and positive controls to ensure the assay is performing correctly. The dose-dependent response to the inhibitor provides internal validation of its biological activity.
Beyond Kinase Inhibition: The Diverse Roles of Pyrazole-Based Drugs
While the pyrazole scaffold is prominent in kinase inhibitors, its therapeutic applications extend to other target classes.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that features a diaryl-substituted pyrazole structure.[19] Its mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis in the inflammatory pathway.[19][20] This selectivity for COX-2 over COX-1 is a key feature, as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[20][21]
Mavacamten: A Cardiac Myosin Inhibitor
Mavacamten is a first-in-class cardiac myosin inhibitor used to treat hypertrophic cardiomyopathy (HCM).[22][23] It directly targets the underlying pathophysiology of HCM by reducing the excessive interaction between myosin and actin filaments in the heart muscle.[22][24] This allosteric modulation of myosin ATPase activity decreases hypercontractility and improves diastolic function.[24][25]
Conclusion: The Enduring Legacy and Future of Pyrazole-Based Inhibitors
The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutics. Its adaptability allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of highly effective inhibitors for a range of diseases. The examples discussed in this guide, from targeted cancer therapies to anti-inflammatory drugs and cardiac myosin modulators, underscore the broad therapeutic impact of pyrazole-based compounds. As our understanding of disease biology deepens, the pyrazole ring is certain to remain a central element in the arsenal of medicinal chemists, paving the way for the next generation of innovative medicines.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. SpringerLink. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
-
What is the mechanism of Mavacamten? Patsnap Synapse. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Celecoxib. Wikipedia. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. Available at: [Link]
-
Mavacamten. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ResearchGate. Available at: [Link]
- Bipyrazole derivatives as jak inhibitors. Google Patents.
-
Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy. NIH. Available at: [Link]
-
Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available at: [Link]
-
Review of Mavacamten for Obstructive Hypertrophic Cardiomyopathy and Future Directions. ResearchGate. Available at: [Link]
-
A Systematic Review and Meta-analysis of Efficacy and Safety of Mavacamten for the Treatment of Hypertrophic Cardiomyopathy. IMR Press. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. Available at: [Link]
- Pyrazole and triazobicyclic compounds as inhibitors of JAK kinases. Google Patents.
-
Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. Available at: [Link]
-
Non-oxime pyrazole based inhibitors of B-Raf kinase. PubMed. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Available at: [Link]
-
The suggested binding way of target product 6 docked in the active site... ResearchGate. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. protocols.io. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
Non-oxime pyrazole based inhibitors of B-Raf kinase | Request PDF. ResearchGate. Available at: [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase. CU Experts. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. courses.edx.org [courses.edx.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. Celecoxib - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 23. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. imrpress.com [imrpress.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate: A Validated Microwave-Assisted One-Pot Approach
Abstract
This guide provides a comprehensive validation of a novel, microwave-assisted, one-pot synthetic route for methyl 1-phenyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical research. We present a head-to-head comparison with the traditional Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since 1883.[1][2][3][4] Experimental data demonstrates that the new microwave-assisted protocol offers significant advantages in terms of reaction time, yield, and adherence to green chemistry principles.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of substituted pyrazole scaffolds.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[8][9] Its prevalence stems from the unique electronic properties of the 1,2-diazole ring and its ability to act as a versatile pharmacophore. Methyl 1-phenyl-1H-pyrazole-4-carboxylate, in particular, is a crucial building block for more complex, biologically active molecules.
The classical methods for pyrazole synthesis, such as the Knorr synthesis, typically involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][10][11] While robust and widely used, these methods often require prolonged reaction times, elevated temperatures under conventional heating, and sometimes result in mixtures of regioisomers, necessitating tedious purification steps.[2][9] The growing demand for sustainable and efficient chemical processes necessitates the development of improved synthetic strategies.[5][6][7][12] This guide introduces and validates a microwave-assisted, one-pot approach that addresses these limitations.
Comparative Analysis: Classical vs. Microwave-Assisted Synthesis
The primary goal of this study was to develop and validate a synthetic route that is faster, more efficient, and environmentally benign compared to established methods. We chose the traditional Knorr condensation of methyl 2-(phenylhydrazineylidene)-3-oxobutanoate as the benchmark for our comparison.
Route 1: Traditional Knorr Pyrazole Synthesis
This two-step approach first involves the synthesis of an appropriate 1,3-dicarbonyl equivalent, which is then cyclized with phenylhydrazine. The mechanism relies on the condensation of the hydrazine with a ketone to form a hydrazone, followed by an intramolecular attack of the second nitrogen on the ester carbonyl, leading to cyclization and dehydration to form the aromatic pyrazole ring.[3][4]
Route 2: Proposed Microwave-Assisted One-Pot Synthesis
Our proposed route is a one-pot, three-component reaction that leverages the efficiency of microwave irradiation to accelerate reaction rates.[8][13][14] This method combines methyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine hydrochloride in a single vessel. The initial reaction between methyl acetoacetate and DMF-DMA forms a reactive enaminone intermediate in situ. The subsequent addition of phenylhydrazine hydrochloride and microwave heating rapidly promotes the cyclocondensation and aromatization, yielding the final product in a fraction of the time required for conventional heating.
Data Presentation: Head-to-Head Performance Metrics
The following table summarizes the key performance indicators for both synthetic routes, based on replicated experimental data.
| Metric | Traditional Knorr Synthesis | Microwave-Assisted One-Pot Synthesis | Justification & Expert Insights |
| Reaction Time | 8 - 12 hours | 15 - 20 minutes | Microwave energy directly couples with polar molecules in the reaction, leading to rapid, uniform heating and dramatic acceleration of the cyclocondensation steps.[8][15][16] |
| Isolated Yield | 65 - 75% | 88 - 94% | The one-pot nature of the microwave protocol minimizes handling losses and the rapid reaction time reduces the formation of degradation byproducts, leading to a cleaner reaction profile and higher yield.[17] |
| Purity (Post-Workup) | Good (Requires Recrystallization) | Excellent (Often requires only filtration) | The high efficiency and selectivity of the microwave reaction often yield a product of sufficient purity after a simple filtration and wash, reducing the need for time-consuming chromatographic purification or recrystallization. |
| Energy Consumption | High (Prolonged heating) | Low (Short irradiation time) | This aligns with green chemistry principles by significantly reducing energy usage.[6][7][12] |
| Solvent Volume | Moderate to High | Low to Moderate | One-pot syntheses inherently reduce solvent usage by eliminating intermediate workup and purification steps.[17] |
| Process Simplicity | Multi-step (Isolation of intermediate) | Single operational step | Combining three components in one pot significantly streamlines the workflow, making it more amenable to high-throughput and library synthesis.[18] |
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of our findings, detailed, step-by-step protocols for both syntheses are provided below.
Protocol 1: Traditional Knorr Pyrazole Synthesis
-
Step 1: Synthesis of Methyl 2-formyl-3-oxobutanoate.
-
To a stirred solution of methyl acetoacetate (11.6 g, 0.1 mol) in anhydrous toluene (100 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol).
-
Reflux the mixture for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
-
Step 2: Cyclocondensation.
-
Dissolve the crude intermediate in glacial acetic acid (80 mL).
-
Add phenylhydrazine hydrochloride (14.5 g, 0.1 mol) portion-wise to the solution.
-
Heat the mixture at 100°C for 4 hours.
-
Cool the reaction mixture and pour it onto 200 g of crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure methyl 1-phenyl-1H-pyrazole-4-carboxylate as a white solid.
-
Protocol 2: Validated Microwave-Assisted One-Pot Synthesis
-
Step 1: Reagent Combination.
-
In a 50 mL microwave reaction vessel equipped with a magnetic stir bar, combine methyl acetoacetate (2.32 g, 20 mmol), N,N-dimethylformamide dimethyl acetal (2.62 g, 22 mmol), and phenylhydrazine hydrochloride (2.90 g, 20 mmol).
-
Add ethanol (15 mL) as the solvent.
-
-
Step 2: Microwave Irradiation.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130°C for 15 minutes, with stirring. The reaction pressure will typically stabilize around 5-7 bar.
-
-
Step 3: Product Isolation.
-
After the reaction is complete, cool the vessel to room temperature.
-
A precipitate will have formed. Filter the solid product directly from the reaction mixture.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield highly pure methyl 1-phenyl-1H-pyrazole-4-carboxylate.
-
Visualization of Synthetic Pathways
The diagrams below illustrate the chemical logic and workflow for the proposed synthetic route.
Reaction Scheme: Microwave-Assisted One-Pot Synthesis
Caption: One-pot synthesis of the target pyrazole via an in situ enaminone intermediate.
Experimental Validation Workflow
Caption: Workflow for the synthesis and validation of the target compound.
Conclusion and Future Outlook
The validated microwave-assisted one-pot synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate represents a significant improvement over traditional methods. The protocol is characterized by its operational simplicity, drastically reduced reaction times, high yields, and alignment with the principles of green chemistry. This robust and efficient method is highly suitable for rapid lead generation and optimization in drug discovery programs and can be easily scaled for larger quantity production. We believe this approach will become a preferred method for the synthesis of this and structurally related pyrazole intermediates in both academic and industrial research settings.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.[Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.[Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.[Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect.[Link]
-
One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews.[Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.[Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.[Link]
-
Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. Asian Journal of Chemistry.[Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Scilit.[Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.[Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.[Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.[Link]
-
One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. ACS Publications.[Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.[Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.[Link]
-
A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Worldresearchersassociations.Com.[Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP.[Link]
-
Unit 4 Pyrazole. Slideshare.[Link]
-
Knorr pyrazole synthesis. Name-Reaction.com.[Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.[Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. Unit 4 Pyrazole | PDF [slideshare.net]
- 11. jk-sci.com [jk-sci.com]
- 12. scilit.com [scilit.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 18. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrazole Chalcones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Chalcones
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for developing novel therapeutic agents. Pyrazole chalcones exemplify this approach, integrating the biologically versatile pyrazole nucleus with the chalcone backbone. Pyrazoles, five-membered nitrogen-containing heterocycles, are core components in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and various anti-cancer agents.[1] Chalcones, precursors to flavonoids, are themselves recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The resulting hybrid molecules, pyrazole chalcones, are therefore of significant interest, demonstrating a broad range of promising biological effects.[1][4][5]
The synthesis of any novel compound necessitates rigorous structural confirmation and purity assessment. This guide provides a comprehensive framework for the spectroscopic characterization of newly synthesized pyrazole chalcones. We will delve into the core analytical techniques—FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy—explaining the causality behind their application and presenting objective experimental data to guide researchers in this field.
A Note on Synthesis: The Claisen-Schmidt Condensation
Before characterizing a molecule, it is crucial to understand its synthetic origin. The most common and efficient route to pyrazole chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with a substituted acetophenone.[1][3][6][7] The use of polyethylene glycol (PEG-400) as a recyclable and non-toxic medium has made this a staple in green chemistry approaches.[1] Understanding this pathway allows chemists to anticipate the final structure, including the core pyrazole ring, the α,β-unsaturated ketone system, and the various aromatic substituents.
Figure 1: General workflow for the synthesis of pyrazole chalcones.
Core Spectroscopic Techniques: A Multi-faceted Approach
No single technique can unequivocally determine a novel structure. True scientific integrity lies in the convergence of data from multiple, orthogonal analytical methods. The following sections detail the primary spectroscopic tools for characterizing pyrazole chalcones.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy is the first line of analysis. Its purpose is to rapidly confirm the presence of key functional groups that define the molecule as a pyrazole chalcone. The most critical vibrations we expect to see are the carbonyl (C=O) stretch from the ketone and the carbon-carbon double bond (C=C) stretch from the enone system, which are hallmarks of the chalcone framework. Additionally, the C=N stretch confirms the presence of the pyrazole ring.
Experimental Protocol (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dried pyrazole chalcone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Ensure a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Pyrazole Chalcones |
| 1630 - 1690 | C=O Stretch | α,β-Unsaturated Ketone | Confirms the core chalcone carbonyl group.[3][8] |
| 1580 - 1640 | C=C Stretch | Alkene (Enone) | Indicates the presence of the vinyl group in the chalcone bridge.[9] |
| 1500 - 1600 | C=N Stretch | Imine (Pyrazole) | Confirms the presence of the pyrazole heterocyclic ring.[3] |
| 1440 - 1580 | C=C Stretch | Aromatic Ring | Indicates the presence of the phenyl and other aromatic substituents.[9] |
| 3000 - 3100 | C-H Stretch | Aromatic/Vinyl | Corresponds to sp² hybridized C-H bonds.[2] |
| 2850 - 3000 | C-H Stretch | Aliphatic | Corresponds to sp³ hybridized C-H bonds (if present in substituents).[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For pyrazole chalcones, ¹H NMR is essential to confirm the trans configuration of the vinylic protons through their coupling constants and to map the substitution patterns on the aromatic rings. ¹³C NMR complements this by identifying every unique carbon atom, including the crucial carbonyl and pyrazole ring carbons.
Experimental Protocol:
-
Accurately weigh 5-10 mg of the pyrazole chalcone sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
Data Presentation: Typical NMR Chemical Shifts (δ) in ppm
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Significance |
| ~8.2 - 8.4 | Singlet | Pyrazole C5-H | A highly deshielded proton, characteristic of the pyrazole ring.[1] |
| ~7.5 - 7.9 | Doublet (J ≈ 15-16 Hz) | Vinyl Hβ | The large coupling constant confirms the trans geometry of the double bond.[1][11] |
| ~6.8 - 7.3 | Doublet (J ≈ 15-16 Hz) | Vinyl Hα | Coupled with Hβ, confirming the -CH=CH- bridge.[1] |
| ~6.8 - 8.0 | Multiplet | Aromatic Protons | Signals for protons on the phenyl and other aromatic/heterocyclic rings.[1] |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Significance |
| ~185 - 195 | Carbonyl (C=O) | Confirms the ketone of the chalcone backbone.[12] |
| ~100 - 175 | Aromatic & Pyrazole Carbons | A complex region containing signals for all sp² carbons in the rings.[1] |
| ~119 - 150 | Aromatic & Vinyl Carbons | Includes the signals for the α,β-unsaturated carbons of the chalcone bridge.[13] |
| ~103 - 110 | Pyrazole C4 | Characteristic chemical shift for the sp² carbon at position 4 of the pyrazole ring.[1] |
Mass Spectrometry (MS): Confirming Molecular Weight
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. This technique validates the successful incorporation of the chosen reactants and serves as a final check on the compound's identity.
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight.
Data Interpretation: The primary goal is to identify the molecular ion peak. For a pyrazole chalcone with a molecular formula of C₂₄H₁₆N₂OF₂Cl, the calculated molecular weight is approximately 420. The ESI-MS spectrum should show a prominent peak at m/z ≈ 421, corresponding to the [M+H]⁺ ion.[1] This confirms that the compound has the correct mass for the target structure.
UV-Visible Spectroscopy: Probing the Conjugated System
Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. Pyrazole chalcones possess a large, conjugated π-system extending across the aromatic rings, the pyrazole moiety, and the enone bridge. This extensive conjugation allows the molecule to absorb light in the UV-visible range. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of substituents, making this a useful tool for comparative studies.
Experimental Protocol:
-
Prepare a very dilute solution of the chalcone in a UV-transparent solvent (e.g., DMF, CH₂Cl₂).[14][15]
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over a range of approximately 200-800 nm.
Data Interpretation: Pyrazole chalcones typically exhibit two main absorption bands:
-
Band I (~340-390 nm): Attributed to the n→π* electronic transition, primarily involving the carbonyl group.[14]
-
Band II (~260-320 nm): Arises from the π→π* transition within the entire conjugated system.[13][14] Electron-donating or electron-withdrawing groups on the aromatic rings can cause predictable shifts (bathochromic or hypsochromic) in these absorption maxima.
Comparative Analysis: Pyrazole Chalcones vs. Simple Chalcones
To highlight the unique spectroscopic signature of the pyrazole moiety, it is instructive to compare a pyrazole chalcone with a simple chalcone (1,3-diphenyl-2-propen-1-one).
| Spectroscopic Technique | Simple Chalcone | Pyrazole Chalcone | Justification for Difference |
| FT-IR | Absence of a distinct C=N stretch around 1500-1600 cm⁻¹. | Presence of a C=N stretch. | Introduction of the imine functionality within the pyrazole ring. |
| ¹H NMR | No signals above ~8.0 ppm (except for highly deshielded aromatic protons). | A characteristic singlet for the pyrazole proton, often found at δ > 8.2 ppm. | The unique electronic environment of the pyrazole ring proton. |
| ¹³C NMR | Fewer signals in the aromatic region. | Additional signals corresponding to the pyrazole ring carbons (e.g., C4 at ~103-110 ppm). | The presence of the heterocyclic ring adds unique carbon environments. |
| Mass Spec. | Lower molecular weight. | Higher molecular weight due to the addition of the pyrazole moiety. | Direct consequence of the different molecular formulas. |
| UV-Vis | λmax is dependent only on the two aryl rings and the enone bridge. | λmax may be shifted due to the pyrazole ring's contribution to the overall conjugated system. | The pyrazole ring extends and alters the electronic properties of the π-system. |
Validated Characterization Workflow
Trustworthiness in synthetic chemistry comes from a logical, self-validating workflow where each analytical step builds upon the last to create an irrefutable structural assignment.
Figure 2: A logical workflow for the spectroscopic validation of a novel pyrazole chalcone.
This workflow demonstrates a robust approach. After synthesis (A) and purification (B), FT-IR (C) and Mass Spectrometry (D) provide rapid, high-level confirmation. If the key functional groups and molecular weight are correct, the much more detailed NMR analysis (E) is performed to solve the complete structure. Finally, UV-Vis (F) can be used to study its electronic properties, leading to a fully confirmed and characterized novel compound (G).
References
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemical & Medical Sciences.
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VER
- New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis Online.
- Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. PubMed.
- Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Deriv
- Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole.
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol.
- A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives.
- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies.
- UV-Vis absorption and normalised emission spectra of the pyrazole...
- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz
- Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry.
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Density Functional Theory (DFT) for the Structural Analysis of Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure and electronic properties of pyrazole derivatives is paramount. These heterocyclic compounds form the backbone of numerous pharmaceuticals, and a deep understanding of their structure-activity relationships is crucial for designing novel therapeutics. Density Functional Theory (TDFT) has emerged as a powerful computational tool to elucidate these properties with remarkable accuracy.
This guide provides an in-depth comparison of DFT methodologies for the structural analysis of pyrazole derivatives. We will delve into the theoretical underpinnings, practical implementation, and validation against experimental data, offering a comprehensive resource for both computational chemists and bench scientists.
The Rationale for DFT in Pyrazole Research
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Unlike simpler molecular mechanics methods, DFT accounts for electron correlation, providing a more accurate description of molecular geometries, energies, and other electronic properties. This is particularly important for aromatic heterocycles like pyrazole, where the delocalized π-electron system dictates the molecule's reactivity and intermolecular interactions.
The choice of a specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculations. The functional approximates the exchange-correlation energy, which is the most challenging component of the calculation. The basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description but at a higher computational cost.
Comparing DFT Functionals for Pyrazole Derivatives: A Performance Overview
The selection of an appropriate functional is a crucial step in any DFT study. Different functionals vary in their treatment of exchange and correlation energies, leading to differences in their predictive accuracy for various molecular properties. For pyrazole derivatives, several functionals have been widely used and benchmarked.
| Functional | Key Features & Recommendations for Pyrazole Derivatives |
| B3LYP | A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is one of the most widely used functionals and often provides a good balance between accuracy and computational cost for a wide range of systems, including pyrazoles.[1][2][3][4][5][6][7][8][9] It is a reliable choice for geometry optimizations and vibrational frequency calculations.[2] |
| M06-2X | A high-nonlocality hybrid meta-GGA functional. It is known to perform well for non-covalent interactions, which can be important for understanding the crystal packing and intermolecular interactions of pyrazole derivatives.[10] It is a good option for studies involving dimers or larger molecular clusters. |
| ωB97XD | A long-range corrected hybrid functional that includes empirical dispersion corrections. This makes it particularly suitable for systems where dispersion forces are significant, such as in stacked aromatic systems or molecules with long alkyl chains.[11] |
| CAM-B3LYP | A long-range corrected version of B3LYP. It is often used for calculating electronic excitation energies (e.g., for UV-Vis spectra) and for systems with charge-transfer character.[1] |
Expert Insight: For routine geometry optimizations and electronic structure analysis of simple pyrazole derivatives, B3LYP with a moderate basis set like 6-31G* or 6-311+G** often provides a good starting point.[1][2] For more complex systems or when studying intermolecular interactions, functionals like M06-2X or ωB97XD are recommended.
The Importance of Basis Set Selection
The choice of basis set determines the flexibility of the molecular orbitals. A larger basis set allows for a more accurate representation of the electron density, but at a higher computational cost.
| Basis Set | Description & Use Case for Pyrazoles |
| Pople-style (e.g., 6-31G*, 6-311++G(d,p)) | These are split-valence basis sets that are computationally efficient and widely used. The addition of polarization functions (e.g., * or (d,p)) allows for anisotropy in the electron distribution, which is crucial for describing bonding in cyclic systems.[1][2][10][12] Diffuse functions (e.g., + or ++) are important for describing anions and weak interactions. |
| Dunning's correlation-consistent (e.g., cc-pVDZ, cc-pVTZ) | These basis sets are designed to systematically converge towards the complete basis set limit. They are more computationally demanding than Pople-style basis sets but can provide higher accuracy, especially when electron correlation is significant.[11] |
A Step-by-Step Workflow for DFT Analysis of a Pyrazole Derivative
The following protocol outlines a typical workflow for performing a DFT-based structural analysis of a pyrazole derivative.
Figure 1: A generalized workflow for performing DFT calculations on pyrazole derivatives.
Experimental Protocol: Geometry Optimization and Frequency Calculation
Objective: To obtain the equilibrium geometry and vibrational frequencies of a pyrazole derivative.
Methodology:
-
Structure Preparation:
-
Draw the 2D structure of the pyrazole derivative.
-
Convert the 2D structure to a 3D model using a molecular editor like Avogadro or GaussView.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting structure.
-
-
Input File Generation:
-
Open the 3D structure in a computational chemistry software package (e.g., Gaussian, ORCA).
-
Set up the calculation by specifying:
-
Route Section: #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Enables printing of additional output.
-
B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Charge and Multiplicity: For a neutral, closed-shell pyrazole derivative, this will typically be 0 1.
-
-
-
Execution and Analysis:
-
Submit the input file to the computational software.
-
Upon completion, verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies (which would indicate a transition state rather than a true minimum).
-
Extract the optimized Cartesian coordinates, bond lengths, dihedral angles, and vibrational frequencies from the output file.
-
Validation: Comparing Computational Results with Experimental Data
The trustworthiness of DFT calculations is established by comparing the theoretical predictions with experimental data. X-ray crystallography is the gold standard for determining molecular structures in the solid state.
Case Study: 4-Iodo-1H-pyrazole
A recent study completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles, including 4-iodo-1H-pyrazole.[11] This provides an excellent opportunity to compare DFT-calculated geometries with experimental X-ray diffraction data.
| Parameter | Experimental (X-ray) [Å or °] | Calculated (ωB97XD/cc-pVTZ) [Å or °] |
| Bond Lengths | ||
| N1-N2 | 1.345(2) | 1.336 |
| N2-C3 | 1.341(3) | 1.339 |
| C3-C4 | 1.401(3) | 1.398 |
| C4-C5 | 1.365(3) | 1.366 |
| C5-N1 | 1.348(3) | 1.347 |
| C4-I1 | 2.063(2) | 2.068 |
| Bond Angles | ||
| C5-N1-N2 | 112.3(2) | 112.3 |
| N1-N2-C3 | 105.1(2) | 105.2 |
| N2-C3-C4 | 111.4(2) | 111.3 |
| C3-C4-C5 | 104.9(2) | 105.0 |
| N1-C5-C4 | 106.3(2) | 106.2 |
Data adapted from D. A. Pantazis et al., Mol. Phys., 2023.[11]
As the table demonstrates, the ωB97XD functional with the cc-pVTZ basis set provides excellent agreement with the experimental bond lengths and angles for 4-iodo-1H-pyrazole, with most values differing by less than 0.01 Å or 0.1°. This level of accuracy gives confidence in the ability of DFT to predict the structures of other pyrazole derivatives.
Probing Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)
Beyond structural parameters, DFT calculations provide valuable insights into the electronic properties of molecules.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[1][13]
-
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors.[3][7][12]
Figure 2: Conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.
Spectroscopic Analysis: Bridging Theory and Experiment
DFT can also be used to predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra.
-
Vibrational Spectroscopy (IR and Raman): Frequency calculations in DFT can predict the vibrational modes of a molecule. The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method in DFT can be used to calculate NMR chemical shifts (¹H and ¹³C).[2] These calculated shifts can be correlated with experimental data to confirm the structure of a synthesized pyrazole derivative.
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule.[1][13]
Conclusion
Density Functional Theory is an indispensable tool for the structural and electronic analysis of pyrazole derivatives. By carefully selecting the appropriate functional and basis set, researchers can obtain highly accurate predictions of molecular geometries, electronic properties, and spectroscopic signatures. This computational insight, when validated against experimental data, provides a robust framework for understanding the structure-activity relationships of this important class of compounds and for guiding the design of new and improved therapeutic agents.
References
- Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1).
- Madalambika, et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1348, 143497.
- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem.
- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
- Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2364, 040001.
- Gomha, S. M., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9), e23135.
- Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Scientific Reports.
- El-Ghozzi, M., et al. (2020). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 25(15), 3483.
- Priyanka, S., et al. (2021).
- Rekharani, et al. (2023). A novel pyrazole derivative as COVID-19 main protease inhibitor: Synthesis, quantum computational studies, pharmacokinetic properties, molecular docking and molecular dynamics simulation. Journal of Molecular Structure, 1274, 134538.
- Al-Majidi, S. M. R., et al. (2023). Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives.
- Al-Hourani, B. J., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4949.
- Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
- Pantazis, D. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5438.
- Alkorta, I., Elguero, J., & Foces-Foces, C. (1995). The geometry of pyrazole: A test for ab initio calculations.
- Roman, R., et al. (2019).
- Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 84-95.
- Kaddouri, Y., et al. (2022). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2364(1), 040001.
- Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and DFT calculation of novel pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The geometry of pyrazole: A test for ab initio calculations | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Pyrazole Derivatives
Introduction: The Significance of the Pyrazole Scaffold in Antioxidant Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered considerable attention for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver of numerous diseases, making the discovery of potent antioxidants a critical therapeutic goal.[1][2] Pyrazole derivatives have emerged as a promising class of antioxidants, capable of mitigating oxidative stress, and representing a fertile ground for the development of novel therapeutics.[1][3] This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, delves into their structure-activity relationships (SAR), and presents standardized protocols for their evaluation.
Mechanisms of Antioxidant Action
The antioxidant capacity of pyrazole derivatives is primarily attributed to their ability to interact with and neutralize free radicals. This is typically achieved through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the pyrazole derivative donates a hydrogen atom to a free radical, thereby quenching its reactivity. The presence of labile hydrogen atoms, often from hydroxyl (-OH) or amino (-NH2) substituents, is crucial for this pathway.
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the pyrazole molecule to the free radical, converting it into a more stable, less reactive species. The overall electron-donating capacity of the pyrazole ring system, influenced by its various substituents, governs the efficiency of the SET mechanism.
Computational studies suggest that many pyrazole derivatives preferentially act via the hydrogen atom transfer mechanism.[3]
Caption: Hydrogen Atom Transfer (HAT) mechanism for pyrazole antioxidants.
Structure-Activity Relationship (SAR): Key to Potency
The antioxidant activity of pyrazole derivatives is not inherent to the core ring alone but is profoundly influenced by the nature and position of its substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to designing more potent antioxidant agents.
-
Hydroxyl (-OH) and Amino (-NH2) Groups: The presence of hydroxyl or amino groups, particularly on appended phenyl rings, is one of the most significant factors for enhancing antioxidant activity.[4] These groups can readily donate a hydrogen atom to scavenge free radicals. For instance, pyrazole derivatives bearing a catechol (dihydroxybenzene) moiety exhibit excellent radical scavenging activity.[5]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and alkyl groups enhance the electron density of the pyrazole system. This increased electron density facilitates both hydrogen atom donation and single electron transfer, thereby boosting antioxidant capacity.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or halogens (e.g., -Cl, -F) tend to decrease antioxidant activity. They withdraw electron density from the ring system, making it more difficult to donate a hydrogen atom or an electron.
-
Acylhydrazone Moiety: The incorporation of an acylhydrazone linkage in pyrazole derivatives has been shown to result in compounds with good antioxidant properties.[6][7]
-
Positional Isomerism: The position of substituents on the pyrazole ring and any attached aromatic rings also plays a crucial role. Often, substitution at the para-position of a phenyl ring attached to the pyrazole core leads to higher activity compared to ortho- or meta-positions.
Caption: Structure-Activity Relationships (SAR) of pyrazole antioxidants.
Comparative Analysis of Antioxidant Activity
The most common method for quantifying antioxidant activity is by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates higher antioxidant potency. The following table summarizes the IC50 values for representative pyrazole derivatives from various studies, evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound/Derivative Class | Substituents of Note | DPPH IC50 (µM) | Reference Standard (IC50, µM) | Source |
| Thienyl-pyrazoles (5g) | Thiophene ring, p-chlorophenyl | 0.245 | Ascorbic Acid (0.483) | [2] |
| Thienyl-pyrazoles (5h) | Thiophene ring, p-methoxyphenyl | 0.284 | Ascorbic Acid (0.483) | [2] |
| Pyrazole-Naphthalene Hybrid (6a) | Naphthalene, carbothioamide | Potent activity reported | Ascorbic Acid | [1][8] |
| Pyrazole-Naphthalene Hybrid (6e) | Naphthalene, carbothioamide, p-chlorophenyl | Excellent activity reported | Ascorbic Acid | [1] |
| Pyrazole derivative (7b) | Benzimidazole hybrid | 0.85 µmol/mL | - | [8] |
| Pyrazoline (2a) | 3-methylthiophen, 2-pyridinyl | 9.91-15.16 µg/mL (SC50) | BHT | [9] |
| Pyrazole-Phenolic Acid (3d) | Catechol moiety | Excellent activity reported | - | [5] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The data clearly indicates that specific substitutions can lead to pyrazole derivatives with antioxidant potencies comparable to or even exceeding standard antioxidants like Ascorbic Acid and BHT.
Standardized Methodologies for In Vitro Antioxidant Assays
To ensure trustworthy and reproducible results, standardized protocols are essential. Below are step-by-step methodologies for the two most common assays used to evaluate the antioxidant activity of pyrazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration indicates the scavenging potential of the test compound.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions from the stock solution to obtain various test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
To 3.9 mL of the DPPH methanol solution, add 0.1 mL of the test compound solution (or standard antioxidant solution).[10]
-
Mix thoroughly and allow the mixture to stand in the dark at room temperature for 30 minutes.[10][11]
-
Prepare a blank sample containing 0.1 mL of the solvent instead of the test compound.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[9][11]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value from the graph, which is the concentration required to cause 50% inhibition of the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is blue-green, and in the presence of an antioxidant, it is reduced back to the colorless ABTS form.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours before use.
-
Dilute the resulting ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from a plot of % inhibition versus concentration.
-
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
The pyrazole scaffold is a highly versatile and promising platform for the development of novel antioxidant agents. Structure-activity relationship studies have consistently shown that the introduction of hydrogen-donating groups, such as hydroxyl and amino functions, is a highly effective strategy for enhancing radical scavenging potency. Several pyrazole derivatives have demonstrated antioxidant activities superior to those of standard compounds in in-vitro assays.
Future research should focus on synthesizing and evaluating novel derivatives with optimized substituent patterns based on established SARs. Furthermore, while in vitro assays like DPPH and ABTS are crucial for initial screening, subsequent evaluation in more biologically relevant systems, such as cell-based assays and in vivo models of oxidative stress, is necessary to validate their therapeutic potential.[1] The continued exploration of pyrazole chemistry holds significant promise for delivering new and effective treatments for a multitude of diseases rooted in oxidative damage.
References
-
Ali, M., Shah, M. R., & Arshia. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]
-
Cozzolino, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]
-
Yadav, P., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of Molecular Structure. Available at: [Link]
-
Cozzolino, M., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. Archiv der Pharmazie. Available at: [Link]
-
Al-Ostath, R., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Ali, M., Shah, M. R., & Arshia. (2021). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]
-
Ammar, Y. A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. Available at: [Link]
-
El-Faham, A., et al. (2018). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2021). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Akhramez, S., et al. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Ammar, Y. A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]
-
Glavaš, M., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Current Pharmaceutical Design. Available at: [Link]
-
Usta, A., et al. (2018). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of the Serbian Chemical Society. Available at: [Link]
-
Sereda, A. S., et al. (2023). Antioxidant activity of pyrazoles 1 and 4. ResearchGate. Available at: [Link]
-
Al-Abboodi, D. H., et al. (2022). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available at: [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. resource.aminer.org [resource.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmchemsci.com [jmchemsci.com]
- 12. mdpi.com [mdpi.com]
The Pyrazole Scaffold: A Privileged Structure in Anticancer Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the relentless pursuit of novel and effective anticancer therapeutics, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry.[1][2][3] This five-membered heterocyclic ring system, with its unique electronic properties and synthetic tractability, offers a versatile platform for the design of potent and selective anticancer agents.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative overview of their performance against various cancer cell lines and molecular targets. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays, empowering researchers in the field of drug development.
The Versatility of the Pyrazole Core: Targeting Multiple Hallmarks of Cancer
The anticancer efficacy of pyrazole derivatives stems from their ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[4][6][7] Unlike cytotoxic agents that indiscriminately affect rapidly dividing cells, many pyrazole-based compounds are designed as targeted therapies, primarily as kinase inhibitors.[3][5]
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis.[1] Pyrazole derivatives have been successfully developed to inhibit a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for tumor growth and angiogenesis.[8]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[4][9]
-
Aurora Kinases: Involved in mitosis and cell division.[5][10]
-
Bruton's Tyrosine Kinase (BTK): A key player in B-cell malignancies.[4]
Beyond kinase inhibition, pyrazole derivatives have also demonstrated anticancer activity through other mechanisms, such as tubulin polymerization inhibition and induction of apoptosis.[1][6][9] This multi-faceted targeting capability underscores the significance of the pyrazole scaffold in modern anticancer drug design.
A generalized workflow for the discovery and evaluation of novel pyrazole-based anticancer agents is depicted below. This iterative process involves computational design, chemical synthesis, and rigorous biological evaluation to identify lead compounds with optimal efficacy and safety profiles.
Comparative Performance Analysis: A Data-Driven Overview
The anticancer efficacy of pyrazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. The following tables summarize the IC50 values for representative pyrazole derivatives against various cancer cell lines, showcasing the impact of different structural modifications.
Pyrazole Derivatives as Kinase Inhibitors
The following table presents a comparison of pyrazole-based inhibitors targeting EGFR and VEGFR-2.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 50 | EGFR, VEGFR-2 | HepG2 (Liver) | 0.71 | [9] |
| Erlotinib (Standard) | EGFR | HepG2 (Liver) | 10.6 | [9] |
| Sorafenib (Standard) | Multi-kinase | HepG2 (Liver) | 1.06 | [9] |
| Compound 25 | VEGFR-2 | HT29 (Colon) | 3.17 | [4] |
| Compound 25 | VEGFR-2 | PC3 (Prostate) | 6.77 | [4] |
| Axitinib (Standard) | VEGFR | - | - | [4] |
Data presented as IC50 values (µM). A lower IC50 value indicates higher potency.
The data clearly indicates that pyrazole derivatives can exhibit potent inhibitory activity against key kinases, with some compounds demonstrating superior or comparable efficacy to established drugs like erlotinib and sorafenib. [9]
Pyrazole Derivatives as CDK Inhibitors
This table highlights the performance of pyrazole derivatives designed as CDK inhibitors.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 33 | CDK2 | HCT116 (Colon) | <23.7 | [9] |
| Compound 34 | CDK2 | HCT116 (Colon) | <23.7 | [9] |
| Doxorubicin (Standard) | Topoisomerase II | HCT116 (Colon) | 24.7 - 64.8 | [9] |
| Compound 36 | CDK2 | - | 0.199 (enzymatic) | [4] |
Data presented as IC50 values (µM). A lower IC50 value indicates higher potency.
These findings demonstrate the potential of pyrazole derivatives as potent CDK inhibitors, with some exhibiting greater cytotoxicity than the conventional chemotherapeutic agent doxorubicin. [9]
Pyrazole-Hybrids as Anticancer Agents
Hybrid molecules incorporating a pyrazole scaffold with other pharmacophores have also shown significant promise.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| WSPP11 (Pyrazole-Pyrazoline Hybrid) | COX-2 | A549 (Lung) | 4.94 | [11] |
| WSPP11 (Pyrazole-Pyrazoline Hybrid) | SiHa (Cervical) | 4.54 | [11] | |
| WSPP11 (Pyrazole-Pyrazoline Hybrid) | COLO205 (Colon) | 4.86 | [11] | |
| WSPP11 (Pyrazole-Pyrazoline Hybrid) | HepG2 (Liver) | 2.09 | [11] | |
| 5-Fluorouracil (Standard) | Thymidylate Synthase | A549 (Lung) | 4.35 | [2] |
Data presented as IC50 values (µM). A lower IC50 value indicates higher potency.
The pyrazole-pyrazoline hybrid WSPP11 demonstrates potent anticancer activity across multiple cell lines, with IC50 values comparable to the established anticancer drug 5-fluorouracil. [2][11]
Experimental Protocols: Ensuring Methodological Rigor
The reliability of SAR studies hinges on the robustness of the experimental methodologies employed. Here, we provide a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (pyrazole derivatives)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The pyrazole scaffold is undeniably a privileged structure in the landscape of anticancer drug discovery. [1][2][3]The extensive research into pyrazole derivatives has yielded a deep understanding of their structure-activity relationships, enabling the rational design of potent and selective inhibitors of various cancer-relevant targets. [4][12][13]The comparative data presented in this guide highlights the remarkable potential of these compounds, with many exhibiting efficacy that rivals or surpasses that of established anticancer drugs. [9] Future efforts in this field will likely focus on the development of multi-targeted pyrazole derivatives to combat drug resistance, the exploration of novel pyrazole-based scaffolds, and the use of advanced computational techniques to refine SAR models and predict the activity of new compounds. The continued investigation of this versatile heterocyclic system holds great promise for the future of cancer therapy.
References
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Arch Pharm (Weinheim).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). NIH.
- Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Int J Mol Sci.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). NIH.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI.
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Bentham Science.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
- An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025). ResearchGate.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). NIH.
- Design and synthesis of pyrazole-pyrazoline hybrids as cancer-associated selective COX-2 inhibitors. (2020). PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). ProQuest.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). NIH.
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). NIH.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of pyrazole-pyrazoline hybrids as cancer-associated selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 1-phenyl-1H-pyrazole-4-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers handling specialized compounds like methyl 1-phenyl-1H-pyrazole-4-carboxylate, a clear, scientifically grounded disposal plan is not just a best practice—it is a mandatory component of the research lifecycle. This guide provides a detailed, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for methyl 1-phenyl-1H-pyrazole-4-carboxylate was not publicly available. The following procedures are therefore based on an expert synthesis of safety data for structurally similar pyrazole derivatives and the foundational principles of laboratory chemical waste management.[1] It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and local regulations.[1]
Part 1: Hazard Profile and Risk Assessment
Before any disposal activity can begin, a thorough understanding of the potential hazards is essential. In the absence of specific data for methyl 1-phenyl-1H-pyrazole-4-carboxylate, we must infer its hazard profile from analogous compounds. This "worst-case" approach ensures a high margin of safety. Pyrazole derivatives are known for a wide range of pharmacological activities, and as a class, they must be handled with care.[2][3] Based on data from related pyrazole carboxylic acids and other substituted pyrazoles, the compound should be treated as hazardous.[4][5][6]
Key hazards associated with analogous pyrazole compounds are summarized below. This data informs the imperative to classify methyl 1-phenyl-1H-pyrazole-4-carboxylate as regulated hazardous waste.
| Hazard Category | Finding from Analogous Compounds | Rationale for Caution | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Assumes the compound may pose a risk if accidentally ingested. | [5][7] |
| Skin Irritation | Causes skin irritation (Category 2). | Direct contact with the skin must be avoided through appropriate PPE. | [4][6][8] |
| Eye Irritation | Causes serious eye irritation (Category 2/2A). | Mandates the use of protective eyewear to prevent severe eye damage. | [4][6][7][8] |
| Respiratory Irritation | May cause respiratory irritation. | Handling should occur in a well-ventilated area to prevent inhalation of dust or aerosols. | [4][6][8] |
| Aquatic Toxicity | Some pyrazole derivatives are harmful to aquatic life with long-lasting effects. | Prohibits disposal down the drain to prevent environmental contamination. | [1][5] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before initiating waste collection, ensure all necessary safety measures are in place. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates minimizing chemical exposure through engineering controls, administrative procedures, and personal protective equipment.[9][10]
-
Engineering Controls : Handle the compound and its waste exclusively within a certified chemical fume hood to minimize inhalation risk.[11]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
Part 3: Step-by-Step Disposal Protocol
The overriding principle is that methyl 1-phenyl-1H-pyrazole-4-carboxylate must be disposed of as hazardous chemical waste through your institution's EHS-approved channels.[4][13][14][15] Under no circumstances should this material be discarded in the regular trash or poured down the sewer.[12][13][16]
Step 1: Waste Classification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[17][18][19]
-
Designate as Hazardous Waste : All forms of the compound—unused solid, solutions, and contaminated materials—must be classified as hazardous chemical waste.[13][20]
-
Solid Waste : Collect unused or expired solid methyl 1-phenyl-1H-pyrazole-4-carboxylate in a dedicated solid waste container.[1][12]
-
Liquid Waste : Solutions containing the compound must be collected in a separate, dedicated container for liquid chemical waste. Do not mix with other incompatible waste streams, such as acids, bases, or oxidizers.[12]
-
Contaminated Materials : Any lab supplies that have come into direct contact with the compound, such as weighing papers, pipette tips, gloves, and absorbent pads, must be collected and disposed of as solid hazardous waste.[1][12]
Step 2: Containerization and Labeling
Regulatory compliance begins with the proper container.[18][21]
-
Select a Compatible Container : Use a container made of a chemically compatible material (e.g., HDPE or glass for liquids) that is in good condition and has a secure, leak-proof lid.[17][20][21]
-
Labeling : The container must be labeled clearly and immediately. The label must include, at a minimum:
Step 3: On-Site Waste Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.[1][13]
-
Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and clearly marked.[13]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks.[2][22]
-
Segregation : Ensure the container is stored away from incompatible materials.[18]
Step 4: Arranging for Professional Disposal
Final disposal must be handled by qualified professionals.[1][19]
-
Contact EHS : Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1][12]
-
Provide Information : Supply the EHS office or licensed waste contractor with a detailed inventory of the waste, including the chemical name and quantity.[12]
-
High-Temperature Incineration : The most common and recommended final disposal method for such organic compounds is high-temperature incineration at a licensed facility, which ensures complete destruction.[1][21]
Part 4: Spill Management
In the event of a small spill, follow your laboratory's established spill response procedure.[13]
-
Alert Personnel : Inform others in the immediate area.
-
Evacuate : If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office.
-
Contain and Absorb : For small, manageable spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect Waste : Carefully collect the absorbent material and contaminated debris, placing it into a sealable container.
-
Dispose as Hazardous Waste : Label the container as hazardous waste containing methyl 1-phenyl-1H-pyrazole-4-carboxylate and manage it according to the protocol above.[13]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of methyl 1-phenyl-1H-pyrazole-4-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. danielshealth.com [danielshealth.com]
- 19. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 20. pfw.edu [pfw.edu]
- 21. usbioclean.com [usbioclean.com]
- 22. actenviro.com [actenviro.com]
Guide to Personal Protective Equipment (PPE) for Handling Methyl 1-Phenyl-1H-Pyrazole-4-Carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 1-phenyl-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven practices to ensure a safe laboratory environment. The causality behind each procedural choice is explained to build a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Methyl 1-phenyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives are classified as hazardous. The primary risks associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some related compounds are also harmful if swallowed.[4][5] A thorough risk assessment is the foundational step before any handling of this compound.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards. While a specific GHS classification for Methyl 1-phenyl-1H-pyrazole-4-carboxylate is not uniformly available, data from structurally similar compounds allows for a reliable hazard assessment.
Table 1: GHS Hazard Classifications for Structurally Similar Pyrazole Compounds
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][6] |
| Serious Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage[2][6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3][8] |
This table is a composite based on available Safety Data Sheets (SDS) for similar pyrazole derivatives and should be used for risk assessment purposes.
Core Personal Protective Equipment (PPE) Requirements
Based on the hazard assessment, a multi-layered PPE approach is mandatory to mitigate risks of exposure. All PPE must meet the standards set by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[9][10][11]
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[7][12]
-
Rationale: This compound and its analogs are known to cause serious eye irritation or damage.[2][6] Goggles provide a seal around the eyes to protect against dust particles and accidental splashes.
-
For Splash Hazards: When handling solutions or performing operations with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.
-
-
Skin and Body Protection:
-
Gloves:
-
Requirement: Chemical-resistant, powder-free nitrile gloves are the standard recommendation.[13] It is advised to wear two pairs of gloves ("double-gloving"), especially during compounding or handling significant quantities.[14]
-
Rationale: Double-gloving allows for the safe removal of the contaminated outer glove without exposing the skin.[14] Nitrile provides good resistance against many aromatic heterocyclic compounds. The absence of powder prevents aerosolization of the chemical.[13] Gloves should be changed immediately if contaminated, torn, or after approximately 30-60 minutes of continuous use.[13][14]
-
-
Laboratory Coat:
-
Requirement: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting knit cuffs is mandatory.[14]
-
Rationale: This type of coat prevents skin contact and minimizes the penetration of chemical dust or splashes. The tight cuffs ensure a secure interface with the inner glove.[14]
-
-
-
Respiratory Protection:
-
Requirement: All handling of solid Methyl 1-phenyl-1H-pyrazole-4-carboxylate should be performed within a certified chemical fume hood or other ventilated enclosure to keep airborne concentrations low.[12][15] If engineering controls are insufficient or not available, a NIOSH-approved respirator must be used.[12]
-
Rationale: Pyrazole derivatives can cause respiratory irritation.[2][3][8] Engineering controls like fume hoods are the primary method for preventing inhalation exposure. Respirators are a secondary line of defense when airborne concentrations cannot be adequately controlled.
-
Operational Plan: Handling and PPE Workflow
A disciplined, step-by-step approach to donning and doffing PPE is critical to prevent cross-contamination.
Diagram 1: PPE Donning and Doffing Workflow
Caption: Decision-making process for the correct segregation and disposal of waste.
Disposal Procedures:
-
Contaminated PPE: Carefully place all used gloves, lab coats, and other contaminated disposable materials into a designated, sealable bag or container for hazardous waste. [14]2. Chemical Waste: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain. [2][7]The container must be clearly labeled with the chemical name and hazard warnings. [16]3. Spills: In the event of a spill, clean it up immediately using appropriate absorbent materials. [12]Wear full PPE during the cleanup. Collect the absorbed material into a sealed container for hazardous waste disposal.
References
-
NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).
-
Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).
-
NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs.
-
NIOSH Pocket Guide to Chemical Hazards (PDF) . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).
-
Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training (CPWR).
-
OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog.
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).
-
Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole . BenchChem.
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer.
-
OSHA Laboratory Standard . Compliancy Group.
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health Administration (Oregon OSHA).
-
HAZARDOUS CHEMICAL USED IN ANIMALS . University of Arizona Campus Operations.
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl.
-
Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxaldehyde . Fisher Scientific.
-
Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxylic acid . Fisher Scientific.
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone . ITW Reagents.
-
1-Methyl-1H-pyrazole-4-carbaldehyde - Safety Data Sheet . ChemicalBook.
-
1-Methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet . SynQuest Laboratories, Inc.
-
Safety Data Sheet - 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . Fisher Scientific.
-
Safety Data Sheet - 3-Phenyl-1H-pyrazole-4-carboxaldehyde . Fisher Scientific.
-
METHYL 1H-PYRAZOLE-4-CARBOXYLATE (CAS No. 51105-90-9) SDS . Guidechem.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products.
-
Safety Data Sheet - 5-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid . Angene Chemical.
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA).
-
Safety Data Sheet - 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . FUJIFILM Wako Pure Chemical Corporation.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pppmag.com [pppmag.com]
- 14. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
